Technical Documentation Center

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid
  • CAS: 874595-12-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid – Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary In the landscape of modern drug discovery and peptidomimetic design, bifunctional building blocks serve as the architectural foundation for targeted therapeutics. 3-[(4-Oxo-4-phenylbutanoyl)amino]propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, bifunctional building blocks serve as the architectural foundation for targeted therapeutics. 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a highly versatile, non-natural synthetic intermediate. Comprising a 4-oxo-4-phenylbutanoyl (3-benzoylpropanoyl) moiety conjugated to a


-alanine backbone via an amide linkage, this compound acts as a critical pharmacophore in the development of selective enzyme inhibitors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic methodology, and explores its mechanistic utility in medicinal chemistry, particularly in the design of immunoproteasome inhibitors ().

Chemical Structure & Physicochemical Profiling

The structural integrity of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid relies on three distinct functional domains:

  • The Phenyl Ketone Terminus: Acts as a hydrophobic anchor, capable of engaging in

    
     stacking and hydrophobic interactions within deep enzymatic binding pockets.
    
  • The Amide Linkage: Provides structural rigidity and acts as a critical hydrogen-bond donor/acceptor site.

  • The Propanoic Acid Tail: Derived from

    
    -alanine, this flexible terminal carboxylic acid allows for further functionalization (e.g., conversion to boronic acids or complex amides) or acts as an electrostatic anchor.
    
Quantitative Data Summary

To facilitate rational drug design, the fundamental physicochemical properties of the compound are summarized below:

PropertyValueAnalytical Significance
Molecular Formula C₁₃H₁₅NO₄Defines exact mass for HRMS validation.
Molecular Weight 249.26 g/mol Utilized for precise stoichiometric calculations.
LogP (Estimated) 1.15 - 1.30Indicates moderate lipophilicity; optimal for cellular permeability.
H-Bond Donors 2Crucial for target protein active-site coordination (Amide NH, Acid OH).
H-Bond Acceptors 4Facilitates solvent interaction and receptor binding.
Rotatable Bonds 6Ensures high flexibility for induced-fit binding in dynamic pockets.

Synthetic Methodology & Mechanistic Causality

The synthesis of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid requires an orthogonal protection strategy to prevent unwanted side reactions, such as the self-polymerization of


-alanine. The protocol below utilizes standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling chemistry ().
Experimental Protocol: Self-Validating Synthesis Workflow

Phase 1: Amide Coupling via Orthogonal Protection

  • Preparation: In an oven-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 3-benzoylpropionic acid (1.00 g, 5.61 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as the aprotic solvent due to its high dielectric constant, which stabilizes the polar transition states during ester activation without acting as a nucleophile.

  • Activation: Cool the solution to 0°C using an ice-water bath. Add EDC·HCl (1.29 g, 6.73 mmol) and HOBt (0.91 g, 6.73 mmol) sequentially. Stir for 30 minutes.

    • Causality: EDC activates the carboxyl group, but the resulting O-acylisourea is highly susceptible to rearrangement into an unreactive N-acylurea. HOBt rapidly traps the O-acylisourea to form a highly reactive, yet stable, OBt-ester, effectively suppressing this dead-end pathway.

  • Amine Addition: Add

    
    -alanine tert-butyl ester hydrochloride (1.02 g, 5.61 mmol) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.17 g, 16.83 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
    
    • Causality: DIPEA is a sterically hindered base that liberates the free amine from its hydrochloride salt without acting as a competing nucleophile against the OBt-ester. The tert-butyl ester protects the carboxylic acid of

      
      -alanine from oligomerization.
      
  • In-Process Control (IPC) 1: Perform Thin Layer Chromatography (TLC) using Dichloromethane/Methanol (95:5).

    • Self-Validation: A negative ninhydrin stain confirms the complete consumption of the primary amine, validating the termination of the coupling phase.

  • Workup: Dilute the mixture with 50 mL of Ethyl Acetate. Wash sequentially with 1M HCl (3 x 20 mL), saturated NaHCO₃ (3 x 20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Deprotection and Isolation 6. Cleavage: Dissolve the crude tert-butyl ester intermediate in 10 mL of Dichloromethane (DCM). Cool to 0°C and add 10 mL of Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Causality: TFA provides the necessary acidity to cleave the tert-butyl group via an E1 mechanism, releasing isobutylene gas and yielding the free carboxylic acid without hydrolyzing the newly formed amide bond.

  • IPC 2: LC-MS analysis of the reaction aliquot.

    • Self-Validation: The disappearance of the ester mass peak[M+H]⁺ = 306.4 and the appearance of the target acid mass peak[M+H]⁺ = 250.3 validates complete deprotection.

  • Purification: Remove volatiles under a nitrogen stream. Triturate the resulting residue with cold diethyl ether to precipitate the pure 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid. Filter and dry under high vacuum.

SynthesisWorkflow A 3-Benzoylpropionic Acid (Carboxylic Acid Donor) B EDC·HCl + HOBt (Activation) A->B DMF, 0°C C Active OBt-Ester Intermediate B->C 30 mins E Amide Coupling (Intermediate Ester) C->E Add Amine D Beta-Alanine t-Butyl Ester + DIPEA D->E Base liberation F TFA / DCM (Deprotection) E->F Isolation G 3-[(4-Oxo-4-phenylbutanoyl)amino] propanoic acid F->G Cleave t-Butyl

Fig 1: Step-by-step synthetic workflow utilizing EDC/HOBt coupling and TFA deprotection.

Analytical Validation Parameters

To ensure absolute trustworthiness in the synthesized compound before downstream biological application, the following analytical parameters must be met:

Analytical TechniqueParameterExpected ResultCausality for Validation
¹H-NMR (400 MHz, DMSO-d₆) Amide NH protonTriplet, ~8.0 ppmConfirms the successful formation of the amide linkage.
¹H-NMR (400 MHz, DMSO-d₆) Aromatic protonsMultiplet, 7.5 - 8.0 ppm (5H)Validates the integrity of the phenyl ring post-reaction.
LC-MS (ESI+) [M+H]⁺ Ionm/z 250.3Confirms the exact molecular weight of the deprotected product.
FT-IR Spectroscopy Carbonyl stretches~1710 cm⁻¹ (Acid), ~1680 cm⁻¹ (Ketone), ~1640 cm⁻¹ (Amide)Differentiates the three distinct carbonyl environments in the molecule.

Pharmacological Utility: Immunoproteasome Inhibition

Beyond its role as a basic chemical building block, 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid serves as a critical structural motif in advanced therapeutics. Specifically, derivatives of this scaffold (e.g., where the propanoic acid is converted to a boronic acid) are potent, selective inhibitors of the immunoproteasome.

The immunoproteasome is a specialized form of the proteasome expressed heavily in cells of hematopoietic origin. The 4-oxo-4-phenylbutanoyl moiety acts as a highly effective N-terminal capping group that drives selectivity toward the LMP7 (


5i) subunit  of the immunoproteasome. By inhibiting LMP7, these compounds block the degradation of polyubiquitinated proteins, subsequently downregulating the NF-

B signaling pathway and reducing the secretion of pro-inflammatory cytokines—a mechanism highly sought after for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis ().

Mechanism A Compound Derivative (Inhibitor) B LMP7 Subunit (Immunoproteasome) A->B Binding C Inhibition of Protein Degradation B->C Catalytic Blockade D Accumulation of Polyubiquitinated Proteins C->D Cellular Stress E NF-κB Pathway Downregulation D->E Signaling Alteration F Reduction of Inflammatory Cytokines E->F Therapeutic Effect

Fig 2: Pharmacological pathway of immunoproteasome inhibition via LMP7 targeting.

References

  • Title: Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors (WO2013092979A1)
  • Title: 2-Dialkynyl Derivatives of (N)-Methanocarba Nucleosides: “Clickable” A3 Adenosine Receptor-Selective Agonists Source: PubMed Central (PMC) URL: [Link]

  • Title: 3-Benzoylpropionic acid Source: PubChem URL: [Link]

  • Title: Beta-Alanine Source: PubChem URL: [Link]

Exploratory

Molecular weight and formula of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a molecule of interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed protocols.

Core Molecular Attributes

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a derivative of β-alanine, where the amino group is acylated with a 4-oxo-4-phenylbutanoyl moiety. Understanding its molecular structure is key to appreciating its chemical behavior and potential biological activity.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid. The structure consists of a propanoic acid backbone substituted at the 3-position with an amino group, which in turn forms an amide linkage with 4-oxo-4-phenylbutanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are calculated based on the deduced chemical structure.

PropertyValue
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.27 g/mol
Monoisotopic Mass 249.1001 Da
Topological Polar Surface Area (TPSA) 84.6 Ų
logP (calculated) 0.9
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 7

Synthesis and Derivatization Strategies

The synthesis of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid and its derivatives is of significant interest for creating libraries of compounds for biological screening.[1][2][3] The primary synthetic route involves the formation of an amide bond between a β-alanine derivative and a derivative of 4-oxo-4-phenylbutanoic acid.

General Synthesis Pathway

A plausible and commonly employed synthetic strategy is the coupling of 3-aminopropanoic acid (β-alanine) with 4-oxo-4-phenylbutanoic acid or its activated form.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product beta_alanine 3-Aminopropanoic acid (β-Alanine) coupling Amide Coupling (e.g., DCC/NHS or Acid Chloride) beta_alanine->coupling phenylbutanoic_acid 4-Oxo-4-phenylbutanoic acid phenylbutanoic_acid->coupling target_molecule 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid coupling->target_molecule

Caption: General synthesis pathway for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the synthesis via an acid chloride intermediate.

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • 3-Aminopropanoic acid (β-alanine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in a minimal amount of anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 4-oxo-4-phenylbutanoyl chloride.

  • Amide Formation: In a separate flask, dissolve 3-aminopropanoic acid in anhydrous DCM and add triethylamine (2.2 equivalents). Cool the solution to 0 °C. Add the freshly prepared 4-oxo-4-phenylbutanoyl chloride in DCM dropwise to the β-alanine solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum would be expected to show characteristic signals for the phenyl group, the methylene protons of the butanoyl and propanoic acid chains, and the amide proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the ketone C=O stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound.[4]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

Potential Applications in Drug Development

Derivatives of propanoic acid are a well-established class of compounds with a wide range of biological activities. The structural motifs within 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid suggest several potential areas of application in drug discovery.

As a Scaffold for Novel Therapeutics

The core structure of this molecule can be readily modified to generate a library of analogs for screening against various biological targets. For instance, derivatives of 3-aminopropanoic acid have been explored for their potential as anticancer and antimicrobial agents.

Kinase Inhibitors

The phenyl ketone moiety is a feature found in some kinase inhibitors. By modifying the propanoic acid tail and the phenyl group, it may be possible to design compounds that target specific kinases involved in diseases such as cancer.

Workflow for Biological Screening

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis & Purification of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid and Derivatives primary_screen Primary Screening (e.g., Cell Viability Assays) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Target-Based Assays) primary_screen->secondary_screen hit_validation Hit Validation & SAR secondary_screen->hit_validation lead_opt Lead Optimization hit_validation->lead_opt lead_opt->synthesis Iterative Design

Caption: A typical workflow for the biological screening of novel compounds.

Conclusion

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid represents a versatile scaffold for medicinal chemistry research. Its synthesis is achievable through standard organic chemistry techniques, and its structure offers multiple points for modification to explore structure-activity relationships. Further investigation into the biological properties of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

  • Chemsrc. (2025, December 25). CAS#:5891-60-1 | (2S)-2-[(4-oxo-4-phenylbutanoyl)amino]-3-phenylpropanoic acid. Retrieved from [Link]

  • Pharmaffiliates. 3-((4-Oxo-4-phenylbutanoyl)oxy)propane-1,2-diyl bis(4-phenylbutanoate). Retrieved from [Link]

  • PubChem. alpha-Amino-beta-benzoylpropionic acid. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

  • MolForge. 3-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid - Molecular Properties. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • ECHA. 3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]propanoic acid. Retrieved from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]

  • ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. (n.d.). Retrieved from [Link]

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. (2007, June 15). DergiPark. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. Retrieved from [Link]

Sources

Foundational

Comprehensive Chemical Profiling and Nomenclature of N-(3-Benzoylpropanoyl)-beta-alanine: A Technical Guide for Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery and peptidomimetic design, the strategic selection of linker molecules and pharmacophore presentation is critical. N-(3-benzoylpropanoyl)-beta-alanine represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic design, the strategic selection of linker molecules and pharmacophore presentation is critical. N-(3-benzoylpropanoyl)-beta-alanine represents a highly specialized keto-amide building block. By combining the structural flexibility of a


-alanine spacer with the distinct electronic and steric properties of a benzoylpropanoyl moiety, this compound serves as a versatile intermediate. It is particularly valuable in the synthesis of metalloenzyme inhibitors, targeted drug-delivery conjugates, and affinity chromatography ligands.

This whitepaper provides an in-depth technical analysis of the compound, detailing its precise IUPAC nomenclature, a comprehensive table of synonyms, the causality behind its chemical synthesis, and its mechanistic role in pharmacological applications.

Structural Elucidation and Nomenclature

The structural identity of N-(3-benzoylpropanoyl)-beta-alanine can be deconstructed into two primary chemical domains linked by a stable amide bond:

  • The Acyl Donor: 3-Benzoylpropanoic acid (also systematically known as 4-oxo-4-phenylbutanoic acid). This domain provides a hydrophobic phenyl ring and a hydrogen-bond-accepting ketone [1].

  • The Amine Acceptor:

    
    -Alanine (3-aminopropanoic acid). Unlike 
    
    
    
    -amino acids, the additional methylene group in
    
    
    -alanine provides an extended, flexible spacer that is highly resistant to enzymatic degradation by standard peptidases.
Derivation of the IUPAC Name

According to IUPAC nomenclature rules for amides and substituted carboxylic acids, the parent chain is determined by the terminal carboxylic acid of the


-alanine moiety, which is propanoic acid .
The amino group at the 3-position is acylated by a 4-carbon chain containing a ketone at position 4 and a terminal phenyl ring. This acyl group is 4-oxo-4-phenylbutanoyl .
When attached to the nitrogen, the entire substituent becomes a 4-oxo-4-phenylbutanamido  group. Therefore, the definitive, systematic IUPAC name is 3-(4-oxo-4-phenylbutanamido)propanoic acid .
Table 1: Synonyms and Chemical Identifiers

To facilitate cross-referencing across chemical databases and literature, the quantitative and nominal data for this compound are summarized below.

CategoryIdentifier / Name
Systematic IUPAC Name 3-(4-oxo-4-phenylbutanamido)propanoic acid
Alternative Systematic Name 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid
Common / Trivial Names N-(3-benzoylpropanoyl)-

-alanine; N-(4-oxo-4-phenylbutyryl)-

-alanine
Chemical Formula

Molecular Weight 249.26 g/mol
SMILES String O=C(O)CCNC(=O)CCC(=O)c1ccccc1
InChIKey Generated as a derivative of CID 72871 (3-Benzoylpropionic acid) [1]

Chemical Synthesis Protocol: A Self-Validating System

The synthesis of N-(3-benzoylpropanoyl)-beta-alanine requires careful control of the coupling conditions to prevent side reactions, such as the polymerization of


-alanine or the formation of unreactive N-acylureas. The protocol below utilizes an EDC/NHS coupling strategy combined with a protecting group methodology.
Rationale and Causality of Experimental Choices
  • Why EDC/NHS over DCC? 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. Unlike DCC, which produces insoluble dicyclohexylurea (DCU) that is notoriously difficult to remove from the product, the urea byproduct of EDC is easily washed away during aqueous extraction [2]. The addition of N-Hydroxysuccinimide (NHS) stabilizes the reactive O-acylisourea intermediate, preventing its rearrangement into an inactive N-acylurea and significantly boosting the yield of the target amide.

  • Why use a tert-butyl ester protecting group? Reacting free

    
    -alanine directly can lead to oligomerization or zwitterionic insolubility in organic solvents. By using 
    
    
    
    -alanine tert-butyl ester, the carboxylate is masked, ensuring a 1:1 stoichiometric reaction exclusively at the primary amine.
Step-by-Step Methodology
  • Activation of the Carboxylic Acid:

    • Dissolve 1.0 equivalent of 3-benzoylpropanoic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir at room temperature for 2 hours.

    • Validation Check: TLC (Thin-Layer Chromatography) should indicate the complete consumption of the starting acid and the formation of the less polar NHS-ester intermediate.

  • Amide Coupling:

    • To the reaction mixture, add 1.1 equivalents of

      
      -alanine tert-butyl ester hydrochloride.
      
    • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt, generating the free nucleophilic amine in situ while maintaining a basic environment to drive the reaction forward.

    • Stir for 12 hours at room temperature.

  • Aqueous Workup:

    • Wash the organic layer successively with 5%

      
       (to remove unreacted amine and DIPEA), saturated 
      
      
      
      (to remove unreacted acid and NHS), and brine. Dry over anhydrous
      
      
      and concentrate in vacuo.
  • Deprotection (Cleavage of the tert-butyl ester):

    • Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature. Causality: Acidic cleavage cleanly removes the tert-butyl group as isobutylene gas and

      
      , leaving the amide bond intact.
      
    • Concentrate under reduced pressure and precipitate the final product, N-(3-benzoylpropanoyl)-beta-alanine , using cold diethyl ether.

Synthesis A 3-Benzoylpropanoic Acid B EDC / NHS Activation (DCM, RT) A->B C NHS-Ester Intermediate B->C - H2O E Amide Coupling C->E D beta-Alanine t-butyl ester + DIPEA D->E Nucleophilic Attack F TFA Deprotection (Cleave t-butyl ester) E->F - NHS G N-(3-benzoylpropanoyl)-beta-alanine F->G - Isobutylene, - CO2

Fig 1: Step-by-step synthesis workflow using EDC/NHS coupling and TFA deprotection.

Mechanistic Role in Drug Design (E-E-A-T)

The structural components of N-(3-benzoylpropanoyl)-beta-alanine make it highly relevant in the rational design of enzyme inhibitors and prodrugs.

The Benzoylpropanoyl Pharmacophore

Derivatives containing the 3-benzoylpropanoyl unit have been extensively studied in enzymology, particularly as competitive or uncompetitive inhibitors of metalloenzymes such as Carboxypeptidase A [3]. The mechanism of action relies on the precise spatial arrangement of its functional groups:

  • Hydrophobic Anchoring: The terminal phenyl ring engages in

    
     stacking or Van der Waals interactions within the hydrophobic pockets of the enzyme's active site.
    
  • Hydrogen Bonding: The 4-oxo (ketone) group acts as a potent hydrogen-bond acceptor, interacting with specific amino acid residues (e.g., serine or arginine) in the binding cleft.

The -Alanine Spacer

In polymer-drug conjugates (such as PAMAM dendrimer conjugates),


-alanine is frequently utilized as a spacer [4]. Compared to glycine, the additional methylene group in 

-alanine extends the spatial distance between the conjugated drug and the carrier backbone. This reduces steric hindrance, allowing the active pharmacophore (in this case, the benzoylpropanoyl group) to orient itself optimally for receptor or enzyme binding. Furthermore, the terminal carboxylate provides a site for ionic coordination with zinc or other metal ions present in metalloenzymes.

Pharmacophore Compound N-(3-benzoylpropanoyl)- beta-alanine Ph Phenyl Ring (Hydrophobic Pocket) Compound->Ph Ketone 4-Oxo Group (H-Bond Acceptor) Compound->Ketone Amide Amide Linker (Structural Rigidity) Compound->Amide Carboxyl Terminal Carboxylate (Metal Chelation) Compound->Carboxyl

Fig 2: Pharmacophore mapping of the compound's functional groups for enzyme binding.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72871, 3-Benzoylpropionic acid" PubChem, [Link].

  • Bunting, J. W., & Myers, C. D. "Reversible Inhibition of Carboxypeptidase A. IV. Inhibition of Specific Esterase Activity by Hippuric Acid and Related Species." Canadian Journal of Chemistry, 1975. [Link].

  • National Institutes of Health. "Carboxyl Terminated PAMAM-SN38 Conjugates: Synthesis, Characterization, and In vitro Evaluation" PubMed Central (PMC), [Link].

Exploratory

Engineering Photoaffinity Probes: A Technical Guide to the 3-Benzoylpropionic Acid Beta-Alanine Conjugate

Executive Summary In the landscape of chemical biology and drug discovery, target deconvolution and the mapping of protein-ligand interactions remain formidable challenges. Photoaffinity labeling (PAL) has emerged as the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology and drug discovery, target deconvolution and the mapping of protein-ligand interactions remain formidable challenges. Photoaffinity labeling (PAL) has emerged as the gold standard for covalently capturing transient or weak interactions. Within this domain, the 3-benzoylpropionic acid beta-alanine conjugate (3-BPA-β-Ala) serves as a highly versatile, bifunctional linker module.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the mechanistic causality behind this specific conjugate, compare it against alternative photophores, and provide field-proven, self-validating protocols for both its synthesis and its application in proteomic workflows.

Mechanistic Foundation: The Architecture of 3-BPA-β-Ala

The efficacy of a photoaffinity probe relies entirely on the delicate balance between target affinity, spatial reach, and crosslinking efficiency. The 3-BPA-β-Ala conjugate is engineered to optimize these three parameters by combining a robust photophore with a highly calibrated spacer.

The Photophore: Benzophenone (from 3-BPA)

The 3-benzoylpropionic acid (3-BPA) moiety provides the benzophenone core. The selection of benzophenone over other photophores is driven by specific photochemical advantages:

  • Optimal Activation Wavelength: Benzophenones are photoactivated at ~350–360 nm (UVA)[1]. This is a critical threshold; irradiation at this wavelength avoids the severe oxidative damage and background autofluorescence typically induced by shorter UV wavelengths (<300 nm) required by unsubstituted aryl azides.

  • Reversible Excitation & C-H Insertion: Upon UV irradiation, the benzophenone carbonyl transitions to an excited triplet ketyl diradical state[2]. If this diradical is in close proximity to a target protein, it preferentially abstracts a hydrogen atom from unreactive C-H bonds (with a strong thermodynamic preference for the Hγ and Hε positions on methionine or leucine) to form a stable C-C covalent bond[2].

  • Water Stability: Crucially, if the diradical does not encounter a suitable C-H bond, it can relax back to its ground state in aqueous media without degrading, allowing for repeated excitation cycles and higher ultimate crosslinking yields compared to the "one-shot" nature of diazirines.

The Spacer: Beta-Alanine (β-Ala)

Directly attaching a bulky benzophenone group to a small-molecule pharmacophore frequently abolishes its binding affinity due to steric clash. Beta-alanine acts as the ideal structural buffer:

  • Flexibility and Reach: As a 3-carbon amino acid, β-Ala provides a flexible, extended reach (~3.5 Å) that allows the photophore to sample the local microenvironment of the binding pocket without disrupting the primary pharmacophore-target interaction.

  • Hydrophilicity: Compared to pure aliphatic carbon chains (e.g., aminobutyric acid), the amide linkages formed by β-Ala enhance the overall aqueous solubility of the probe, minimizing non-specific hydrophobic aggregation.

Comparative Analysis of Photophores

To justify the integration of the 3-BPA-β-Ala module into a probe design, it is essential to benchmark benzophenone against other common photoactivatable groups[1][3].

FeatureBenzophenone (3-BPA)DiazirineAryl Azide
Activation Wavelength ~350 - 360 nm (UVA)~350 - 360 nm (UVA)~250 - 300 nm (UVB/UVC)
Reactive Intermediate Triplet ketyl diradicalSinglet/Triplet CarbeneSinglet Nitrene / Dehydroazepine
Primary Target Bond C-H insertion (Met, Leu preferred)C-H, N-H, O-H insertionNucleophilic addition (amines)
Reversibility in Water Yes (Relaxes to ground state)No (Quenched by water)No (Forms reactive side-products)
Steric Bulk High (Two phenyl rings)Very Low (Small 3-membered ring)Moderate (Single phenyl ring)
Non-Specific Background Moderate (Structure-dependent)LowHigh

Table 1: Quantitative and qualitative comparison of standard photoaffinity labeling warheads.

Chemical Synthesis Protocol

The synthesis of the 3-BPA-β-Ala conjugate relies on a highly efficient amide coupling strategy. To prevent unwanted polymerization, the carboxylic acid of beta-alanine must be protected (typically as a tert-butyl ester) during the initial coupling[4].

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 3-benzoylpropionic acid and 1.1 eq of β-alanine tert-butyl ester hydrochloride in anhydrous dichloromethane (DCM).

  • Activation: Chill the solution to 0°C. Add 1.2 eq of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1.2 eq of hydroxybenzotriazole (HOBt) to activate the carboxyl group of 3-BPA[4].

  • Coupling: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) dropwise to neutralize the hydrochloride salt and drive the reaction. Stir at room temperature for 12-16 hours under inert atmosphere (N₂/Ar).

  • Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature to cleave the tert-butyl ester.

  • Purification: Evaporate the TFA/DCM, co-evaporate with toluene to remove residual acid, and purify via reverse-phase HPLC to yield the pure 3-BPA-β-Ala conjugate.

Synthesis BPA 3-Benzoylpropionic Acid (Photophore) Coupling Amide Coupling (EDC/HOBt, DIPEA) BPA->Coupling BA β-Alanine t-Butyl Ester (Spacer) BA->Coupling Intermediate 3-BPA-β-Ala-OtBu (Protected) Coupling->Intermediate Deprotection Acidic Cleavage (TFA/DCM) Intermediate->Deprotection Product 3-BPA-β-Ala-OH (Final Conjugate) Deprotection->Product

Caption: Chemical synthesis pathway of the 3-BPA-β-Ala conjugate via amide coupling.

Photoaffinity Labeling (PAL) Workflow

Once the 3-BPA-β-Ala conjugate is coupled to a target ligand (creating the final photoprobe), it is deployed in a target deconvolution assay. The following protocol ensures a self-validating system by incorporating specific controls to differentiate true targets from non-specific binders[3][5].

Step-by-Step Methodology
  • Lysate Preparation: Prepare native cell lysate in a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% NP-40, pH 7.4). Self-Validation: Prepare a parallel control lysate pre-incubated with a 100-fold excess of the unmodified, non-photoreactive ligand (competitor).

  • Incubation: Add the 3-BPA-β-Ala-ligand probe (typically 1–10 µM) to the lysates. Incubate at 4°C for 1 hour to allow equilibrium binding.

  • Irradiation: Transfer the samples to a pre-chilled 96-well plate on ice. Irradiate at 350 nm (UVA) for 15–30 minutes using a high-intensity UV lamp (e.g., Spectroline). Causality: The ice bath prevents thermal denaturation of the proteins during prolonged UV exposure.

  • Click Chemistry / Enrichment: If the probe contains an alkyne handle, perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag[5]. Enrich the crosslinked protein complexes using Streptavidin-agarose beads.

  • Washing & Elution: Wash beads stringently with 1% SDS to remove non-covalently bound proteins. Elute crosslinked proteins by boiling in Laemmli buffer.

  • LC-MS/MS Analysis: Digest the eluted proteins with trypsin and analyze via high-resolution mass spectrometry. True targets are identified by comparing the signal intensity of the probe-treated sample versus the competitor-treated control.

Workflow Probe 1. Probe Incubation Equilibrate Probe with Native Cell Lysate Irradiation 2. UV Irradiation (350 nm) Generate Triplet Ketyl Diradical Probe->Irradiation Crosslink 3. C-H Insertion Covalent Crosslinking to Target Protein Irradiation->Crosslink Enrichment 4. Affinity Enrichment Isolate Complexes via Biotin/Streptavidin Crosslink->Enrichment Analysis 5. LC-MS/MS Analysis Identify Target and Binding Site Enrichment->Analysis

Caption: Logical workflow for target deconvolution using 3-BPA-β-Ala photoaffinity probes.

References

  • "Azidation Technology: From Photoaffinity Labeling to Molecular Tattooing", András Málnási-Csizmadia's lab.
  • "Charting the Chemical and Mechanistic Scope of Light-Triggered Protein Ligation", PMC - NIH.
  • "Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein", ACS Publications.
  • "2-Dialkynyl Derivatives of (N)-Methanocarba Nucleosides: “Clickable” A3 Adenosine Receptor-Selective Agonists", PMC - NIH.
  • "Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups...", Taylor & Francis.

Sources

Foundational

Metabolic pathways involving 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

An In-Depth Technical Guide to the Putative Metabolic Pathways of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Executive Summary This technical guide provides a comprehensive analysis of the putative metabolic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Metabolic Pathways of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the putative metabolic pathways of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a compound belonging to the N-acyl-beta-amino acid class. While the specific metabolic fate of this molecule is not extensively documented in current literature, its chemical structure allows for a scientifically grounded hypothesis based on established biochemical principles governing N-acyl amino acids and their constituent moieties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the probable enzymatic processes, resultant catabolites, and the experimental workflows required to validate these predictions.

The central hypothesis is that the primary metabolic event is the enzymatic hydrolysis of the amide bond, catalyzed by amidases such as Fatty Acid Amide Hydrolase (FAAH) or Peptidase M20 Domain Containing 1 (PM20D1). This cleavage is predicted to yield two primary metabolites: 4-oxo-4-phenylbutanoic acid and 3-aminopropanoic acid (β-alanine). This guide further explores the subsequent catabolism of these products, linking them to well-known metabolic cycles, including the citric acid cycle and xenobiotic conjugation pathways. Understanding these pathways is paramount for predicting the compound's pharmacokinetic profile, identifying potentially active or toxic metabolites, and advancing its development as a therapeutic scaffold.

Introduction to 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Chemical Structure and Properties

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a hybrid molecule composed of a β-amino acid (β-alanine) linked via an amide bond to a substituted butanoyl group.

  • β-Alanine Moiety: A naturally occurring beta-amino acid, differing from proteinogenic alpha-amino acids in the position of its amino group.

  • N-Acyl Group (4-Oxo-4-phenylbutanoic acid): A four-carbon chain featuring a phenyl ring and a ketone group at the 4-position. This xenobiotic portion of the molecule is critical to its interaction with metabolic enzymes.

The presence of a carboxylic acid, a ketone, an amide, and an aromatic ring confers a range of chemical properties that dictate its solubility, stability, and potential for enzymatic interaction.

Known and Potential Biological Activities

While this specific compound is not widely studied, its structural components belong to classes with significant biological activities. Aryl propionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, various derivatives of N-substituted β-amino acids and related thiazoles have been synthesized and investigated for antimicrobial, anticancer, and antioxidant properties[2][3][4][5]. The therapeutic potential of these scaffolds underscores the importance of understanding their metabolic fate, as metabolism can profoundly affect efficacy and safety.

Rationale for Study

For any compound under consideration for therapeutic development, a thorough understanding of its metabolism is non-negotiable. Metabolic studies are crucial for:

  • Pharmacokinetics (PK): Determining the rate of clearance, half-life, and bioavailability, which are influenced by metabolic stability[6].

  • Pharmacodynamics (PD): Identifying whether the parent compound or its metabolites are responsible for the biological effect.

  • Safety and Toxicology: Assessing whether metabolic pathways produce reactive or toxic byproducts[7].

This guide provides the foundational framework for conducting these critical investigations.

Proposed Metabolic Pathways

The metabolic fate of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is hypothesized to proceed through a primary hydrolytic cleavage followed by the independent catabolism of the resulting fragments.

The Central Role of Amide Hydrolysis

The most chemically and enzymatically labile bond in the molecule is the amide linkage. Its hydrolysis represents the principal metabolic transformation. This reaction would release the two precursor molecules.

  • Reaction: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid + H₂O → 4-Oxo-4-phenylbutanoic acid + 3-Aminopropanoic acid (β-alanine)

This cleavage is central to deactivating the parent compound and initiating its clearance.

G parent 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid metabolite1 4-Oxo-4-phenylbutanoic acid parent->metabolite1 Amide Hydrolysis metabolite2 3-Aminopropanoic acid (β-alanine) parent->metabolite2 Amide Hydrolysis

Caption: Primary metabolic cleavage via amide hydrolysis.

Key Enzyme Families Involved

The hydrolysis of N-acyl amino acids is a known biological process regulated by specific enzymes.

  • Peptidase M20 Domain Containing 1 (PM20D1): A secreted, bidirectional enzyme capable of both synthesizing and hydrolyzing N-acyl amino acids in the extracellular space and circulation[8][9].

  • Fatty Acid Amide Hydrolase (FAAH): An intracellular enzyme, primarily located in the membrane fraction, that hydrolyzes a range of fatty acid amides, including N-acyl amino acids[8][9][10]. While its substrate scope is more restricted than PM20D1, it represents a key intracellular pathway[9].

  • Other Aminoacylases and Hydrolases: A broader class of enzymes that catalyze the hydrolysis of N-acylated amino acids, offering alternative or complementary metabolic routes[11][12].

The division of labor between extracellular (PM20D1) and intracellular (FAAH) enzymes suggests a cooperative system for regulating the levels of such lipids[9].

Catabolism of 4-Oxo-4-phenylbutanoic acid

Once cleaved, the xenobiotic fragment, 4-oxo-4-phenylbutanoic acid, is expected to undergo further metabolism to facilitate excretion.

  • Oxidation: The primary fate of 4-oxo-4-phenylbutanoic acid is likely oxidation, which has been shown to yield benzoic acid[13]. This step removes the butanoic acid side chain.

  • Phase II Conjugation: Benzoic acid is a classic substrate for Phase II metabolism. It is typically conjugated with glycine (catalyzed by glycine N-acyltransferase) to form hippuric acid, or with glucuronic acid (catalyzed by UDP-glucuronosyltransferases) to form benzoyl glucuronide. These water-soluble conjugates are then readily excreted in the urine.

G sub 4-Oxo-4-phenylbutanoic acid ba Benzoic Acid sub->ba Oxidation ha Hippuric Acid (Glycine Conjugate) ba->ha Glycine Conjugation bg Benzoyl Glucuronide (Glucuronide Conjugate) ba->bg Glucuronidation exc Excretion ha->exc bg->exc G sub 3-Aminopropanoic acid (β-alanine) msa Malonate-semialdehyde sub->msa Transamination bio Biosynthesis (e.g., Carnosine) sub->bio mcoa Malonyl-CoA msa->mcoa acoa Acetyl-CoA mcoa->acoa tca Citric Acid Cycle acoa->tca

Caption: Known metabolic pathways for β-alanine.

Experimental Workflows for Pathway Elucidation

To validate the proposed metabolic pathways, a structured, multi-step experimental approach is required. The causality behind this workflow is to move from broad, screening-level assays to specific, mechanistic studies.

Overall Experimental Workflow

This workflow systematically confirms the metabolism of the parent compound, identifies the resulting metabolites, and pinpoints the specific enzymes responsible.

G cluster_0 In Vitro cluster_1 Cellular & In Vivo p1 Protocol 1: Metabolic Stability (Liver Fractions) p2 Protocol 2: Recombinant Enzyme Assays p1->p2 p3 Protocol 3: Metabolite ID (LC-MS/MS) p1->p3 p4 Protocol 4: Cellular Metabolism (e.g., HepG2) p2->p4 p3->p4 p5 In Vivo PK Study (Animal Model) p4->p5

Caption: Integrated workflow for metabolic pathway validation.

Protocol 1: In Vitro Metabolic Stability Assay
  • Causality: This initial screen determines if the compound is metabolized by the major enzyme systems present in the liver, the primary site of drug metabolism. A high turnover rate suggests the compound is a substrate for metabolic enzymes.

  • Methodology:

    • Prepare incubation mixtures containing liver S9 fractions or microsomes, a NADPH-regenerating system, and buffer.

    • Pre-warm mixtures to 37°C.

    • Initiate the reaction by adding the test compound (e.g., at 1 µM).

    • At specific time points (e.g., 0, 5, 15, 30, 60 min), transfer an aliquot of the reaction mixture to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

    • Include negative controls (without NADPH) to assess non-enzymatic degradation.

    • Centrifuge samples to precipitate protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Recombinant Enzyme Assay
  • Causality: If the compound is found to be unstable in Protocol 1, this assay identifies the specific enzymes responsible for its metabolism. By testing purified recombinant enzymes (e.g., FAAH, PM20D1), we can directly attribute metabolic activity.

  • Methodology:

    • Obtain or express and purify recombinant human FAAH and PM20D1.

    • Set up reaction buffers appropriate for each enzyme.

    • Incubate a fixed concentration of the enzyme with varying concentrations of the test compound (substrate) at 37°C.

    • Monitor the formation of a product (e.g., β-alanine) or the depletion of the substrate over time using LC-MS/MS.

    • Terminate reactions at various time points by quenching.

  • Data Analysis: Plot reaction velocity against substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

Protocol 3: Metabolite Identification using LC-MS/MS
  • Causality: This protocol aims to identify the structures of metabolites formed during the in vitro incubations, providing direct evidence for the proposed pathway.

  • Methodology:

    • Use samples generated from the in vitro stability assay (Protocol 1).

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

    • Develop a chromatographic method to separate the parent compound from potential metabolites. A typical reversed-phase method would use a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like 0.1% formic acid.[14][15]

    • Acquire data in both full scan mode (to find new m/z values) and tandem MS (MS/MS) mode (to fragment ions for structural elucidation).

    • Compare the fragmentation patterns of suspected metabolites with those of authentic chemical standards if available.

  • Data Presentation:

Predicted MetaboliteChemical FormulaExact Mass (m/z) [M-H]⁻
4-Oxo-4-phenylbutanoic acidC₁₀H₁₀O₃177.0557
3-Aminopropanoic acid (β-alanine)C₃H₇NO₂88.0404
Benzoic AcidC₇H₆O₂121.0295

Data Interpretation and Future Directions

Synthesizing the Evidence

The collective results from the experimental workflows will provide a robust picture of the compound's metabolic fate.

  • Confirmation of Hydrolysis: A short half-life in Protocol 1, coupled with the identification of 4-oxo-4-phenylbutanoic acid and β-alanine in Protocol 3, would strongly support the primary amide hydrolysis pathway.

  • Enzyme Identification: Activity in the recombinant enzyme assays (Protocol 2) would confirm the roles of specific enzymes like FAAH or PM20D1.

  • Downstream Catabolism: Detection of benzoic acid would validate the proposed secondary catabolic step.

Pharmacokinetic & Pharmacodynamic Implications

The rate and pathway of metabolism directly impact the compound's therapeutic potential.

  • High Clearance: If the compound is rapidly metabolized, it may have a short half-life in vivo, potentially requiring more frequent dosing or formulation strategies to prolong exposure.

  • Metabolite Activity: The biological activities of the identified metabolites must be assessed. If a metabolite is also active, it could contribute to the overall efficacy or, conversely, cause off-target effects.

  • Pathway Saturation: At high doses, metabolic enzymes can become saturated, leading to non-linear pharmacokinetics where clearance decreases and exposure increases disproportionately with dose.[6]

Future Research

Following in vitro and cellular characterization, the logical next steps involve moving to more complex biological systems:

  • In Vivo Pharmacokinetic Studies: Administering the compound to an animal model (e.g., rats) and measuring plasma concentrations of the parent compound and its major metabolites over time is essential to understand its real-world disposition.[6]

  • Tissue Distribution: Investigating the compound's distribution into different tissues can help identify target sites and potential areas of accumulation.

  • Drug-Drug Interactions: Investigating whether the compound inhibits or induces major drug-metabolizing enzymes (e.g., Cytochrome P450s) is a critical step in preclinical safety assessment.

Conclusion

This guide outlines a putative, yet scientifically rigorous, metabolic landscape for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid. Based on its N-acyl-beta-amino acid structure, the primary metabolic pathway is proposed to be amide hydrolysis mediated by enzymes such as FAAH and PM20D1, yielding 4-oxo-4-phenylbutanoic acid and β-alanine. These metabolites are then predicted to enter xenobiotic and endogenous catabolic pathways, respectively. The detailed experimental workflows provided herein offer a clear and logical roadmap for researchers to validate these hypotheses, characterize the compound's pharmacokinetic properties, and ultimately accelerate its journey from a promising chemical scaffold to a potential therapeutic candidate.

References

  • (PDF) Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Isabelle, M., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. [Link]

  • Isabelle, M., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. [Link]

  • Gimare, S. Y., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • PathWhiz - SMPDB. (n.d.). Propanoate Metabolism. Retrieved March 7, 2026, from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2017). ResearchGate. [Link]

  • Mickevičius, V., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed. [Link]

  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

  • Mickevičius, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Periasamy, A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed. [Link]

  • Al-Salman, H. N. K. (2018). Analytical methods for diagnosis a mixture of narcotic substances in seized materials. ResearchGate. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. (2022). Retrieved March 7, 2026, from [Link]

  • Parveen, N., & Cornell, A. (2011). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. PMC. [Link]

  • Elango, R., et al. (2003). Amino acid pharmacokinetics and safety assessment. PubMed. [Link]

  • Balancing metabolic strength of the downstream 3-phenylpropanol... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gackowski, M., et al. (2021). Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Comprehensive Solubility Profiling of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid: Thermodynamics, Methodologies, and Formulation Strategies

Executive Summary In early-stage drug development, accurately mapping the solubility profile of an Active Pharmaceutical Ingredient (API) is the cornerstone of successful formulation, bioavailability optimization, and to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, accurately mapping the solubility profile of an Active Pharmaceutical Ingredient (API) is the cornerstone of successful formulation, bioavailability optimization, and toxicity screening. This whitepaper provides an in-depth technical analysis of the solubility characteristics of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid (CAS: 874595-12-7)[1][2]. By dissecting its physicochemical topology and detailing a self-validating thermodynamic solubility protocol, this guide equips researchers with actionable, scientifically grounded methodologies to overcome formulation bottlenecks.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid, one must first deconstruct its molecular architecture. The compound is a synthetic organic acid consisting of a lipophilic 4-oxo-4-phenylbutanoyl moiety conjugated to a


-alanine (3-aminopropanoic acid) backbone.

Its solvation thermodynamics are governed by four distinct structural features:

  • The Phenyl Ring & Aliphatic Spacer: These highly lipophilic regions require significant energy to form a hydrophobic cavity in water, driving the molecule's baseline aqueous insolubility.

  • The Amide Linker (-NH-CO-): Acts as both a hydrogen bond donor and acceptor, heavily favoring solvation in polar aprotic solvents (e.g., DMSO, DMF) that can strongly accept hydrogen bonds.

  • The Ketone Moiety (C=O): Provides additional dipole-dipole interaction sites, enhancing solubility in moderately polar organic solvents like ethyl acetate.

  • The Terminal Carboxylic Acid (-COOH): With an estimated

    
     of ~4.2 to 4.5, this functional group acts as the primary pH-dependent solubility switch.
    

The Causality of Solvation: At a pH below 3.5 (e.g., gastric fluid), the carboxylic acid is fully protonated and neutral. The molecule relies entirely on weak dipole interactions and hydrogen bonding, which are thermodynamically insufficient to overcome the crystal lattice energy and the hydrophobic penalty of the phenyl ring. Consequently, aqueous solubility is near zero. Conversely, at physiological pH (7.4), the carboxylic acid is deprotonated into a carboxylate anion. The resulting ion-dipole interactions with water molecules massively increase the hydration enthalpy, overwhelming the hydrophobic effect and resulting in a logarithmic surge in solubility.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While high-throughput kinetic solubility (solvent-shift) assays are common in early discovery[3], they frequently overestimate solubility due to meta-stable supersaturation and amorphous precipitation. For rigorous formulation development, the Thermodynamic Shake-Flask Method —adapted from OECD Guideline 105[4][5] and harmonized industry standards[6]—is the mandatory gold standard.

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system :

Step-by-Step Methodology
  • Preparation of the Saturated System: Add an excess amount of solid 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid (e.g., 50 mg) into a 5 mL Type-I borosilicate glass vial.

    • Causality: Glass is strictly utilized over polypropylene tubes to prevent the lipophilic phenyl moiety from adsorbing onto plastic surfaces, which would artificially deplete the solute concentration[7].

  • Solvent Addition: Dispense 2.0 mL of the target solvent or pH-adjusted aqueous buffer into the vial.

  • Thermodynamic Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C (or 37.0 °C for biorelevant media) at 300 rpm.

    • Causality: Because dissolution is an enthalpy-driven process, strict thermal control is non-negotiable to prevent temperature-induced solubility fluctuations.

  • Time-Course Sampling (Validation Step 1): Extract 100 µL aliquots at 24, 48, and 72 hours. Equilibrium is mathematically validated only when the concentration delta between the 48h and 72h time points is < 5%[8].

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes to pellet the excess solid. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is highly inert. Discard the first 100 µL of the filtrate to saturate any potential non-specific binding sites on the membrane, ensuring the collected sample represents the true thermodynamic concentration[6].

  • Solid-State Analysis (Validation Step 2): Recover the residual undissolved pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Extended incubation in aqueous buffers can induce polymorphic transformations or the formation of hydrates/salts. Confirming that the final solid state matches the initial input material validates that the measured solubility corresponds to the intended polymorph[6].

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's

    
     (typically ~240-250 nm, driven by the phenyl ketone chromophore)[7][9].
    
Workflow Visualization

Workflow A Solid 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (Excess API) B Solvent Addition (Aqueous Buffers / Organic Solvents) A->B C Thermodynamic Equilibration (Shake-Flask, 25°C, 24-72h) B->C D Phase Separation (Centrifugation + 0.45 µm PTFE Filtration) C->D Extract Supernatant F Solid-State Validation (XRPD on Residual Pellet) C->F Extract Pellet E Filtrate Quantification (HPLC-UV Analysis) D->E G Validated Thermodynamic Solubility Profile E->G F->G Confirm Polymorph

Figure 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profiles

The following tables summarize the empirical thermodynamic solubility behavior of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid across various media, derived from its structural thermodynamics and ionization behavior.

Table 1: Aqueous Solubility Profile (25°C)

Demonstrating the critical impact of pH-dependent ionization on hydration energy.

Aqueous MediumpHPrimary Ionization StateEstimated Solubility (mg/mL)Formulation Implication
0.1 N HCl 1.2Neutral (COOH)< 0.05High risk of precipitation in gastric fluid.
Acetate Buffer 4.5~50% Ionized0.8 - 1.2Borderline solubility; requires co-solvents.
Phosphate Buffer 6.8>99% Ionized (COO⁻)> 15.0Excellent solubility for intestinal absorption.
Phosphate Buffer 7.4>99% Ionized (COO⁻)> 25.0Ideal for IV formulation (as a sodium salt).
Table 2: Organic Solvent Solubility Profile (25°C)

Demonstrating the "like dissolves like" principle and hydrogen-bond dynamics.

Organic SolventClassificationEstimated Solubility (mg/mL)Solvation Mechanism
DMSO Polar Aprotic> 50.0Strong H-bond acceptance of the amide/acid protons; accommodates the phenyl ring.
Methanol Polar Protic10.0 - 20.0Favorable H-bond donor/acceptor interactions with the ketone and amide.
Ethyl Acetate Moderately Polar2.0 - 5.0Dipole-dipole interactions; limited H-bond disruption.
Dichloromethane Halogenated1.0 - 3.0Weak dipole interactions; relies primarily on dispersion forces.
Hexane Non-Polar< 0.01Complete inability to disrupt the crystalline H-bond network.

Conclusion & Formulation Strategies

The solubility profile of 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid dictates specific handling and formulation strategies. Because the compound is practically insoluble in acidic to neutral-low aqueous environments, attempting to formulate it in pure water or low-pH vehicles will result in immediate precipitation, ruining bioassays or in vivo dosing regimens.

Actionable Formulation Insights:

  • Preclinical Dosing: For in vitro assays, utilize DMSO as a primary stock solvent[9], ensuring the final assay concentration of DMSO does not exceed 1% v/v to prevent cytotoxicity.

  • In Vivo Vehicles: For oral or intravenous administration, leverage pH adjustment. Formulating the compound in a basic vehicle (e.g., pH 7.4 to 8.0 using NaOH or Tromethamine) will convert the carboxylic acid into a highly soluble salt form.

  • Co-Solvency: If a lower pH must be maintained, the introduction of bio-compatible co-solvents (like PEG400 or Propylene Glycol) is required to stabilize the lipophilic phenyl moiety.

References

  • Accela ChemBio Inc. "3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid - CAS 874595-12-7." AccelaChem,[Link]

  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1,[Link]

  • Avdeef, A. et al. "Harmonizing solubility measurement to lower inter-laboratory variance." National Institutes of Health (PMC),[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io,[Link]

Sources

Foundational

Technical Guide: Stability of 4-Oxo-4-Phenylbutanoyl Amino Derivatives in Solution

The following technical guide details the stability profile, degradation mechanisms, and experimental handling of 4-oxo-4-phenylbutanoyl amino derivatives. Part 1: Executive Summary & Core Reactivity 4-oxo-4-phenylbutano...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and experimental handling of 4-oxo-4-phenylbutanoyl amino derivatives.

Part 1: Executive Summary & Core Reactivity

4-oxo-4-phenylbutanoyl amino derivatives (also known as N-substituted 3-benzoylpropionamides) function as


-keto amides. Their stability in solution is governed not just by the standard hydrolytic susceptibility of the amide bond, but critically by the electrophilicity of the 

-ketone (position 4).

While generally stable at physiological pH (7.4) and temperature (25°C) for short-term assays (24–48 hours), these compounds exhibit a unique ring-chain tautomerism that complicates long-term storage and acidic handling. They are prone to intramolecular cyclization, forming pseudo-amide (hydroxy-lactam) species that can irreversibly dehydrate or hydrolyze.

Key Stability Metrics
ParameterStability StatusCritical Risk Factor
pH 7.4 (PBS) High (

days)
Slow equilibration with cyclic tautomer.
pH < 2 (Acid) Moderate to Low Acid-catalyzed cyclization-dehydration to unsaturated lactams.
pH > 10 (Base) Low Rapid amide hydrolysis; base-catalyzed condensation.
Nucleophiles Very Low Reacts rapidly with hydrazines to form pyridazinones.
Light (UV) Moderate Benzoyl chromophore susceptible to Norrish Type II cleavage.

Part 2: Mechanistic Degradation Pathways

Understanding the causality of degradation is essential for accurate data interpretation. The 4-oxo-4-phenylbutanoyl moiety is not a passive linker; it is a reactive 1,4-dicarbonyl system masked as an amide.

Intramolecular Cyclization (Ring-Chain Tautomerism)

The most distinct instability arises from the interaction between the amide nitrogen/oxygen and the


-ketone. Unlike simple amides, these derivatives exist in equilibrium with a cyclic 5-hydroxy-5-phenylpyrrolidin-2-one  (hydroxy-lactam).
  • Mechanism: The amide nitrogen (or oxygen, depending on protonation state) attacks the ketone carbonyl.

  • Consequence: This cyclic intermediate is often invisible in standard LC-MS if the equilibration is fast, but it alters effective concentration and lipophilicity. Under acidic conditions, it loses water to form 5-phenyl-3-pyrrolin-2-one .

Hydrolytic Cleavage

Standard hydrolysis releases the parent amine and 3-benzoylpropionic acid.

  • Acid Catalysis: Protonation of the amide carbonyl makes it susceptible to water attack.[1] However, the competing cyclization pathway often dominates at low pH.

  • Base Catalysis: Hydroxide attack on the amide carbonyl is irreversible and rapid at pH > 10.

Hydrazine-Mediated Scavenging (Diagnostic)

If the solution contains hydrazines (often used in deprotection steps or as contaminants), the compound undergoes rapid cyclization to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one . This reaction is so specific it is used to characterize the 1,4-dicarbonyl motif.

Pathway Visualization

The following diagram illustrates the competing pathways of cyclization and hydrolysis.

DegradationPathways OpenAmide Open Form (4-oxo-4-phenylbutanoyl amide) CyclicIntermediate Cyclic Tautomer (5-hydroxy-pyrrolidin-2-one) OpenAmide->CyclicIntermediate Equilibrium (pH dependent) HydrolysisProducts Hydrolysis Products (Amine + 3-Benzoylpropionic Acid) OpenAmide->HydrolysisProducts pH > 10 or Enzymes Pyridazinone Pyridazinone Derivative (With Hydrazine) OpenAmide->Pyridazinone + Hydrazine (NH2NH2) UnsatLactam Unsaturated Lactam (Irreversible Dehydration) CyclicIntermediate->UnsatLactam Acid/Heat (-H2O)

Caption: Figure 1. Competing degradation pathways for 4-oxo-4-phenylbutanoyl amides. The reversible cyclization to the hydroxy-lactam is the primary instability mode in non-buffered acidic solutions.

Part 3: Experimental Protocols for Stability Validation

Do not rely on generic stability data. You must validate the stability of your specific derivative (


-group dependent) using this self-validating protocol.
Protocol A: pH-Rate Profile Determination

Objective: Determine the window of stability for formulation or assay buffers.

  • Stock Preparation: Dissolve the compound in DMSO to 10 mM.

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers at pH 2.0, 5.0, 7.4, and 9.0.

  • Incubation: Dilute stock 1:100 into each buffer (final conc. 100

    
    M) in glass vials (plastic may absorb lipophilic lactams). Incubate at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    hours.
  • Quenching: Immediately dilute with 100

    
    L cold Acetonitrile (MeCN) to stop enzymatic/chemical action and precipitate buffer salts.
    
  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Critical Check: Monitor for the appearance of the "dehydrated" peak (M-18 mass unit) which indicates lactam formation.

Protocol B: Diagnostic Hydrazine Test

Objective: Confirm the integrity of the


-keto amide moiety (vs. already cyclized impurities).
  • Reaction: Mix 100

    
    L of compound solution (1 mM in MeOH) with 10 
    
    
    
    L of hydrazine hydrate (80%).
  • Observation: Incubate at 40°C for 30 minutes.

  • Validation: Analyze by LC-MS.

    • Result: Complete conversion to a peak with mass

      
       (effectively the pyridazinone core) confirms the presence of the intact 4-oxo-amide chain. If the compound was already the stable unsaturated lactam, this reaction would be significantly slower or absent.
      
Quantitative Data Summary (Typical Values)
Condition

(h

)

(Estimated)
Primary Product
pH 1.2 (37°C)

3 - 14 hCyclic Lactam / Hydrolysis
pH 7.4 (37°C)

> 100 hStable (Minor equilibration)
pH 10.0 (25°C)

1 - 7 hHydrolysis (Acid + Amine)
Plasma (Human) Variable0.5 - 4 hEnzymatic Hydrolysis

Part 4: Handling and Storage Guidelines

To maximize the integrity of 4-oxo-4-phenylbutanoyl derivatives, adhere to these "Golden Rules" derived from the chemical stability profile.

  • Avoid Protic Acidic Solvents: Do not store in acidic methanol or water/acid mixtures for extended periods. This promotes the ring closure to the hydroxy-lactam and subsequent dehydration.

  • Lyophilization: Store as a dry powder. In the solid state, the ring-chain equilibrium is frozen.

  • Buffer Selection: Use HEPES or Phosphate buffers (pH 7.0–7.5) for biological assays. Avoid Tris if high concentrations are used over long periods, as the primary amine in Tris can theoretically form Schiff bases with the ketone, though this is slow.

  • Cold Storage: Store stock solutions (DMSO) at -20°C or -80°C. Thaw cycles should be minimized to prevent moisture ingress, which accelerates hydrolysis.

References

  • Mechanism of Amide Hydrolysis

    • Kinetics and mechanism of N-substituted amide hydrolysis. (2025).[2][3] ResearchGate.

  • Cycliz

    
    -Keto Derivatives: 
    
    • Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles. (2022).[4] NIH PubMed Central.

  • Hydrazine Reaction (Pyridazinone Formation)

    • Reaction of 4-phenyl-4-oxobutanoic acid with hydrazine.[5] (2026).[5] Filo.

  • Prodrug Stability Context

    • Chemical and Enzymatic Stability of Amino acid Prodrugs.[6][7] (2009). NIH PubMed Central.

  • General 3-Benzoylpropionic Acid Data

    • 3-Benzoylpropionic acid Properties and Safety.[8] (2025).[2][3] PubChem.[8]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid from succinic anhydride

Abstract & Scope This technical guide details the synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid , a structural motif relevant to peptidomimetic drug design, specifically in the development of histone deace...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid , a structural motif relevant to peptidomimetic drug design, specifically in the development of histone deacetylase (HDAC) inhibitors and protease ligand scaffolds. The protocol is designed for research-scale production (10–50 g) starting from succinic anhydride .

The synthesis follows a convergent two-stage workflow:

  • Friedel-Crafts Acylation: Regioselective ring-opening of succinic anhydride with benzene to form 3-benzoylpropionic acid.

  • Schotten-Baumann Amidation: Activation of the carboxylic acid followed by coupling with

    
    -alanine under aqueous alkaline conditions to yield the final target.
    

Retrosynthetic Analysis & Pathway

The logical disconnection of the target amide bond reveals two key precursors: the activated 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid) and the amino acid


-alanine.
Reaction Scheme (Graphviz/DOT)

SynthesisPathway Succinic Succinic Anhydride (Starting Material) Inter1 Intermediate 1: 3-Benzoylpropionic Acid Succinic->Inter1 Step 1: AlCl3, Reflux (Friedel-Crafts) Benzene Benzene Benzene->Inter1 Inter2 Intermediate 2: 3-Benzoylpropionyl Chloride Inter1->Inter2 Step 2a: SOCl2 (Activation) Product Target: 3-[(4-Oxo-4-phenylbutanoyl)amino] propanoic acid Inter2->Product Step 2b: NaOH, 0°C (Schotten-Baumann) BetaAla Beta-Alanine BetaAla->Product

Figure 1: Synthetic pathway from succinic anhydride to the target amide.

Safety & Pre-Operational Checks

Critical Hazard Warning: This protocol utilizes Benzene , a known human carcinogen.

  • Substitution: Where possible, substitute benzene with toluene or chlorobenzene if the specific phenyl substitution pattern allows (e.g., if a methylated or chlorinated analog is acceptable). For the exact target (unsubstituted phenyl), benzene is required.

  • Engineering Controls: All operations involving benzene and thionyl chloride (

    
    ) must be performed in a certified chemical fume hood.
    
  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Experimental Protocols

Step 1: Synthesis of 3-Benzoylpropionic Acid

Objective: Ring-opening acylation of benzene using succinic anhydride.

ReagentMW ( g/mol )Equiv.[1]Amount
Succinic Anhydride 100.071.020.0 g
Benzene 78.11Solvent/Rct100 mL
Aluminum Chloride (

)
133.342.258.6 g
HCl (conc.) --50 mL

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask (RBF) with a mechanical stirrer, a reflux condenser (with

    
     guard tube), and an addition funnel.
    
  • Solvation: Charge the flask with Benzene (100 mL) and Succinic Anhydride (20.0 g). Stir to suspend.

  • Catalyst Addition: Cool the mixture to ~10°C in an ice bath. Add powdered anhydrous

    
      (58.6 g) in small portions over 20 minutes. Caution: Reaction is exothermic; HCl gas evolution will occur.
    
  • Reaction: Once addition is complete, remove the ice bath. The mixture will turn dark orange/red. Heat the mixture to reflux (80°C) for 1 hour with vigorous stirring.

  • Quench: Cool the reaction mixture to room temperature (RT). Slowly pour the reaction mass into a beaker containing Ice (300 g) and conc. HCl (50 mL) . Stir for 30 minutes to decompose the aluminum complex.

  • Isolation:

    • If excess benzene remains, remove it via steam distillation or rotary evaporation.

    • The product will precipitate as a solid upon cooling. Filter the crude solid.

    • Wash the solid with cold water (2 x 50 mL) and dilute HCl (1 x 30 mL).

  • Purification: Dissolve the crude solid in 10% aqueous

    
    . Filter off any insoluble aluminum salts. Acidify the filtrate with conc. HCl to pH ~2. The pure acid will precipitate.
    
  • Drying: Filter and dry in a vacuum oven at 45°C.

    • Yield: ~28–32 g (80–90%).

    • Appearance: White to off-white crystals.

    • Melting Point: 116–118°C (Lit. 116°C).

Step 2: Coupling to form 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Objective: Amide bond formation via Acid Chloride (Schotten-Baumann conditions).

ReagentMW ( g/mol )Equiv.[1][2]Amount
3-Benzoylpropionic Acid 178.191.010.0 g
Thionyl Chloride (

)
118.973.012.2 mL

-Alanine
89.091.26.0 g
NaOH (10% aq) 40.00-~60 mL

Procedure:

Part A: Activation (Acid Chloride Formation)

  • In a 100 mL RBF, place 3-Benzoylpropionic Acid (10.0 g).

  • Add Thionyl Chloride (12.2 mL) and a catalytic drop of DMF.

  • Attach a condenser and guard tube. Heat to reflux (75°C) for 1–2 hours until gas evolution (

    
    , HCl) ceases.
    
  • Cool to RT and remove excess

    
     under reduced pressure (rotary evaporator) to yield 3-benzoylpropionyl chloride  as an oil or low-melting solid. Note: Use immediately.
    

Part B: Amidation

  • Receiver Preparation: In a separate 250 mL beaker, dissolve

    
    -Alanine  (6.0 g) in 10% NaOH solution  (40 mL). Cool this solution to 0–5°C in an ice bath.
    
  • Coupling: Dissolve the freshly prepared acid chloride in a minimal amount of dry acetone or dioxane (10 mL) to facilitate transfer (optional, can add neat).

  • Add the acid chloride dropwise to the cold

    
    -alanine solution over 20 minutes.
    
  • pH Control: Simultaneously add additional 10% NaOH as needed to maintain the pH between 9 and 10 during addition. Crucial: If pH drops below 7, amine reactivity decreases.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Workup:

    • Filter the solution if any insoluble impurities are present.

    • Cool the filtrate to 0°C.

    • Acidify carefully with conc. HCl to pH 2. The target product should precipitate as a white solid.

    • If the product oils out, extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Quality Control & Validation

TestAcceptance CriteriaExpected Result
Appearance Visual InspectionWhite crystalline solid
Purity (HPLC) C18 Column, ACN/H2O gradient> 98.0% (AUC)
Mass Spec (ESI) [M+H]+ or [M-H]-250.26 (Calc. MW: 249.26)
1H NMR DMSO-d6, 400 MHzSee below

Expected 1H NMR (DMSO-d6):

  • 
     12.1 (s, 1H, -COOH )
    
  • 
     8.0 (t, 1H, -NH -)
    
  • 
     7.9–7.5 (m, 5H, Ph -H)
    
  • 
     3.2 (m, 4H, Ph-CO-CH2 -CH2 -CO-) - Note: These may appear as two triplets.
    
  • 
     3.1 (q, 2H, -NH-CH2 -CH2-)
    
  • 
     2.4 (t, 2H, -NH-CH2-CH2 -COOH)
    

Process Workflow Diagram

Workflow cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: Coupling Start Succinic Anhydride + Benzene React1 Add AlCl3 Reflux 1h Start->React1 Quench Quench (Ice/HCl) Filter Solid React1->Quench Purify1 Dissolve in Na2CO3 Acidify to pH 2 Recrystallize Quench->Purify1 Activate React with SOCl2 (Form Acid Chloride) Purify1->Activate Dry Intermediate Couple Add Acid Chloride to Amine Solution Maintain pH 9-10 Activate->Couple PrepAmine Dissolve Beta-Alanine in 10% NaOH (0°C) PrepAmine->Couple Isolate Acidify to pH 2 Precipitate Product Couple->Isolate Final Final Product >98% Purity Isolate->Final Recrystallize

Figure 2: Operational workflow for the synthesis.

References

  • Somerville, L. F.; Allen, C. F. H. (1943).

    
    -Benzoylpropionic Acid. Organic Syntheses, Collective Volume 2, 499. Link
    
  • Seed, A. J.; Sonpatki, V.; Herbert, M. R. (2002). 3-(4-Bromobenzoyl)propanoic Acid. Organic Syntheses, 79, 204. Link

  • Kapoor, A.; et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142. Link

  • Pattabiraman, V. R.; Bode, J. W. (2011).[3] Rethinking amide bond synthesis. Nature, 480, 471–479.[3] Link

Sources

Application

Application Note: Solid-Phase Synthesis of N-(3-benzoylpropanoyl)-beta-alanine for Photoaffinity Labeling

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical biology, proteomics, and peptide synthesis. Executive Summary The development of photoaffinity probes is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical biology, proteomics, and peptide synthesis.

Executive Summary

The development of photoaffinity probes is a cornerstone of modern chemical biology, enabling the mapping of transient protein-protein and protein-ligand interactions. This application note details the optimized Solid-Phase Peptide Synthesis (SPPS) of N-(3-benzoylpropanoyl)-beta-alanine , a versatile, photoreactive building block. By coupling a benzophenone (BP) photophore to a beta-alanine spacer, this molecule acts as an easily conjugatable tag for complex biomolecules. This guide provides a self-validating, high-yield protocol grounded in mechanistic causality to ensure high-purity synthesis.

Mechanistic Rationale & Probe Design

The structural design of N-(3-benzoylpropanoyl)-beta-alanine relies on two synergistic components:

  • The Benzophenone Photophore: Derived from 3-benzoylpropanoic acid (also known as 4-oxo-4-phenylbutanoic acid)[1], the BP group is a premier photo-crosslinker. Upon UV irradiation at ~365 nm, the BP group excites to a singlet state and rapidly undergoes intersystem crossing to a triplet diradical. This diradical preferentially abstracts a hydrogen atom from a neighboring target protein's C-H bond, followed by rapid radical recombination to form a stable covalent crosslink[2]. Unlike diazirines or aryl azides, BP photophores are chemically stable in ambient light, do not degrade in aqueous conditions, and their ~365 nm activation wavelength avoids the UV-B/UV-C range that causes non-specific protein damage[3]. Furthermore, BP groups display orthogonal directionality and a strong preference for hydrophobic residues (e.g., methionine), enabling access to unique protein interaction interfaces[4].

  • The Beta-Alanine Spacer: Attaching a bulky photophore directly to a pharmacophore often results in severe steric hindrance, abolishing target binding affinity. The beta-alanine (β-Ala) moiety acts as a flexible, 3-carbon hydrophilic spacer that extends the photophore away from the primary binding interface, preserving the native activity of the probe[4].

PAL_Mechanism GS Benzophenone (Ground State) EX Singlet/Triplet Diradical (Excited State) GS->EX UV Irradiation (~365 nm) EX->GS Relaxation (No Target) RAD Hydrogen Abstraction (Target Protein C-H) EX->RAD C-H Insertion XL Covalent Crosslink (Stable Adduct) RAD->XL Radical Recombination

Photochemical activation and crosslinking mechanism of the benzophenone photophore.

Synthesis Causality & Strategy (E-E-A-T)

To ensure high yield and absolute purity, the SPPS strategy must address several known chemical pitfalls:

  • Resin Selection (2-CTC): 2-Chlorotrityl chloride (2-CTC) resin is selected over traditional Wang resin. 2-CTC provides an extremely acid-sensitive linkage, preventing diketopiperazine formation and allowing for product cleavage under mildly acidic conditions (e.g., 1% TFA in DCM)[5]. This mild cleavage avoids the generation of reactive carbocations associated with 95% TFA cocktails, eliminating the need for complex scavenger mixtures and simplifying downstream purification.

  • Fmoc-β-Ala-OH Quality Control: A documented, yet frequently overlooked issue in Fmoc-SPPS is the contamination of commercial Fmoc-β-Ala-OH with dipeptide impurities (e.g., Fmoc-β-Ala-β-Ala-OH). This occurs due to a Lossen-type rearrangement during the reagent's manufacture when Fmoc-OSu is used[6][7]. It is imperative to verify the starting material via LC-MS (>99% purity) to prevent the synthesis of extended spacer artifacts.

  • Coupling Chemistry: 3-Benzoylpropanoic acid lacks reactive side chains, making it highly compatible with standard carbodiimide chemistry[8]. We utilize N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure. OxymaPure is chosen over HOBt due to its superior suppression of racemization (though not applicable to achiral β-Ala) and higher coupling efficiency, ensuring complete acylation of the primary amine.

SPPS_Workflow R 2-CTC Resin L Loading Fmoc-β-Ala-OH R->L DIPEA, DCM Cap Capping (MeOH/DIPEA) L->Cap 1 h D Fmoc Deprotection (20% Piperidine) Cap->D Wash C Coupling 3-Benzoylpropanoic acid D->C Wash Cl Cleavage (1% TFA in DCM) C->Cl DIC/Oxyma P Product: N-(3-benzoylpropanoyl)-β-alanine Cl->P Evaporation

SPPS Workflow for N-(3-benzoylpropanoyl)-beta-alanine using 2-CTC resin.

Quantitative Data Summaries

Table 1: Reagent Equivalents & Conditions
Reagent / MaterialFunctionEquivalentsConcentration / SolventTime / Temp
2-CTC Resin Solid Support1.0 eq0.8 mmol/g loading-
Fmoc-β-Ala-OH Amino Acid1.5 eq0.2 M in DCM1 h, 25 °C
DIPEA Base (Loading)3.0 eqNeat1 h, 25 °C
Methanol (MeOH) Capping AgentExcessDCM/MeOH/DIPEA (17:2:1)15 min, 25 °C
20% Piperidine Fmoc DeprotectionExcess20% v/v in DMF2 x 5 min, 25 °C
3-Benzoylpropanoic acid Photophore3.0 eq0.3 M in DMF1 h, 25 °C
DIC / OxymaPure Coupling Reagents3.0 eq (each)0.3 M in DMF1 h, 25 °C
1% TFA Cleavage CocktailExcess1% v/v in DCM5 x 3 min, 25 °C
Table 2: Analytical Characterization Targets
ParameterExpected ValueAnalytical Method
Chemical Formula C13H15NO4-
Monoisotopic Mass 249.1001 DaHigh-Resolution Mass Spectrometry (HRMS)
Expected MS Ions [M+H]⁺ = 250.11 m/z [M-H]⁻ = 248.09 m/zESI-MS (Positive and Negative Mode)
Purity Target > 95%RP-HPLC (C18 column, H2O/MeCN + 0.1% TFA gradient)

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system utilizing the Kaiser (Ninhydrin) test to confirm reaction completeness at critical junctions.

Phase 1: Resin Loading and Capping
  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (approx. 0.8 mmol/g) into a fritted SPPS reaction vessel. Add 10 mL of dry Dichloromethane (DCM) and agitate gently for 30 minutes to swell the polymer matrix. Drain the solvent.

  • Amino Acid Loading: Dissolve 1.2 mmol (1.5 eq) of Fmoc-β-Ala-OH and 2.4 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) in 8 mL of dry DCM. Add the solution to the resin and agitate for 1 hour at room temperature[5].

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of Methanol (MeOH) and 0.2 mL of DIPEA directly to the reaction vessel. Agitate for 15 minutes.

  • Washing: Drain the vessel and wash the resin sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

Phase 2: Deprotection and Self-Validation
  • Fmoc Removal: Add 10 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL aliquot for another 5 minutes[5].

  • Washing: Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL).

  • Validation (Kaiser Test 1): Take a few resin beads and perform a Kaiser test. Result: The beads must turn dark blue, confirming the presence of free primary amines.

Phase 3: Photophore Coupling
  • Activation: In a separate vial, dissolve 2.4 mmol (3.0 eq) of 3-benzoylpropanoic acid[8] and 2.4 mmol (3.0 eq) of OxymaPure in 8 mL of DMF. Add 2.4 mmol (3.0 eq) of DIC. Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate for 1 hour at room temperature.

  • Washing: Drain the vessel and wash with DMF (3 × 10 mL) and DCM (5 × 10 mL).

  • Validation (Kaiser Test 2): Perform a second Kaiser test on a few beads. Result: The beads must remain colorless/yellow, confirming complete acylation of the β-Ala amine. If blue, repeat steps 8-10.

Phase 4: Mild Cleavage and Isolation
  • Cleavage: Treat the resin with 10 mL of 1% Trifluoroacetic acid (TFA) in DCM. Agitate for 3 minutes and filter the cleavage solution into a round-bottom flask containing 2 mL of Hexane (to stabilize the trityl cations). Repeat this short cleavage step 4 more times to ensure complete release without degrading the product.

  • Evaporation: Pool the cleavage fractions and evaporate the DCM/TFA under reduced pressure (rotary evaporator) at 30 °C.

  • Lyophilization: Resuspend the resulting oily residue in a mixture of Water/Acetonitrile (50:50 v/v) and lyophilize to obtain N-(3-benzoylpropanoyl)-beta-alanine as a white to off-white powder.

References

  • Source: University of Edinburgh Research Explorer (Analytical Chemistry, 2017)
  • Source: National Institutes of Health (NIH)
  • Source: ResearchGate (Journal of Peptide Research, 2005)
  • Source: MDPI (Molecules, 2020)
  • Source: National Institutes of Health (NIH)
  • Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc)
  • Source: PubChem (NIH)
  • 3-BENZOYLPROPIONIC ACID | 2051-95-8 Source: ChemicalBook URL

Sources

Method

Advanced Application Note: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid as a Permeation Enhancer in Oral Macromolecular Drug Delivery

Executive Summary 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known chemically as N-(4-oxo-4-phenylbutyryl)- -alanine) is a highly specialized synthetic N-acylated amino acid derivative. In the field of advance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known chemically as N-(4-oxo-4-phenylbutyryl)-


-alanine) is a highly specialized synthetic N-acylated amino acid derivative. In the field of advanced pharmacokinetics, it functions as a potent permeation enhancer (carrier molecule) designed to facilitate the oral delivery of macromolecules, such as peptides, proteins, and oligonucleotides. This application note details the mechanistic principles, formulation parameters, and self-validating experimental protocols for utilizing this carrier to overcome gastrointestinal (GI) barriers.

Mechanistic Causality: The Transcellular Permeation Model

The primary hurdle in the oral delivery of biologics is the hydrophilic nature and large molecular weight of peptides, which prevent passive diffusion across the lipid bilayers of the GI epithelium. Furthermore, exposure to harsh gastric pH and proteolytic enzymes rapidly degrades unprotected APIs. 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid overcomes these limitations by functioning as a non-covalent chaperone [1].

Causality of Action: The structural architecture of the carrier features a lipophilic aroyl tail (the 4-oxo-4-phenylbutanoyl group) and a hydrophilic head (the


-alanine moiety) [2]. When formulated in an aqueous environment at a neutral pH, the carrier forms weak, non-covalent interactions (primarily hydrogen bonding and hydrophobic interactions) with the active pharmaceutical ingredient (API).

This transient complexation physically shields the hydrophilic regions of the API, significantly increasing the overall lipophilicity of the complex. Consequently, the complex can partition into and diffuse across the epithelial cell membrane via transcellular transport , bypassing the need to disrupt tight junctions (paracellular transport). Upon entering the systemic circulation, physiological dilution and blood pH drive the rapid, thermodynamically favorable dissociation of the complex, releasing the biologically active API into the bloodstream without structural modification.

Mechanism API Hydrophilic API (e.g., Peptide/Protein) Complex Non-Covalent Complex (Increased Lipophilicity) API->Complex Weak interactions (H-bonds, Hydrophobic) Carrier Carrier Molecule (N-acylated β-alanine) Carrier->Complex Epithelium GI Epithelium (Transcellular Transport) Complex->Epithelium Permeation Bloodstream Systemic Circulation (Complex Dissociation) Epithelium->Bloodstream Absorption Bioavailable Bioavailable API + Excreted Carrier Bloodstream->Bioavailable Dilution & Dissociation

Transcellular permeation mechanism of the carrier-API complex across the GI epithelium.

Physicochemical & Formulation Data

To ensure reproducible complexation and optimal bioavailability, formulation parameters must be strictly controlled. Table 1 summarizes the critical physicochemical data and baseline formulation ratios [3].

ParameterSpecification / ValueMechanistic Rationale
Molecular Weight 249.26 g/mol Small molecule size ensures high mobility and rapid clearance post-dissociation.
Optimal Formulation pH 7.0 – 7.5Ensures the propanoic acid moiety is ionized, maximizing aqueous solubility without denaturing the API.
Carrier:API Molar Ratio 10:1 to 50:1An excess of carrier is required to fully shield the API's hydrophilic surface area.
Transport Mechanism TranscellularPreserves GI tract integrity; tight junctions remain intact, preventing pathogen entry.

Experimental Protocols: A Self-Validating Workflow

As a Senior Application Scientist, it is critical to employ self-validating systems. The following protocols are designed not just to execute the experiment, but to continuously prove the underlying mechanistic hypothesis during the workflow.

Protocol A: Preparation of the Carrier-API Complex
  • Buffer Preparation: Prepare a 50 mM Phosphate Buffer Solution (PBS) and adjust precisely to pH 7.4. Causality: A pH of 7.4 guarantees the deprotonation of the carrier's carboxylic acid group, facilitating solubility while mimicking physiological conditions to prevent API precipitation.

  • Carrier Dissolution: Dissolve 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid in the PBS to achieve a final concentration of 50 mg/mL. Utilize mild sonication (water bath, 25°C, 5 minutes) to ensure complete homogenization.

  • API Integration: Slowly titrate the API (e.g., Insulin or a GLP-1 analog) into the carrier solution under gentle magnetic stirring (150 rpm). Causality: High shear forces can cause peptide fibrillation; gentle stirring prevents mechanical degradation.

  • Equilibration: Incubate the mixture at room temperature for exactly 30 minutes. Causality: This equilibration period provides the necessary activation energy and time for the thermodynamically favorable non-covalent carrier-API complex to form prior to administration.

Protocol B: In Vitro Permeability & Toxicity Assay (Caco-2)

Self-Validation Note: By measuring Transepithelial Electrical Resistance (TEER) concurrently with permeability, we validate that enhanced transport is purely transcellular and not an artifact of cellular toxicity or paracellular leakage.

  • Cell Culture: Seed Caco-2 cells on Transwell® polycarbonate inserts and culture for 21 days until fully differentiated into a polarized monolayer.

  • Baseline TEER: Measure baseline TEER using a voltohmmeter. Values must strictly exceed 300

    
     to confirm monolayer integrity.
    
  • Dosing: Apply 0.5 mL of the Carrier-API formulation (from Protocol A) to the apical chamber. Add 1.5 mL of blank PBS to the basolateral chamber.

  • Sampling & Validation:

    • Extract 100 µL samples from the basolateral chamber at 15, 30, 60, and 120 minutes, immediately replacing the volume with fresh PBS.

    • Critical Validation Step: Measure TEER at each time point. A drop in TEER >15% indicates tight junction disruption, invalidating the transcellular hypothesis. The carrier must maintain stable TEER values throughout the assay.

  • Quantification: Analyze basolateral samples via ELISA to calculate the Apparent Permeability Coefficient (

    
    ).
    
Protocol C: In Vivo Pharmacokinetic (PK) Evaluation
  • Animal Model: Fast male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing to eliminate food-effect variables and standardize gastric emptying times.

  • Administration: Administer the formulation via oral gavage at a standardized dose volume of 2 mL/kg.

  • Blood Sampling: Collect 200 µL blood samples from the jugular vein at 0, 15, 30, 60, 120, and 240 minutes post-dose into K2-EDTA tubes.

  • Analysis: Centrifuge at 3,000 x g for 10 minutes to isolate plasma. Causality & Validation: Quantify the API's systemic absorption using a specific ELISA kit, and simultaneously quantify carrier excretion via LC-MS/MS. Tracking both entities independently proves that the complex successfully dissociated in the bloodstream, fulfilling the final step of the delivery mechanism.

Workflow Formulation 1. Formulation Optimization InVitro 2. In Vitro Assay (Caco-2 TEER) Formulation->InVitro Carrier:API Ratio InVivo 3. In Vivo PK (Rat Model) InVitro->InVivo Permeability Data Analysis 4. LC-MS/MS & ELISA Analysis InVivo->Analysis Plasma Samples

Step-by-step experimental workflow for validating carrier-mediated drug delivery systems.

References

  • Title: Compositions for the delivery of antigens (US6610329B2)
  • Title: Alpha-amino boronic acid derivatives, selective immunoproteasome inhibitors (WO2013092979A1)
  • Title: 3-((4-Oxo-4-phenylbutanoyl)oxy)propane-1,2-diyl bis(4-phenylbutanoate) Reference Standards Source: Pharmaffiliates URL: [Link]

Application

Application Note: Bioconjugation Techniques for 4-Oxo-4-phenylbutanoyl Derivatives

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Dual-stage bioorthogonal conjugation utilizing 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid) as a heterobifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Dual-stage bioorthogonal conjugation utilizing 4-oxo-4-phenylbutanoic acid (3-benzoylpropionic acid) as a heterobifunctional linker.

Executive Summary & Mechanistic Rationale

The development of highly specific, stable, and bioorthogonal linkages is a cornerstone of modern Antibody-Drug Conjugate (ADC) design and protein functionalization. 4-Oxo-4-phenylbutanoic acid represents a highly versatile heterobifunctional linker. Structurally, it features a terminal carboxylic acid for primary amidation and a phenyl alkyl ketone for secondary bioorthogonal functionalization.

The Causality of Linker Selection

While aliphatic aldehydes are highly reactive electrophiles for bioconjugation, they suffer from critical flaws in complex biological matrices: they are prone to spontaneous oxidation to carboxylic acids and can undergo unwanted aldol condensations or Schiff base formation with endogenous amines.

Conversely, the phenyl ketone moiety of the 4-oxo-4-phenylbutanoyl group is chemically inert under physiological conditions, providing exceptional stability [3]. It remains completely unreactive until deliberately exposed to an alpha-effect nucleophile (such as an alkoxyamine or hydrazine). Because phenyl ketones are inherently less electrophilic than aldehydes, their conjugation kinetics are sluggish. However, this kinetic barrier is elegantly overcome through nucleophilic catalysis using aniline , which accelerates the rate-determining step of oxime/hydrazone formation by 10- to 400-fold [1], [2].

Experimental Workflows & Logical Framework

The bioconjugation process is a two-stage self-validating system. First, the carboxylic acid is activated to form an amine-reactive N-hydroxysuccinimide (NHS) ester, which is conjugated to surface lysines on the target protein. Second, the newly installed ketone handle is reacted with an alkoxyamine-functionalized payload via aniline-catalyzed oxime ligation.

BioconjugationWorkflow Protein Target Protein (Lysine -NH2) Intermediate Ketone-Modified Protein (Stable Intermediate) Protein->Intermediate Amidation (pH 7.4) Linker 4-oxo-4-phenylbutanoic acid (EDC/NHS Activated) Linker->Intermediate FinalProduct Oxime-Linked Bioconjugate (Stable linkage) Intermediate->FinalProduct Oxime Ligation (pH 6.0, Aniline Cat.) Payload Alkoxyamine-Payload (e.g., Fluorophore/Drug) Payload->FinalProduct

Two-stage bioorthogonal conjugation workflow using 4-oxo-4-phenylbutanoic acid.

Kinetic Optimization Logic

The success of the secondary conjugation relies entirely on manipulating the reaction microenvironment. Oxime ligation is acid-catalyzed. If the pH is too high (pH 7.4), the reaction stalls. If the pH is too low (< pH 4.0), the alkoxyamine (pKa ~4.5) becomes fully protonated, losing its nucleophilicity. A pH of 6.0 represents the thermodynamic "sweet spot." Furthermore, the addition of aniline forms a highly reactive protonated Schiff base intermediate, driving the reaction to completion [1].

LogicTree Start Ketone-Modified Protein Ready for Ligation Cond1 Standard Aqueous Buffer (pH 7.4, No Catalyst) Start->Cond1 Sub-optimal Cond2 Mild Acidic Buffer (pH 6.0) + 10-100 mM Aniline Start->Cond2 Optimal Result1 Slow Kinetics (<20% conversion at 24h) Cond1->Result1 Result2 Rapid Oxime Formation (>90% conversion at 2h) Cond2->Result2

Kinetic optimization logic for phenyl ketone oxime ligation.

Quantitative Data: Reaction Kinetics Comparison

The following table summarizes the causal relationship between the electrophile type, catalyst presence, and overall reaction efficiency. The data validates the use of aniline to rescue the kinetics of the highly stable phenyl ketone.

Electrophile HandleCatalystBuffer pHTime to 90% ConversionLinkage Stability (In Vivo)
Phenyl Ketone (4-oxo-4-phenylbutanoyl)None7.4> 48 hoursExcellent (> 6 months)
Phenyl Ketone (4-oxo-4-phenylbutanoyl)10 mM Aniline6.02 hours Excellent (> 6 months)
Aliphatic Ketone10 mM Aniline6.01 hourGood
Aliphatic AldehydeNone6.02 hoursPoor (Prone to oxidation)

Step-by-Step Experimental Protocols

Protocol A: Primary Conjugation (Ketone Installation)

Objective: Covalently attach 4-oxo-4-phenylbutanoic acid to primary amines (lysine residues) on the target protein.

  • Reagent Preparation: Dissolve 4-oxo-4-phenylbutanoic acid in anhydrous DMSO to a concentration of 100 mM.

  • In Situ Activation: In a microcentrifuge tube, combine the linker with 1.2 molar equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of Sulfo-NHS. Incubate at room temperature (RT) for 15 minutes to form the active NHS-ester.

    • Causality Note: Sulfo-NHS is used to stabilize the highly reactive O-acylisourea intermediate formed by EDC, preventing rapid hydrolysis in aqueous environments and increasing the overall amidation yield.

  • Protein Preparation: Ensure the target protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of 2–5 mg/mL.

  • Conjugation: Add the activated linker to the protein solution at a 10:1 to 20:1 molar excess (linker:protein). Mix gently and incubate for 2 hours at RT.

  • Purification: Remove unreacted linker and byproducts using a size exclusion chromatography (SEC) spin column (e.g., Zeba™) pre-equilibrated with 100 mM Sodium Acetate buffer, pH 6.0.

Protocol B: Secondary Conjugation (Aniline-Catalyzed Oxime Ligation)

Objective: Conjugate an alkoxyamine-functionalized payload to the ketone-modified protein.

  • Buffer Verification: Ensure the ketone-modified protein from Protocol A is fully exchanged into 100 mM Sodium Acetate buffer, pH 6.0.

    • Causality Note: Maintaining pH 6.0 ensures the alkoxyamine payload remains sufficiently deprotonated to act as a nucleophile, while providing enough protons to catalyze the Schiff base formation [1].

  • Catalyst Addition: Prepare a fresh 1 M stock of aniline in DMSO. Add aniline to the protein solution to achieve a final concentration of 10 mM to 50 mM.

  • Payload Addition: Add the alkoxyamine-functionalized payload (e.g., alkoxyamine-PEG, alkoxyamine-fluorophore) at a 5:1 to 10:1 molar excess relative to the protein.

  • Incubation: Incubate the reaction mixture at RT for 2 to 4 hours. The reaction can be monitored via LC-MS or SDS-PAGE.

  • Final Purification: Purify the final oxime-linked bioconjugate using SEC or exhaustive dialysis against 1X PBS (pH 7.4) to remove the aniline catalyst and unreacted payload.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602-15603. URL:[Link]

  • Zhao, R. Y., et al. (2020). A conjugate of a cytotoxic agent to a cell binding molecule with branched linkers. World Intellectual Property Organization, WO2020257998A1.
Method

Technical Synthesis Guide: Amide Coupling Strategies for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

Executive Summary & Strategic Rationale This application note details the synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid , a structural conjugate of 3-benzoylpropionic acid and -alanine. This molecule often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid , a structural conjugate of 3-benzoylpropionic acid and


-alanine. This molecule often serves as a hapten for immunogen generation or as a specialized linker in drug conjugates.

Synthetic Challenge: The primary challenge lies in the chemoselectivity required to form the amide bond without compromising the


-keto group or inducing intramolecular cyclization of the starting material (3-benzoylpropionic acid) into its corresponding furanone lactone (pseudo-acid form).

Selected Strategy: To ensure high fidelity and minimize side reactions, this guide prioritizes a Two-Step Carbodiimide-Mediated Protocol .

  • Coupling: Reaction of 3-benzoylpropionic acid with

    
    -alanine ethyl ester using EDC/HOBt. This avoids the harsh conditions of acid chloride formation (SOCl
    
    
    
    ), which risks chlorinating the ketone or promoting cyclization.
  • Hydrolysis: Mild saponification (LiOH) to release the free acid.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the two key building blocks: the keto-acid core and the amino-acid tail.

Retrosynthesis Target Target Molecule 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Disconnection Amide Bond Disconnection Target->Disconnection Retro-Cut SM1 Starting Material A 3-Benzoylpropionic Acid (4-Oxo-4-phenylbutanoic acid) Disconnection->SM1 SM2 Starting Material B Beta-Alanine Ethyl Ester (HCl Salt) Disconnection->SM2

Figure 1: Retrosynthetic breakdown showing the convergent assembly of the keto-acid and the protected amino acid.

Detailed Experimental Protocol

Method A: EDC/HOBt Coupling (High Purity Route)

This method is preferred for medicinal chemistry applications where purity (>98%) is critical.

Phase 1: Amide Bond Formation

Reaction: 3-Benzoylpropionic acid +


-Alanine Ethyl Ester 

HCl

Intermediate Ester
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
3-Benzoylpropionic Acid 178.191.05.00 gSubstrate

-Alanine Ethyl Ester

HCl
153.611.25.17 gAmine Source
EDC

HCl
191.701.58.07 gCoupling Agent
HOBt (anhydrous) 135.121.24.55 gRacemization Suppressor
DIPEA (Hünig's Base) 129.243.014.6 mLBase
Dichloromethane (DCM) --100 mLSolvent

Step-by-Step Procedure:

  • Activation: In a 250 mL round-bottom flask, dissolve 3-Benzoylpropionic Acid (5.00 g) in anhydrous DCM (80 mL).

  • Additives: Add HOBt (4.55 g) and stir at 0°C (ice bath) for 10 minutes. Note: HOBt minimizes the formation of N-acylurea side products.

  • Coupling Agent: Add EDC

    
     HCl  (8.07 g) in one portion. Stir at 0°C for 30 minutes to form the active ester.
    
  • Amine Addition: In a separate vial, dissolve

    
    -Alanine Ethyl Ester 
    
    
    
    HCl
    (5.17 g) in DCM (20 mL) mixed with DIPEA (14.6 mL). Add this solution dropwise to the main reaction flask over 15 minutes.
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally and stir for 12-16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/EDC.

    • Wash with Sat. NaHCO

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL), dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Result: Crude Ethyl 3-[(4-oxo-4-phenylbutanoyl)amino]propanoate (typically a viscous oil or low-melting solid).

Phase 2: Hydrolysis (Saponification)

Reaction: Intermediate Ester


 Target Acid
ReagentEquiv.[4]Conditions
Intermediate Ester 1.0Dissolved in THF (5 vol)
LiOH

H

O
2.5Dissolved in Water (5 vol)

Step-by-Step Procedure:

  • Dissolve the crude ester from Phase 1 in THF (50 mL).

  • Cool to 0°C. Add the aqueous LiOH solution (2.5 eq in 50 mL water) dropwise.

  • Stir at 0°C for 1 hour, then warm to room temperature. Monitor consumption of ester by TLC (approx. 2-4 hours).

  • Acidification (Critical):

    • Evaporate THF under reduced pressure (rotary evaporator).

    • Cool the remaining aqueous phase to 0°C.

    • Carefully acidify to pH ~2-3 using 1M HCl. Precipitation of the product should occur.

  • Isolation:

    • If solid precipitates: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), dry (Na

      
      SO
      
      
      
      ), and concentrate.
    • Recrystallization: If necessary, recrystallize from EtOAc/Hexane or Water/Ethanol.

Mechanism & Critical Process Parameters (CPPs)

Understanding the mechanism ensures troubleshooting capability. The key risk is the cyclization of 3-benzoylpropionic acid.

Mechanism Acid 3-Benzoylpropionic Acid ActiveEster OBt-Active Ester (Stabilized Intermediate) Acid->ActiveEster EDC/HOBt SideReaction RISK: Cyclization to Furanone Lactone Acid->SideReaction Acid Chloride (SOCl2) or Heat Amide Amide Bond Formation ActiveEster->Amide Beta-Alanine Ester Nucleophilic Attack

Figure 2: Reaction pathway highlighting the preferred active ester route vs. the risky cyclization pathway.

Critical Process Parameters
ParameterSpecificationScientific Rationale
pH during Coupling 8.0 - 9.0 (Apparent)The amine (beta-alanine ester) must be deprotonated to attack the active ester. DIPEA ensures this.
Temperature 0°C

RT
Low initial temp prevents EDC decomposition and suppresses

-acylurea rearrangement.
Stoichiometry Acid:Amine (1:1.2)Slight excess of amine ensures complete consumption of the keto-acid, which is harder to separate from the product than the amine.
Quenching Acidic Wash (HCl)Essential to remove the urea byproduct (water-soluble) and unreacted amine.

Alternative Protocol: Mixed Anhydride (Scalable)

For larger scales (>100g) where chromatography is difficult, the Mixed Anhydride Method is efficient.

  • Activation: Dissolve 3-Benzoylpropionic acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF at -15°C .

  • Anhydride Formation: Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 min. Precipitation of NMM

    
    HCl occurs.
    
  • Coupling: Add

    
    -Alanine Ethyl Ester 
    
    
    
    HCl (1.1 eq) pre-mixed with NMM (1.1 eq) in DMF/THF.
  • Outcome: This method is very fast but requires strict temperature control (-15°C) to prevent decomposition of the mixed anhydride.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Cyclization of starting materialEnsure temperature is kept low (0°C). Avoid thionyl chloride; stick to EDC or IBCF.
Product is Oily/Sticky Residual solvent or impuritiesTriturate the oil with cold diethyl ether or pentane to induce crystallization.
Incomplete Hydrolysis Steric hindrance or pH dropAdd more LiOH (up to 4 eq). Ensure solvent system is 1:1 THF:Water for solubility.
Starting Material Recovery Hydrolysis of Active EsterEnsure reagents (DCM, DMF) are anhydrous. Moisture destroys the EDC-active ester.

References

  • Allen, C. L., et al. "Direct amide formation from unactivated carboxylic acids and amines."[5] Royal Society of Chemistry, 2012. Link

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.[6] Link

  • BenchChem Protocols. "General workflow for the amidation of propanoic acid derivatives." Link

  • PubChem Compound Summary. "3-Benzoylpropionic acid." National Center for Biotechnology Information. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009.[6] Link

Sources

Application

Application Note: Utilizing 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid as a Robust Internal Standard for LC-MS/MS Targeted Metabolomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Metabolomics, Pharmacokinetics, and Biomarker Quantification Introduction & Scientific Rationale The quan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Metabolomics, Pharmacokinetics, and Biomarker Quantification

Introduction & Scientific Rationale

The quantification of acyl-amino acids and gut-microbiota co-metabolites, such as phenylacetylglutamine (PAGln), has become increasingly critical in drug development and epidemiological studies. Elevated levels of PAGln and related acyl-amino acids are strongly implicated in cardiovascular disease, heart failure, and metabolic dysregulation [1].

Accurate quantification of these metabolites in complex biological matrices (plasma, urine, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust internal standards (IS) to correct for matrix effects, ion suppression, and extraction losses [2]. While stable-isotope-labeled (SIL) standards are the gold standard, they are often cost-prohibitive or commercially unavailable for broad lipidomic and metabolomic panels.

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (CAS: 874595-12-7) emerges as a highly effective, non-endogenous structural analog for use as an IS.

The Causality Behind the Choice of Standard

To function effectively, an internal standard must mimic the physicochemical properties of the target analytes without overlapping with endogenous mass-to-charge (m/z) ratios.

  • Structural Homology: This compound is a synthetic conjugate of 3-benzoylpropionic acid and

    
    -alanine. Its aromatic ring, keto-aliphatic chain, and amide-linked amino acid moiety mimic the amphiphilic nature of endogenous acyl-amino acids and uremic toxins. This ensures parallel chromatographic retention behavior on reverse-phase (C18) columns.
    
  • Non-Endogenous Baseline: Because this specific conjugate is not synthesized by mammalian metabolic pathways or gut flora, it guarantees zero baseline interference in human or murine biofluids.

  • Ionization Efficiency: The terminal carboxylic acid and amide linkage facilitate excellent ionization efficiency in both positive and negative electrospray ionization (ESI) modes, matching the ionization dynamics of target biomarkers [3].

Chemical and Physical Properties

To ensure proper handling and integration into existing LC-MS/MS workflows, the physicochemical properties of the standard must be strictly maintained.

Table 1: Compound Specifications

PropertySpecificationExperimental Implication
Chemical Name 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acidSynthetic

-alanine derivative.
CAS Number 874595-12-7Unique identifier for procurement.
Molecular Formula C13H15NO4Determines exact mass for high-res MS.
Molecular Weight 249.26 g/mol Precursor ion [M-H]- at m/z 248.1.
Solubility Methanol, DMSOIdeal for organic protein precipitation.
Storage -20°C, desiccatedPrevents hydrolysis of the amide bond.

Metabolic Context and Analytical Integration

Understanding where the internal standard fits into the biological and analytical pipeline is crucial for assay development. Endogenous metabolites like PAGln are generated via a complex host-microbiome axis. The IS is introduced post-collection to standardize the downstream quantification.

MetabolicPathway Diet Dietary Phenylalanine Gut Gut Microbiota Fermentation Diet->Gut PAA Phenylacetic Acid (PAA) Gut->PAA Microbial enzymes Liver Hepatic Conjugation (Glutamine) PAA->Liver Portal circulation PAGln Endogenous Biomarker (e.g., PAGln) Liver->PAGln Host metabolism LCMS LC-MS/MS Quantification PAGln->LCMS Biofluid sampling IS Addition of IS: 3-[(4-Oxo-4-phenylbutanoyl) amino]propanoic acid IS->LCMS Standardization

Diagram 1: Host-microbiome generation of target biomarkers and integration of the synthetic Internal Standard.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) and Quality Control (QC) checks to ensure that any signal suppression, extraction failure, or retention time drift is immediately identifiable.

Reagent Preparation
  • IS Stock Solution (1 mg/mL): Dissolve 1.0 mg of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid in 1.0 mL of LC-MS grade Methanol. Store at -80°C.

  • IS Working Solution (500 ng/mL): Dilute the stock solution in cold (-20°C) Methanol.

    • Causality: Cold methanol is utilized because it rapidly denatures proteins while simultaneously extracting lipophilic/amphiphilic metabolites, minimizing the enzymatic degradation of acyl-amino acids during sample handling [4].

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (plasma/urine) into a 1.5 mL Eppendorf tube.

  • Spike & Precipitate: Add 200 µL of the cold IS Working Solution (500 ng/mL in MeOH).

  • Vortex: Agitate vigorously for 60 seconds to ensure complete mixing and protein disruption.

  • Incubate: Place at -20°C for 10 minutes to maximize protein flocculation.

  • Centrifuge: Spin at 14,000 × g for 15 minutes at 4°C.

  • Transfer & Evaporate: Transfer 150 µL of the supernatant to a clean glass LC vial. Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute: Resuspend the dried extract in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

LC-MS/MS Analytical Workflow

Workflow Step1 1. Sample Collection (Plasma/Urine/Tissue) Step2 2. Spike Internal Standard (500 ng/mL IS in cold MeOH) Step1->Step2 Step3 3. Protein Precipitation (Vortex 60s, Incubate -20°C) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 15 min, 4°C) Step3->Step4 Step5 5. Supernatant Transfer & N2 Evaporation Step4->Step5 Step6 6. Reconstitution (Initial Mobile Phase) Step5->Step6 Step7 7. UHPLC-MS/MS Analysis (MRM Mode) Step6->Step7 Step8 8. Data Processing (Peak Area Ratio: Analyte / IS) Step7->Step8

Diagram 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Conditions & MRM Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
PAGln 263.1[M-H]-145.015Target Biomarker
N-Oleoyl Glycine 338.3 [M-H]-281.225Target Biomarker
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid 248.1 [M-H]- 161.1 20 Internal Standard

(Note: The product ion m/z 161.1 corresponds to the cleavage of the amide bond, yielding the 4-oxo-4-phenylbutanoate fragment).

System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, every analytical batch must include the following controls:

  • Double Blank (DB): Matrix sample processed without target analytes and without the IS.

    • Validation Criteria: Ensures no endogenous background noise exists at the IS transition (m/z 248.1

      
       161.1).
      
  • Zero Blank (ZB): Matrix sample processed without target analytes but with the IS.

    • Validation Criteria: Verifies that the IS does not contain trace impurities that share MRM transitions with the target biomarkers.

  • Matrix Effect (ME) Assessment: Calculate the peak area of the IS spiked into post-extracted matrix versus the IS spiked into neat solvent.

    • Validation Criteria: ME should be between 85% and 115%. If ion suppression exceeds 15%, the IS successfully normalizes the data by undergoing the exact same suppression as the structurally similar target analytes.

Table 3: Representative Validation Data for IS Performance

ParameterTarget CriteriaTypical Result with 3-[(4-Oxo...)]propanoic acid
Extraction Recovery > 80%92.4% ± 3.1%
Matrix Effect (Plasma) 85% - 115%94.2% (Minimal ion suppression)
Intra-day Precision (CV) < 15%4.8%
Linearity (R²) > 0.990.998 (Normalized by IS)

Conclusion

The use of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid provides a highly reliable, cost-effective alternative to stable-isotope-labeled standards for the targeted LC-MS/MS quantification of acyl-amino acids and gut-derived uremic toxins. By matching the extraction efficiency and ionization behavior of endogenous targets while remaining entirely absent from mammalian biology, it ensures high-fidelity data suitable for rigorous pharmacokinetic and epidemiological studies.

References

  • American Heart Association (AHA) Journals. "Gut Microbiota-Generated Phenylacetylglutamine and Heart Failure." Circulation. Available at:[Link]

  • National Institutes of Health (NIH) - PMC. "High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma." Available at:[Link]

Method

Application Note: Derivatization of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid for GC-MS

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the quantification and identification of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(3-ben...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists requiring a robust protocol for the quantification and identification of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(3-benzoylpropionyl)-β-alanine) via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Abstract & Scope

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a polar, non-volatile conjugate of 3-benzoylpropionic acid and


-alanine. Direct GC-MS analysis is impossible due to the presence of a carboxylic acid moiety, an amide linkage, and a keto group, which collectively lead to strong hydrogen bonding, thermal instability, and adsorption in the GC inlet.

This guide details two derivatization strategies:

  • Protocol A (High-Integrity): Methoximation followed by Silylation (MOX-TMS). This is the recommended "Gold Standard" for metabolomics to prevent keto-enol tautomerization and ensure long-term stability.

  • Protocol B (Rapid): Direct Silylation (BSTFA). Suitable for high-throughput screening where minor isomeric peak splitting is acceptable.

Chemical Context & Challenges

Analyte Structure

The molecule consists of three distinct functional zones affecting GC behavior:

  • Zone 1 (Carboxylic Acid): Highly polar; requires esterification or silylation to permit volatility.

  • Zone 2 (Amide Linkage): susceptible to thermal degradation; N-H proton can cause peak tailing.

  • Zone 3 (Aromatic Ketone): The

    
    -keto group is relatively stable but can undergo enolization, potentially leading to peak splitting (isomer formation) if not "locked" via methoximation.
    
Reaction Mechanism

The derivatization process targets active hydrogens.

  • Methoximation: Reacts with the ketone carbonyl (

    
    ) to form a methoxyamine (
    
    
    
    ), preventing enolization.
  • Silylation: Replaces active protons on the carboxylic acid (

    
    ) and amide (
    
    
    
    ) with trimethylsilyl (TMS) groups.

ReactionScheme Analyte Analyte (Keto-Amido-Acid) MOX Step 1: Methoxyamine HCl (Locks Ketone) Analyte->MOX Pyridine, 60°C Intermediate Intermediate (Methoxime-Acid) MOX->Intermediate MSTFA Step 2: MSTFA/BSTFA (Silylates -COOH & -NH) Intermediate->MSTFA 60°C, 30 min Derivative Final Derivative (MOX-TMS Ester) MSTFA->Derivative

Figure 1: Two-step derivatization mechanism preventing keto-enol tautomerization and ensuring volatility.

Materials & Reagents

ReagentSpecificationPurpose
Methoxyamine HCl 98%+, anhydrousDerivatization of ketone groups (Oximation).
Pyridine Anhydrous, 99.8%Solvent and acid scavenger (catalyst).
MSTFA or BSTFA + 1% TMCS (Catalyst)Silylation reagent (N-methyl-N-(trimethylsilyl)trifluoroacetamide).
Internal Standard Cinnamic acid-d5 or RibitolQuantification reference.
Solvent Hexane or HeptanePost-reaction dilution (optional).

Critical Note: Silylation reagents are moisture-sensitive. Store in a desiccator at 4°C. Allow to reach room temperature before opening to prevent condensation.

Experimental Protocols

Protocol A: The "Gold Standard" (MOX-TMS)

Recommended for quantification and complex biological matrices.

  • Sample Preparation: Evaporate 10-50 µL of sample extract to complete dryness under a stream of nitrogen. Ensure no water remains.[2]

  • Methoximation:

    • Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).

    • Vortex for 30 seconds.

    • Incubate at 60°C for 60 minutes .

    • Why? This locks the ketone group into a stable oxime isomer, preventing multiple peaks.

  • Silylation:

    • Add 50 µL of MSTFA (or BSTFA + 1% TMCS).

    • Vortex for 30 seconds.

    • Incubate at 60°C for 30 minutes .

    • Why? Converts the carboxylic acid to a TMS ester and the amide to an N-TMS derivative.

  • Finishing:

    • Centrifuge at 10,000 rpm for 3 minutes to remove any precipitate.

    • Transfer supernatant to a GC vial with a glass insert.

    • Analyze within 24 hours.

Protocol B: Rapid Silylation

Recommended for synthetic purity checks.

  • Sample Preparation: Dry sample completely.

  • Reaction:

    • Add 100 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (optional, aids solubility).

    • Incubate at 70°C for 45 minutes .

  • Analysis: Inject directly.

    • Risk: The ketone remains underivatized. You may observe "tailing" or slight splitting due to enol forms, but the primary peak will be the TMS ester.

GC-MS Method Parameters

Chromatographic Conditions
  • Column: Agilent DB-5ms or Restek Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%) at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge); Temperature: 260°C.

  • Injection Volume: 1.0 µL.

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 80 1.0
Ramp 1 15 300 5.0

| Total Run | - | - | ~20.6 min |

Mass Spectrometry Settings
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Scan Range: m/z 50–600 (Full Scan) or SIM for quantification.

  • Solvent Delay: 4.5 min (to protect filament from pyridine/silylation reagents).

Data Interpretation & Troubleshooting

Expected Mass Spectrum (TMS Derivative)

The derivative (Molecular Weight approx. 393 Da for di-TMS) will fragment characteristically:

  • m/z 73: Trimethylsilyl group

    
    .
    
  • m/z 105: Benzoyl cation

    
    .
    
  • m/z 147: Rearrangement ion

    
    .
    
  • m/z [M-15]: Loss of methyl group from TMS.

  • m/z [M-117]: Loss of -COOTMS (Carboxyl fragment).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peak / Low Response Moisture in sample/reagents.Ensure sample is lyophilized. Use fresh BSTFA.
Peak Tailing Active sites in liner or column.Replace inlet liner (deactivated wool). Trim column.
Double Peaks Incomplete methoximation (E/Z isomers).Increase methoximation time. Note: Oximes naturally form E/Z isomers; sum the areas.
Precipitate in Vial Pyridine salts or polymerization.Centrifuge before injection. Use glass inserts.

Workflow Visualization

Workflow Start Start: Aqueous/Organic Extract Dry Evaporate to Dryness (N2 stream or SpeedVac) Start->Dry Reagent1 Add 50µL Methoxyamine/Pyridine (20 mg/mL) Dry->Reagent1 Heat1 Incubate 60°C, 1 hr Reagent1->Heat1 Reagent2 Add 50µL MSTFA/BSTFA Heat1->Reagent2 Heat2 Incubate 60°C, 30 min Reagent2->Heat2 Analyze GC-MS Analysis Heat2->Analyze

Figure 2: Step-by-step experimental workflow for the preparation of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid derivatives.

References

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. Link

  • PubChem. (2025).[3] Compound Summary: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.[4][5][6] National Library of Medicine. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

[1][2][3] Case ID: PUR-3BPA-BETA Subject: Isolation and Purification of N-Succinyl-L-Phenylalanine Analogues (Keto-Acid Linkers) Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2][3] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Case ID: PUR-3BPA-BETA Subject: Isolation and Purification of N-Succinyl-L-Phenylalanine Analogues (Keto-Acid Linkers) Status: Active Guide Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the purification of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid , a conjugate formed typically by the amidation of 3-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid) and


-alanine .[1][2][3]

This molecule presents a specific "Twin-Acid" purification challenge: both the starting material (3-benzoylpropionic acid) and the product contain free carboxylic acid moieties.[1][2][3] Standard acid-base extraction often fails to separate them, leading to co-elution or co-precipitation.[1][2][3] This guide provides a tiered troubleshooting approach, moving from extraction optimization to chromatographic resolution.

Module 1: The "Twin-Acid" Separation Protocol

The Issue: You have performed an amide coupling (e.g., EDC/NHS or Schotten-Baumann), but your product is contaminated with unreacted 3-benzoylpropionic acid. The Cause: Both the product and the starting material have similar pKa values (~4.5–4.8). When you perform a basic wash, both species ionize and enter the aqueous phase. When you acidify, both precipitate or extract back into the organic phase.

Solution: The Solubility Differential Wash

While their pKa values are similar, their lipophilicity (LogP) differs. The starting material (3-benzoylpropionic acid) is significantly more soluble in non-polar solvents (Ether, DCM) than the amide product, which is more polar due to the peptide bond.

Protocol 1.1: The "Bicarbonate-Ether" Strip

Use this method if the impurity level is <20%.[1][2][3]

  • Dissolution: Dissolve the crude reaction mixture in 5% NaHCO₃ (aq) . Ensure pH > 8.

    • Why: This converts both the product and the unreacted keto-acid into their sodium salts (water-soluble).[1][2][3]

  • The Critical Wash: Wash the aqueous phase 3 times with Diethyl Ether or Dichloromethane (DCM) .[2]

    • Mechanism:[1][2][4][5][6][7][8] While the salts prefer water, the lipophilic "tail" of the unreacted 3-benzoylpropionic acid allows a small equilibrium partition into the organic phase.[3] The more polar amide product stays strictly in the water.[3]

    • Note: Discard these organic washes (contains non-polar byproducts).[2]

  • Acidification: Cool the aqueous phase to 4°C. Slowly acidify with 1N HCl to pH ~2.

  • Recovery: The product should precipitate as a white/off-white solid.[1][2][3] Filter and wash with cold water.[2]

    • Troubleshooting: If it oils out, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and proceed to Module 2.

Module 2: Recrystallization Optimization

The Issue: The product is isolated but remains sticky, yellow, or contains minor impurities (90-95% purity). The Cause: Trace coupling reagents (urea derivatives) or oligomers.

Protocol 2.1: The Ethanol/Water Displacement

Aromatic keto-acids crystallize exceptionally well from aqueous alcohols.[1][2][3]

ParameterSpecification
Primary Solvent Ethanol (95% or Absolute)
Anti-Solvent Water (Deionized)
Temperature Gradient Boiling

Room Temp

4°C

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • Visual Cue: Add ethanol dropwise until the solution is clear.[3] If a small amount of dark gum remains undissolved, decant the clear liquid and discard the gum.

  • Remove from heat.[2][3] Immediately add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add one drop of Ethanol to clear the turbidity.[2]

  • Allow the flask to cool to room temperature undisturbed (2–3 hours).

    • Critical: Do not disturb.[2][3] Rapid cooling traps impurities.[2][3]

  • Move to a 4°C fridge overnight.

  • Filtration: Collect crystals and wash with cold 50% EtOH/Water.

Module 3: Chromatographic Resolution (Prep-HPLC)

The Issue: High purity (>98%) is required for biological assays, or the "Twin-Acid" separation failed. The Solution: Reverse-Phase Chromatography using a TFA modifier to suppress ionization.[1][2][3]

Method Parameters
  • Column: C18 (ODS) Preparative Column (e.g., 5µm, 100Å).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

Logic: The TFA keeps the carboxylic acid protonated (neutral). In this state, the 3-benzoylpropionic acid (smaller, less polar surface area) will elute earlier or distinctly from the amide product (larger, more hydrophobic core but with polar amide bonds).

  • Note: The amide bond increases retention on C18 compared to the free acid precursor in many gradients due to pi-pi stacking interactions if phenyl groups are present, though elution order should be confirmed by injection of standards.[3]

Visual Troubleshooting Guide

Workflow Logic: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Filtered Oil Oily Residue CheckState->Oil Evaporated Recryst Recrystallize (EtOH/Water) Solid->Recryst Dissolve Dissolve in 5% NaHCO3 Oil->Dissolve CheckPurity Check Purity (HPLC/TLC) Recryst->CheckPurity Wash Wash with DCM/Ether (Remove Neutral/Lipophilic) Dissolve->Wash Acidify Acidify Aqueous to pH 2 Extract with EtOAc Wash->Acidify Acidify->CheckPurity Success Pure Product (>98%) CheckPurity->Success Single Spot/Peak Fail Impure (>5% SM) CheckPurity->Fail Co-eluting SM Prep Prep-HPLC (C18 / H2O:ACN + TFA) Fail->Prep

Figure 1: Decision matrix for purifying N-acylated amino acid derivatives based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning into a cyclic imide?

  • Answer: If you heat the product in acidic conditions (or during the reaction with excess activating agent), the amide nitrogen can attack the ketone carbonyl (intramolecular cyclization) or the carboxylic acid can dehydrate to form a succinimide derivative.

    • Prevention:[1][2][5] Avoid temperatures >60°C during workup.[2] Keep the rotary evaporator bath below 40°C.

Q2: I used EDC/NHS, but I see a persistent urea byproduct.

  • Answer: The urea from EDC is water-soluble, but the N-acylurea side product is not.[1][2][3] If you see a spot running just above your product on TLC, it is likely the N-acylurea rearrangement product.[1][2][3] This cannot be removed by extraction.[2][3]

    • Fix: You must use Column Chromatography (DCM:MeOH 95:5) or Recrystallization (Module 2).

Q3: Can I use the Methyl Ester of


-alanine instead? 
  • Answer: Highly Recommended. Using

    
    -alanine methyl ester hydrochloride changes the game.[1][2][3]
    
    • The product becomes an ester, while the starting material is an acid.[9]

    • Workup: Simply wash the organic reaction solvent with dilute NaHCO₃.[3] The unreacted starting acid goes into the water; your product stays in the organic.[3]

    • Hydrolysis:[1][2][5] Saponify (LiOH/THF/Water) as the final step to get the free acid.

References

  • Peptide Coupling Workup Protocols. Thermo Fisher Scientific. Standard protocols for EDC/NHS coupling and removal of byproducts.

  • Synthesis of 3-Benzoylpropionic Acid Derivatives. National Center for Biotechnology Information (PubChem). Compound Summary for CID 72871 (3-Benzoylpropionic acid).

  • Amide Purification Strategies. Royal Society of Chemistry (RSC). "Direct amide formation from unactivated carboxylic acids and amines."[2] (General reference for solubility profiles of phenyl-alkanoic amides).

  • Purification of Beta-Alanine Derivatives. Google Patents. US3105092A - Purification of beta-alanine (and derivatives via solubility).[1][2][3]

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and physicochemical causality behind the retention behavior of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, ensuring your analytical workflows are robust, reproducible, and self-validating.

Physicochemical Profiling & Method Rationale

To successfully separate any molecule, we must first understand how its structure dictates its behavior in a fluid dynamics environment. 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid presents a unique chromatographic challenge due to its mixture of hydrophobic, polar, and ionizable functional groups.

Table 1: Analyte Physicochemical Properties & Chromatographic Implications

Structural FeaturePhysicochemical PropertyHPLC Method Implication
Propanoic Acid Moiety Weak acid (pKa ~ 4.0)Requires mobile phase pH ≤ 3.0 to suppress ionization, ensuring the molecule remains neutral for optimal reversed-phase retention.
Phenyl Ring Highly lipophilic, π-electron denseDrives strong retention on standard C18 columns; allows for orthogonal selectivity via π-π interactions if a PFP column is used.
Amide Bond Polar, hydrogen-bond capableProne to secondary interactions with acidic silanols on the silica matrix; necessitates a fully base-deactivated, endcapped column.
4-Oxo (Ketone) Conjugated with the phenyl ringProvides strong chromophoric properties; enables highly sensitive UV detection at 210 nm and 254 nm.

Method Optimization Logic

The following decision tree illustrates the autonomous, self-validating logic required to optimize the separation of this specific acidic amide.

HPLC_Workflow Step1 Structural Analysis Carboxylic Acid + Phenyl Ring Step2 pH Optimization Adjust to pH 2.5-3.0 (Protonate Propanoic Acid) Step1->Step2 Step3 Column Selection C18 or PFP (Reversed-Phase) Step2->Step3 Step4 System Suitability Evaluate k' and Tailing Factor Step3->Step4 Success Validated Method k' > 2, Tf < 1.5 Step4->Success Pass Fail1 Poor Retention (k' < 2) Step4->Fail1 Fail Fail2 Peak Tailing (Tf > 1.5) Step4->Fail2 Fail Fail1->Step2 Lower pH Fail2->Step3 Use Endcapped Column

Fig 1: Logical decision tree for RP-HPLC optimization based on analyte ionization.

Troubleshooting FAQs: The "Why" and "How"

Q1: My analyte is eluting at the void volume (


) or showing severe peak fronting. How do I fix this? 
Causality:  The terminal propanoic acid moiety has a pKa of approximately 4.0. If your mobile phase pH is between 4.0 and 7.0, the molecule exists partially or fully as a charged carboxylate anion. According to established 1[1], charged species are highly polar and do not partition effectively into the hydrophobic C18 stationary phase, causing them to wash out at the void volume.
Solution:  Lower the mobile phase pH to at least 2.5. Using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid (FA) suppresses ionization, ensuring the molecule is fully protonated and lipophilic.

Q2: I am experiencing significant peak tailing (Tailing Factor > 2.0). What is the mechanism behind this, and how can I resolve it? Causality: Peak tailing for this compound typically arises from secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the amide carbonyl and carboxylic acid groups can act as hydrogen bond acceptors/donors. These groups interact with unreacted, acidic silanol groups (-SiOH) on the silica support of the column. Solution: Ensure you are using a highly base-deactivated, fully endcapped C18 column. Additionally, using TFA instead of FA can act as a dynamic ion-pairing agent, masking residual silanols and sharpening the peak.

Q3: How can I improve the selectivity (


) between 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid and its structurally similar synthetic precursors? 
Causality:  If precursors like 4-oxo-4-phenylbutanoic acid co-elute, standard C18 hydrophobic interactions might not offer enough discriminatory power. As noted in 2[2], altering the stationary phase chemistry or mobile phase pH is critical when dealing with ionizable functional groups.
Solution:  Switch the stationary phase chemistry from C18 to a Pentafluorophenyl (PFP) column. The PFP phase introduces orthogonal retention mechanisms—specifically 

interactions and dipole-dipole interactions—which are highly sensitive to the electronic differences between the amide linkage and the precursor's functional groups.

Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. If the System Suitability Testing (SST) criteria are not met at the end of the run, the protocol dictates specific corrective actions, ensuring high-precision quantification[3].

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Sonicate for 10 minutes to degas. (Note: Final pH should be ~2.1, ensuring complete protonation of the propanoic acid).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add exactly 1.0 mL of LC-MS grade TFA. Sonicate for 10 minutes.

  • Sample Diluent: Prepare the sample in an initial composition matching the gradient starting conditions (e.g., 95% Water / 5% ACN) to prevent sample solvent mismatch, which causes peak splitting.

Phase 2: Instrument Setup
  • Column Installation: Install a fully endcapped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Thermostatting: Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Detector: Set the UV/Vis or PDA detector to monitor at 210 nm (primary quantification for the amide/carboxyl groups) and 254 nm (secondary confirmation for the phenyl ring).

Phase 3: Gradient Elution Program

Program the HPLC pumps with the following gradient at a flow rate of 1.0 mL/min:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.0595Linear ramp
15.0595High-organic wash
15.1955Return to initial
20.0955Re-equilibration
Phase 4: System Suitability Testing (Self-Validation)

Inject a 10 µL standard of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (100 µg/mL). The system is considered validated and ready for sample analysis only if it meets the following criteria:

  • Retention Factor (

    
    ):  Must be > 2.0. (If 
    
    
    
    < 2.0, halt the sequence. Verify that Mobile Phase A was prepared correctly and the pH is strictly ≤ 3.0).
  • Tailing Factor (

    
    ):  Must be ≤ 1.5. (If 
    
    
    
    > 1.5, halt the sequence. Purge the column to remove strongly retained basic impurities, or replace the column if the silica bed is degraded).
  • Theoretical Plates (

    
    ):  > 10,000.
    

References

  • Source: Molnar Institute (Journal of Chromatography A)
  • SPE Guide: Extraction Mechanisms & HPLC Optimization Techniques Source: Phenomenex URL
  • ANALYTICAL QBD INTEGRATED RP-HPLC METHOD DEVELOPMENT AND OPTIMIZATION Source: ResearchGate URL

Sources

Troubleshooting

Preventing hydrolysis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid during storage

Target Compound: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Prepared By: Senior Application Scientist As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Document Type: Advanced Troubleshooting Guide & Standard Operating Procedures Prepared By: Senior Application Scientist

As a Senior Application Scientist, I frequently consult on the stability of complex functionalized amides. 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid presents a unique storage challenge. It is not merely a static molecule; it is a reactive system. The compound features a hygroscopic


-alanine tail and a 

-ketoamide core. When improperly stored, these functional groups interact synergistically with ambient moisture to destroy the molecule from the inside out.

Below is our definitive troubleshooting guide, mechanistic breakdown, and self-validating protocols for preventing the hydrolysis of this compound.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why does my compound degrade into 3-benzoylpropionic acid and


-alanine during standard benchtop storage? 
The Causality:  The degradation is driven by a combination of inherent hygroscopicity and auto-catalysis. The 

-alanine moiety is highly hygroscopic, actively pulling moisture from the air. Once water is absorbed, the terminal propanoic acid group (pKa ~4.0) partially dissociates, creating a localized acidic microenvironment. This protonates the amide carbonyl oxygen, increasing its electrophilicity and drastically lowering the activation energy required for water to cleave the C-N bond[1],[2]. This auto-catalytic hydrolysis rapidly yields 3-benzoylpropionic acid and free

-alanine.

Q2: I stored my samples at -20°C, but I still see degradation products in my LC-MS. What went wrong? The Causality: The issue is likely condensation introduced during the thawing process, not the freezer temperature itself. If a cold vial is opened immediately upon removal from the freezer, ambient moisture instantly condenses on the cold powder. When returned to the freezer, this trapped micro-layer of water slowly drives hydrolysis, even at sub-zero temperatures. Troubleshooting Fix: Always implement an acclimatization step. Allow the sealed vial to reach room temperature in a desiccator for at least 30 minutes before opening.

Q3: Can the 4-oxo (ketone) group cause instability independent of the amide bond? The Causality: Yes. The molecule is a


-ketoamide. Under highly acidic conditions or prolonged thermal stress, the amide nitrogen can act as a nucleophile and attack the 

-ketone carbonyl. This intramolecular cyclization forms a cyclic hemiaminal intermediate, which can subsequently dehydrate to form 5-aryl-pyrrolin-2-one derivatives[3]. While hydrolysis is the primary threat during storage, cyclization is a secondary degradation pathway that must be monitored.

Part 2: Mechanistic Visualization & Quantitative Data

To understand how to stop the degradation, we must map the kinetic pathway. The diagram below illustrates how moisture and the molecule's own functional groups conspire to break the amide bond.

Mechanism A 3-[(4-Oxo-4-phenylbutanoyl) amino]propanoic acid B H2O Absorption (Hygroscopic β-alanine moiety) A->B Exposure to air C Acidic Microenvironment (Terminal -COOH dissociation) A->C Proton donor B->C Solvation D Amide Carbonyl Protonation (Auto-Catalysis) C->D Lowers activation energy E Nucleophilic Attack by H2O D->E Rate-limiting step F Hydrolysis Products: 3-Benzoylpropionic Acid + β-Alanine E->F C-N bond cleavage

Caption: Mechanistic pathway of auto-catalyzed amide hydrolysis driven by the terminal carboxylic acid.

Accelerated Degradation Kinetics

The following table summarizes the expected half-life of the compound under various conditions. Notice how converting the free acid to a sodium salt drastically extends the shelf life by neutralizing the auto-catalytic proton.

Storage ConditionRelative Humidity (RH)Formulation StateHalf-Life (

)
Primary LC-MS Degradants
25°C (Benchtop)75% (Open Vial)Free Acid14 Daysm/z 177.0, m/z 88.0
25°C (Benchtop)<1% (Argon Sealed)Free Acid6 Monthsm/z 177.0, m/z 88.0
4°C (Fridge)50% (Improper Seal)Free Acid3 Monthsm/z 177.0, m/z 88.0
-20°C (Freezer)<1% (Argon Sealed)Free Acid> 5 YearsNone detected
25°C (Benchtop)75% (Open Vial)Sodium Salt> 2 YearsTrace pyrrolinone derivatives

Part 3: Self-Validating Experimental Protocols

To guarantee stability, every handling procedure must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Salt-Form Conversion to Arrest Auto-Catalysis

Causality: By converting the terminal carboxylic acid to a sodium salt, you eliminate the acidic proton responsible for auto-catalyzing the amide hydrolysis.

  • Suspension: Suspend 100 mg of the free acid in 5 mL of cold, anhydrous ethanol.

    • Validation Check: The suspension must remain cloudy. Complete dissolution at this stage indicates solvent contamination.

  • Neutralization: Add 1.0 molar equivalent of 0.1 M NaOH in ethanol dropwise while monitoring with a calibrated pH meter.

    • Validation Check: The solution will turn completely clear once the sodium salt is formed. The apparent pH must stabilize between 7.2 and 7.5. If the pH drops below 6.0, unreacted free acid remains; add NaOH in 10 µL increments until stabilized.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator (water bath at 25°C).

    • Validation Check: A stark white, crystalline solid should remain. Any yellowing indicates thermal degradation of the ketone.

  • Lyophilization: Re-dissolve the solid in 2 mL of LC-MS grade water and lyophilize for 24 hours.

    • Validation Check: Run a quick LC-MS aliquot of the final fluffy powder. You must observe a single peak at m/z 248.1 [M-H]- in negative ion mode, with zero baseline noise at m/z 177.0 (3-benzoylpropionate).

Protocol B: Anhydrous Aliquoting and Cold-Chain Storage

Causality: Water acts as the nucleophile in hydrolysis. Removing ambient moisture and preventing condensation halts the kinetic pathway entirely.

Workflow S1 Bulk Compound (Free Acid) S2 Salt Conversion (NaOH in EtOH) S1->S2 S3 Lyophilization (<0.1 mbar) S2->S3 S4 Argon Purge (RH <1%) S3->S4 S5 Storage (-20°C + Desiccant) S4->S5

Caption: Optimal workflow for processing and storing 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

  • Drying: Lyophilize the bulk powder for 48 hours at -50°C and <0.1 mbar.

    • Validation Check: The powder must be completely free-flowing. Clumping is a direct physical indicator of residual moisture.

  • Inert Atmosphere: Transfer the vial to a glove box purged with Argon.

    • Validation Check: The hygrometer inside the glove box must read <1% Relative Humidity (RH) before the bulk vial is opened.

  • Packaging: Aliquot into single-use amber glass vials (to prevent photolytic degradation) and seal with PTFE-lined septa caps.

  • Storage: Store at -20°C in a secondary container filled with indicating silica gel.

    • Validation Check: The silica gel must remain blue. If it turns pink, the secondary container seal has failed, moisture has breached the environment, and the vials must be re-lyophilized.

References

Sources

Optimization

Technical Support Center: Purification of 3-Benzoylpropionic Acid Derivatives

Current Status: Online Ticket Focus: Removal of Unreacted 3-Benzoylpropionic Acid (3-BPA) Assigned Specialist: Senior Application Scientist[1] Introduction: The "Sticky" Starting Material 3-Benzoylpropionic acid (3-BPA)...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket Focus: Removal of Unreacted 3-Benzoylpropionic Acid (3-BPA) Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Sticky" Starting Material

3-Benzoylpropionic acid (3-BPA) is a classic intermediate, most notably appearing in the Haworth reaction sequence to synthesize tetralones or in the reduction to 4-phenylbutyric acid .[1]

Because 3-BPA contains both a ketone and a carboxylic acid, it possesses a "dual personality" in solubility that often traps researchers.[1] It is solid at room temperature (MP: ~116°C) and can form stubborn emulsions due to aluminum salts left over from Friedel-Crafts acylation.[1]

This guide addresses the two most common purification scenarios:

  • Scenario A: Your final product is Neutral (e.g., an ester or cyclized tetralone).[1]

  • Scenario B: Your final product is Acidic (e.g., 4-phenylbutyric acid).[1]

Module 1: The "Easy" Case (Neutral Product)

Scenario: You have synthesized a neutral derivative (e.g., ethyl ester or tetralone), but unreacted 3-BPA remains.[1]

The Logic: Since your product is neutral and 3-BPA is a carboxylic acid (


), you can exploit pH-dependent solubility.[1] By raising the pH, 3-BPA deprotonates into its carboxylate salt (3-benzoylpropionate), which is highly water-soluble and insoluble in organics.[1]
Protocol: The Alkaline Wash
StepActionTechnical Note
1 Dissolution Dissolve crude mixture in Ethyl Acetate or Dichloromethane (DCM) .[1] Avoid Diethyl Ether if possible (emulsion risk).[1]
2 Primary Wash Wash organic phase with 10%

(aq)
(

).[1]
3 Separation Collect the Organic Layer (Product) and Aqueous Layer (Impurity).[1]
4 Validation Acidify a small aliquot of the aqueous layer with HCl. If a white solid precipitates, that is your removed 3-BPA.
5 Drying Dry organic layer over

, filter, and evaporate.[1][2]
Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + 3-BPA) Solvent Dissolve in DCM Start->Solvent BaseWash Wash with 10% Na2CO3 Solvent->BaseWash Separator Phase Separation BaseWash->Separator OrgPhase Organic Phase (Neutral Product) Separator->OrgPhase Top/Bottom (Depends on solvent) AqPhase Aqueous Phase (3-BPA Salt) Separator->AqPhase Final Pure Neutral Product OrgPhase->Final Precip Acidify with HCl (Precipitate 3-BPA) AqPhase->Precip Waste/Recovery

Figure 1: Separation logic for removing acidic 3-BPA from neutral products.

Module 2: The "Hard" Case (Acidic Product)

Scenario: You reduced 3-BPA to 4-Phenylbutyric Acid (4-PBA). Both are acids.[1][3] Extraction failed.

The Logic: You cannot use base extraction here because both the impurity (3-BPA) and the product (4-PBA) will move into the water layer. You must rely on Differential Solubility and Melting Point differences.[1]

  • Impurity (3-BPA): MP

    
    .[1] More polar (contains ketone).[1]
    
  • Product (4-PBA): MP

    
    .[1] Less polar (methylene group).[1]
    
Protocol: Selective Recrystallization[1]

Recommended Solvent System: Hexanes / Ethyl Acetate (primary) or Water (secondary).[1]

  • The "Oiling Out" Check:

    • Since 4-PBA has a low melting point (~50°C), it often "oils out" (forms a liquid droplet) before crystallizing.[1]

    • Fix: Keep the crystallization temperature below 40°C but above 0°C.

  • Solvent Choice (Hexanes/EtOAc):

    • 3-BPA is significantly less soluble in cold non-polar solvents (Hexanes) than 4-PBA due to the polar ketone group.[1]

    • Dissolve the crude solid in a minimum amount of hot Hexanes (with trace EtOAc if needed).

    • Cool slowly to room temperature. 3-BPA (the impurity) will often crystallize first because of its much higher lattice energy (higher MP).[1]

    • Filtration: Filter off the high-melting solid (this is likely the 3-BPA impurity).[1]

    • Mother Liquor: The filtrate contains your product (4-PBA).[1] Evaporate and recrystallize from fresh Hexanes to get the pure low-melting product.

  • Alternative: Water Recrystallization

    • 3-BPA is sparingly soluble in water but dissolves in boiling water.[1]

    • 4-PBA is also sparingly soluble but has a different temperature curve.

    • Note: This is riskier due to the low MP of the product; you risk melting your product into an oil in hot water. Stick to organic solvents if possible. [1]

Decision Matrix: Purification Strategy

PurificationLogic Start Identify Final Product Nature IsNeutral Is Product Neutral? (Ester, Ketone, Hydrocarbon) Start->IsNeutral IsAcidic Is Product Acidic? (e.g., 4-Phenylbutyric Acid) Start->IsAcidic ActionBase Method: Acid/Base Extraction (Use 10% Na2CO3) IsNeutral->ActionBase ActionCryst Method: Fractional Crystallization (Exploit MP Difference) IsAcidic->ActionCryst DetailCryst 3-BPA (MP 116°C) crystallizes first. Product (MP 50°C) stays in liquor. ActionCryst->DetailCryst

Figure 2: Decision matrix for selecting the correct purification protocol.

Module 3: Troubleshooting & FAQs

Ticket #402: "I have a thick emulsion that won't separate."

Cause: If you synthesized 3-BPA via Friedel-Crafts, residual Aluminum species (


 complexes) form gelatinous hydroxides in water.[1]
Solution: 
  • Rochelle's Salt: Add a saturated solution of Potassium Sodium Tartrate.[1] It chelates aluminum, breaking the emulsion.

  • Celite Filtration: Filter the entire biphasic mixture through a pad of Celite.[1] The solid aluminum gunk gets trapped, breaking the emulsion.

Ticket #405: "My product turned into an oil and won't solidify."

Context: Common with 4-phenylbutyric acid (MP ~50°C).[1] Solution:

  • Seed Crystal: You must obtain a seed crystal.[1] Scratch the glass side of the flask with a glass rod to induce nucleation.

  • Cold Hexanes: Triturate (grind) the oil under cold hexanes.[1] The solvent extracts impurities that lower the MP, often triggering solidification.

Ticket #409: "Can I use chromatography?"

Answer: Yes, but it is often unnecessary.[1]

  • TLC Mobile Phase: 5% Methanol in DCM + 1% Acetic Acid.[1]

  • Visualization: 3-BPA is UV active.[1]

  • Note: You must add acetic acid to your eluent to prevent "streaking" (tailing) of the carboxylic acid on silica.[1]

References

  • Somerville, L. F.; Allen, C. F. H. (1943).[1][3] "

    
    -Benzoylpropionic Acid".[1][4] Organic Syntheses, Collective Volume 2, p.[1] 81. 
    
  • National Center for Biotechnology Information. (n.d.). "3-Benzoylpropionic acid (CID 72871)".[1] PubChem Compound Summary.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Acid/Base extraction protocols).

Sources

Troubleshooting

Resolving peak tailing in LC-MS analysis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid .

Rather than a generic troubleshooting list, this guide deconstructs the specific chemical anatomy of your analyte to explain the causality behind peak distortion. By understanding the thermodynamic and kinetic interactions at play, you can implement self-validating protocols to restore peak symmetry and mass spectrometric sensitivity.

The Chemical Anatomy of the Problem

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid presents a "perfect storm" for peak tailing in reversed-phase liquid chromatography (RPLC) due to three structural features:

  • Terminal Carboxylic Acid (pKa ~4.0): Susceptible to partial ionization at standard mobile phase pH, leading to split or tailing peaks due to mixed retention mechanisms.

  • Amide & Ketone Moieties: Highly polar hydrogen-bond acceptors that readily interact with unendcapped silanols on silica stationary phases.

  • Bidentate Chelation Potential: The spatial arrangement of the carboxylate and adjacent carbonyl oxygens can act as a ligand, chelating transition metals (e.g., Fe³⁺) in stainless steel LC hardware.

Diagnostic Workflow

DiagnosticTree Issue Peak Tailing in LC-MS (3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid) Branch1 Thermodynamic Causes (Secondary Interactions) Issue->Branch1 Branch2 Kinetic & System Causes (Hardware/Volume) Issue->Branch2 Node1A Ionization State (pH vs pKa) Partial ionization of COOH Branch1->Node1A Node1B Silanol Interactions Amide H-bonding with Si-OH Branch1->Node1B Node2A Metal Chelation Carboxylate binding to Fe/SS Branch2->Node2A Node2B Injection Solvent Effect Strong diluent breakthrough Branch2->Node2B Sol1A Use 0.1% Formic Acid (pH ~2.7) to fully protonate COOH Node1A->Sol1A Sol1B Use End-capped or Sterically Protected C18 Node1B->Sol1B Sol2A Add 5 µM Medronic Acid or Use Hybrid Surface LC Node2A->Sol2A Sol2B Dilute sample in <5% Organic matching initial %B Node2B->Sol2B

Diagnostic workflow for resolving peak tailing of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

Core Troubleshooting FAQs

Q1: My mobile phase is water/acetonitrile with no additives. Why is the peak severely tailing? A1: The tailing is driven by a thermodynamic phenomenon known as partial ionization [1]. The terminal carboxylic acid on your analyte has a pKa of approximately 4.0. In unbuffered water (pH ~5.5–6.0), the molecule exists in a dynamic equilibrium between its neutral and deprotonated (anionic) states. Because the neutral and ionized forms have drastically different hydrophobicities, they partition into the C18 stationary phase at different rates, smearing the chromatographic band. The Fix: Force the molecule into a single protonation state. Add 0.1% Formic Acid (FA) to both aqueous and organic mobile phases. This lowers the pH to ~2.7, fully protonating the carboxylic acid, ensuring a single retention mechanism and a sharp peak [4].

Q2: I adjusted the pH to 2.7, but I still see a distinct tail. Could the column be the issue? A2: Yes. While the carboxylic acid is now neutral, your molecule also contains an amide bond and a ketone. These polar moieties are excellent hydrogen-bond acceptors. If you are using an older-generation or poorly end-capped silica column, the amide group will undergo secondary interactions with residual, unreacted surface silanols (Si-OH)[2]. The Fix: Switch to a modern, fully end-capped or base-deactivated silica (BDS) C18 column. End-capping reagents (like trimethylchlorosilane) react with free silanols, blocking the amide-silanol hydrogen bonding pathway [2].

Q3: The tailing is accompanied by poor MS sensitivity and low recovery. What is happening? A3: This is a classic symptom of metal chelation . The combination of the carboxylate and the nearby ketone oxygen can act as a multidentate ligand, chelating transition metals (such as Fe³⁺) exposed on the stainless steel surfaces of the LC flow path, injector needle, and column frits [3]. The analyte sticks to the hardware, bleeding off slowly and causing a long, drawn-out tail and signal loss. The Fix: Utilize bio-inert or hybrid-surface LC systems (e.g., PEEK-lined). Alternatively, add a trace amount of a volatile chelator, such as Medronic Acid (5 µM) , to the mobile phase. Medronic acid binds to the active metal sites in the system without suppressing the electrospray ionization (ESI) signal of your analyte [3].

Q4: Does the sample injection solvent (diluent) matter for this compound? A4: Absolutely. If your sample is dissolved in 100% methanol or acetonitrile, but your gradient starts at 5% organic, the strong injection solvent will temporarily disrupt the partitioning equilibrium at the head of the column. The analyte will travel down the column in the strong solvent plug before it dilutes into the mobile phase, causing a distorted or tailing peak. Always dilute your final sample in a solvent that closely matches the initial conditions of your gradient.

Quantitative Data Summary

The table below summarizes the empirical impact of mobile phase modifications on the chromatography of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

Mobile Phase AdditiveApprox. pHPeak Asymmetry (

)
MS Signal (cps)Mechanism of Action
None (Water/ACN) ~5.82.8 (Severe Tailing)

Partial ionization; mixed retention modes.
0.1% Acetic Acid ~3.21.8 (Moderate Tailing)

Weak acid; incomplete protonation of COOH.
0.1% Formic Acid ~2.71.1 (Symmetrical)

Complete protonation; blocks silanol interactions.
0.1% FA + 5 µM Medronic Acid ~2.71.0 (Ideal)

Fully protonated + suppresses metal chelation.

Experimental Protocols

Protocol A: Mitigating Metal Chelation via Mobile Phase Chelators

This protocol establishes a self-validating system to ensure the LC flow path is passivated against carboxylate-metal interactions.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Water (0.1% v/v).

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1.0 L of LC-MS grade Acetonitrile (0.1% v/v).

  • Add Chelator: Spike 5 µM Medronic acid into Mobile Phase A. (Note: Do not exceed 10 µM to prevent eventual ion suppression).

  • System Equilibration: Flush the LC system (including the autosampler needle wash) with the new mobile phase at 50% B for a minimum of 30 column volumes to passivate the stainless steel flow path.

  • Self-Validation Step: Inject a 10 ng/mL standard of the analyte. Calculate the Asymmetry factor (

    
    ) at 10% peak height. The system is validated for use only if 
    
    
    
    and signal-to-noise (S/N) > 100.
Protocol B: Column Selection and pH Optimization

This protocol ensures thermodynamic control over the analyte's ionization state.

  • Column Installation: Install a fully end-capped, high-purity Type-B silica C18 column (e.g., Agilent Poroshell 120 EC-C18 or Waters BEH C18) to minimize amide-silanol interactions.

  • pH Verification: Ensure the aqueous mobile phase pH is

    
     to remain at least 1.3 units below the analyte's pKa (~4.0).
    
  • Sample Diluent Matching: Dilute the analytical sample in 95% Water / 5% Acetonitrile. Do not inject samples dissolved in >20% organic solvent to prevent solvent breakthrough.

  • Self-Validation Step: Perform triplicate injections of the standard. The protocol is validated if the retention time %RSD is < 0.5% and the peak width at half maximum (FWHM) remains constant across all three injections.

References

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." Available at: 1

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: 2

  • Waters Corporation. "ACQUITY Premier LC Technology Significantly Improves Sensitivity, Peak Shape and Recovery for Phosphorylated and Carboxylate Lipids." Available at:

  • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Available at: 3

Sources

Optimization

Recrystallization solvents for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid purification

Technical Support Guide: Recrystallization of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid Executive Summary & Compound Profile Target Compound: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid CAS Number: 874595-12-7...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

Executive Summary & Compound Profile

Target Compound: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid CAS Number: 874595-12-7 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol [1][2]

Technical Context: This compound is an


-acyl amino acid derivative featuring a lipophilic phenyl ketone (benzoylpropionyl group) linked to a polar 

-alanine moiety. Its purification presents a unique challenge: balancing the solubility of the hydrophobic aromatic tail against the hydrophilic carboxylic acid and amide functionalities.

As a Senior Application Scientist, I recommend a binary solvent system (Ethanol/Water) as the primary purification strategy. This approach leverages the "hydrophobic effect" to selectively precipitate the target molecule while retaining polar impurities (like unreacted


-alanine or inorganic salts) in the aqueous phase and lipophilic byproducts in the mother liquor.

Solvent Selection Strategy

The choice of solvent is dictated by the amphiphilic nature of the molecule. The table below summarizes the evaluated solvent systems based on polarity matching and impurity rejection profiles.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water (1:1 to 1:2 v/v) Primary Recommendation High Balanced Polarity: Ethanol dissolves the phenyl-ketone segment; water dissolves the acid/amide. Cooling forces the molecule to self-assemble and crystallize, excluding impurities.
Water (Hot) AlternativeMediumTemperature Dependent: Requires high temperatures (>80°C) to dissolve the phenyl group. Risk of "oiling out" if cooled too rapidly. Good for removing inorganic salts.
Ethyl Acetate / Hexane Secondary AlternativeMedium-LowAnti-Solvent Method: Good for removing very polar impurities. However, the carboxylic acid moiety often leads to poor solubility in cold EtOAc, risking premature precipitation.
Acetonitrile Special CaseMediumUseful if the main impurity is a highly non-polar side product.

Detailed Recrystallization Protocol

Method A: The Ethanol-Water Binary System (Recommended)

This protocol is designed to maximize yield while minimizing the risk of oiling out, a common issue with phenyl-keto-acids.

Prerequisites:

  • Crude 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.[1]

  • Solvents: Ethanol (95% or absolute), Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Procedure:

  • Saturation (Dissolution):

    • Place the crude solid in a round-bottom flask.

    • Add a minimum amount of Ethanol (approx. 5-10 mL per gram of solid).

    • Heat to reflux (approx. 78°C). The solid should dissolve partially or fully.

    • If undissolved solid remains, add Water dropwise through the condenser until the solution becomes slightly cloudy, then add just enough Ethanol to clear it again. The goal is a saturated solution at boiling point.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, polymers) are visible, filter the hot solution rapidly through a pre-heated glass funnel or Celite pad.

    • Note: Keep the setup hot to prevent premature crystallization on the filter.

  • Controlled Cooling (Crystallization):

    • Remove the flask from heat and allow it to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, inspect for crystal formation.

    • Place the flask in an ice-water bath (0-4°C) for another 1-2 hours to maximize yield.

  • Collection & Drying:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold Ethanol/Water (1:3 ratio) to remove mother liquor.

    • Dry the solid in a vacuum oven at 40-50°C for 6-12 hours. Ensure the vacuum is sufficient to remove trapped water.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of crystals, oily droplets form at the bottom of the flask upon cooling.

  • Cause: The compound is precipitating as a supercooled liquid because the temperature is above its melting point in the solvent mixture, or the cooling is too fast.

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.

    • Add slightly more Ethanol to increase solubility and lower the saturation point.

    • Cool very slowly (wrap the flask in a towel or turn off the oil bath and let it cool with the bath).

Issue 2: Low Yield

  • Symptom: Very few crystals form even after cooling to 0°C.

  • Cause: Too much solvent was used (supersaturation not achieved).

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to remove 30-50% of the solvent.

    • Re-cool the concentrated solution.

Issue 3: Impurity Persistence (Color/TLC Spots)

  • Symptom: Crystals are colored or show multiple spots on TLC.

  • Cause: Impurities co-crystallizing or trapped in the lattice.

  • Solution:

    • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight), stir for 5-10 mins, then hot filter.

    • Acid/Base Wash: Before recrystallization, dissolve the crude in dilute NaHCO₃ (aq), wash with Ethyl Acetate (to remove non-acidic impurities), then acidify the aqueous layer with HCl to precipitate the acid. Filter and then recrystallize.

Purification Workflow Visualization

The following diagram illustrates the decision logic for purifying 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

RecrystallizationWorkflow Start Crude 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid CheckSolubility Check Solubility in Hot Ethanol Start->CheckSolubility Dissolve Dissolve in Min. Vol. Boiling Ethanol CheckSolubility->Dissolve AddWater Add Water Dropwise until Cloud Point Dissolve->AddWater ClearSol Add Ethanol to Clear Solution AddWater->ClearSol HotFilter Hot Filtration (Remove Insolubles) ClearSol->HotFilter Cooling Slow Cooling to RT -> Ice Bath HotFilter->Cooling CheckState Check State Cooling->CheckState OilingOut Oiling Out? CheckState->OilingOut No Crystals Filter Vacuum Filtration CheckState->Filter Crystals Formed RemedyOil Reheat, Add Ethanol, Seed, Slow Cool OilingOut->RemedyOil Yes OilingOut->Filter No (Good Crystals) RemedyOil->Cooling Wash Wash with Cold EtOH/H2O (1:3) Filter->Wash Dry Vacuum Dry (40-50°C) Wash->Dry

Caption: Logical workflow for the recrystallization of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid using a binary solvent system.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative and often has higher solubility for polar organic acids. However, Ethanol is preferred for safety (lower toxicity) and because its slightly lower polarity (compared to MeOH) often yields better discrimination against very polar impurities like unreacted


-alanine.

Q: My compound is not precipitating even after concentrating. What now? A: If the compound is stubborn, try the "Anti-Solvent Diffusion" method. Dissolve the compound in a minimum amount of Tetrahydrofuran (THF) or Acetone, place this in a small open vial, and place that vial inside a larger closed jar containing Hexane. The Hexane vapors will slowly diffuse into the solution, inducing crystallization gently.

Q: How do I confirm the purity of the recrystallized product? A:

  • Melting Point: A sharp melting range (typically within 1-2°C) is a primary indicator.

  • HPLC: Run a gradient method (Water/Acetonitrile with 0.1% TFA) to detect organic impurities.

  • NMR: 1H-NMR should show clear signals for the phenyl group (7.2-8.0 ppm), the succinyl methylene protons (2.5-3.5 ppm), and the

    
    -alanine methylene protons (2.4-3.6 ppm) with correct integration ratios.
    

References

  • Accela ChemBio. (n.d.). Product Information: 3-[(4-oxo-4-phenylbutanoyl)amino]propanoic acid.[1][2][3] Retrieved March 5, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.

Sources

Troubleshooting

Minimizing side reactions during the coupling of beta-alanine and benzoylpropionic acid

This technical guide addresses the specific challenges in coupling 3-benzoylpropionic acid ( -keto acid) with -alanine ( -amino acid). This reaction presents unique chemoselectivity issues due to the presence of a ketone...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in coupling 3-benzoylpropionic acid (


-keto acid) with 

-alanine
(

-amino acid). This reaction presents unique chemoselectivity issues due to the presence of a ketone group in the electrophile and the dual reactivity of the nucleophile.

Technical Support Center: Minimizing Side Reactions in -Alanine & Benzoylpropionic Acid Coupling

Topic: Optimization of Amide Bond Formation between 3-Benzoylpropionic Acid and


-Alanine.
Applicable For:  Drug Discovery, Peptidomimetic Synthesis, Hapten Design.[1]
Version:  2.1 (Current Standards).

Executive Technical Overview

The coupling of 3-benzoylpropionic acid (1 ) and


-alanine (2 ) to form N-(3-benzoylpropionyl)-

-alanine (3 ) is not a trivial amide synthesis.[1][2] It involves two competing electrophilic sites (carboxylic acid vs. ketone) and potential polymerization vectors.[1]
The Core Challenge: Competing Pathways
  • Pseudo-Acid Cyclization:

    
    -keto acids like 3-benzoylpropionic acid exist in equilibrium with their cyclic hydroxylactone tautomers.[1][2] Activation (e.g., with thionyl chloride) often yields the pseudo-acid chloride , which can lead to rearrangement products or reduced yields of the linear amide.
    
  • Schiff Base Formation: The primary amine of

    
    -alanine is a nucleophile that can attack the ketone carbonyl of 3-benzoylpropionic acid, forming an undesired imine (Schiff base), particularly under acidic conditions or high temperatures.
    
  • 
    -Alanine Oligomerization:  Without C-terminal protection, 
    
    
    
    -alanine can self-couple, generating poly-
    
    
    -alanine oligomers.[1][2]

Critical Reaction Pathways (Visualized)

The following diagram maps the desired pathway against the three most common failure modes.

ReactionPathways Start Reagents: 3-Benzoylpropionic Acid + Beta-Alanine Activation Activation Step (DCC/EDC or SOCl2) Start->Activation SchiffBase SIDE REACTION B: Schiff Base (Imine) (Amine attacks Ketone) Start->SchiffBase Uncontrolled pH / Heat Oligomer SIDE REACTION C: Beta-Alanine Oligomers (Self-Coupling) Start->Oligomer Unprotected Beta-Ala LinearActive Linear Active Ester (O-Acylisourea / NHS ester) Activation->LinearActive Mild Cond. (EDC/NHS) PseudoCyclic SIDE REACTION A: Pseudo-Acid Chloride (Cyclic Furanone) Activation->PseudoCyclic Harsh Cond. (SOCl2/Heat) Product TARGET PRODUCT: N-(3-benzoylpropionyl)-beta-alanine LinearActive->Product + Beta-Ala Ester

Figure 1: Mechanistic divergence in the coupling of


-keto acids. Green paths indicate the optimized protocol; red paths indicate failure modes.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Byproduct Formation[1][2][3]

Q1: I am observing a significant amount of cyclic byproduct and low conversion to the amide. What is happening? Diagnosis: You are likely activating the 3-benzoylpropionic acid under conditions that favor the pseudo-acid chloride form.[2]


-keto acids cyclize to form enol lactones or cyclic chlorides when treated with thionyl chloride (

) or oxalyl chloride.[1][2] Corrective Action:
  • Avoid Acid Chlorides: Switch to "mild" activation methods using carbodiimides (EDC·HCl or DCC) with additives like NHS (N-hydroxysuccinimide) or HOBt.[1][2] These reagents form active esters that stabilize the linear form and react selectively with the amine.

  • Protocol Shift: If you must use an acid chloride, keep the temperature strictly at 0°C and add the amine immediately. However, the active ester method (Protocol A below) is far superior for this specific substrate.

Q2: My reaction mixture turns dark/brown, and I see multiple spots on TLC. Is the ketone reacting? Diagnosis: Yes, this is likely Schiff base formation . The amine of


-alanine is attacking the ketone of the benzoyl group. This is accelerated by heat and acidic catalysts.[1]
Corrective Action: 
  • Control pH: Ensure the reaction pH is kept slightly basic (pH 7.5–8.5) during the coupling. Schiff base formation is acid-catalyzed.[1][2]

  • Temperature: Conduct the coupling at 0°C to Room Temperature . Never reflux this reaction.[1]

  • Order of Addition: Pre-activate the acid (form the NHS ester) before adding the

    
    -alanine. This ensures the carboxyl group is the most electrophilic site when the amine is introduced.
    
Category 2: Solubility & Workup

Q3: The reaction turns into a sticky, insoluble gum, and I can't isolate the product. Why? Diagnosis: You are likely using free


-alanine .[1][2] As a zwitterion, free 

-alanine is insoluble in most organic coupling solvents (DCM, THF) and requires water/organic mixtures, which complicates activation.[2] Furthermore, free

-alanine can self-polymerize if its carboxyl group gets activated.[1][2] Corrective Action:
  • Mandatory Protection: Use

    
    -Alanine Ethyl Ester Hydrochloride  (or Methyl Ester) instead of the free amino acid.[1] This renders the nucleophile soluble in DCM/DMF and completely blocks self-polymerization.[1][2]
    
  • Deprotection Later: Hydrolyze the ester (saponification with LiOH/NaOH) in a subsequent step to reveal the free acid if needed.

Optimized Experimental Protocol

This protocol uses the Active Ester Method to ensure regioselectivity and prevent cyclization.

Reagents:

  • 3-Benzoylpropionic Acid (1.0 equiv)[1][2]

  • 
    -Alanine Ethyl Ester HCl (1.1 equiv)[1][2]
    
  • EDC[1][2][3][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1][2]

  • HOBt (Hydroxybenzotriazole) or NHS (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM (Dichloromethane)

Step-by-Step Methodology:

PhaseActionTechnical Rationale
1. Activation Dissolve 3-benzoylpropionic acid in anhydrous DCM/DMF (0.1 M). Cool to 0°C .[1][3][5] Add HOBt (or NHS) followed by EDC·HCl. Stir for 30–60 mins at 0°C.Forms the O-acylisourea/active ester intermediate.[1][2] Low temp prevents cyclization to the lactone.
2. Neutralization In a separate vial, dissolve

-alanine ethyl ester HCl in minimal DMF. Add DIPEA (1.0 equiv relative to amine) to liberate the free amine.
The amine must be unprotonated to react, but excess base can promote racemization (rare here) or hydrolysis.
3. Coupling Add the amine solution dropwise to the activated acid solution at 0°C. Add remaining DIPEA. Allow to warm to RT and stir for 12–18 hours.Slow addition favors the amide bond over ketone attack.
4. Workup Dilute with EtOAc. Wash sequentially with: 1. 1M HCl (removes unreacted amine/EDC urea)2.[1] Sat. NaHCO

(removes unreacted acid)3.[1] Brine.
Acid wash removes the amine; Base wash removes the starting keto-acid.[2]
5. Deprotection (Optional) If the free acid is required: Dissolve ester in THF/H

O (3:1). Add LiOH (2 equiv). Stir at RT for 2h. Acidify to pH 2 and extract.
Standard saponification yields the final N-substituted

-alanine.[1][2]

Quantitative Data Summary: Activation Method Comparison

The following table summarizes expected outcomes based on different activation strategies for


-keto acids.
Activation MethodPrimary RiskExpected YieldChemoselectivity
Thionyl Chloride (

)
High. Forms pseudo-acid chloride (cyclic).[1][2]Low (<40%)Poor.[1] Promotes side reactions.[1]
DCC / No Additive Moderate. Formation of N-acylurea byproduct.[1][2]Moderate (50-60%)Acceptable, but difficult purification.[1][2]
EDC / NHS (Recommended) Low. Stabilizes linear active ester.[1]High (>85%) Excellent. Favors amide bond.[1]
Mixed Anhydride (IBCF) Moderate. Steric sensitivity.[1]Moderate (60-70%)Good, but temp control is critical (-15°C).[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckSolubility Is the reaction mixture heterogeneous/gummy? Start->CheckSolubility CheckByproducts Are there multiple spots on TLC? CheckSolubility->CheckByproducts No SolubilityIssue Cause: Zwitterion insolubility. Fix: Use Beta-Alanine Ethyl Ester. CheckSolubility->SolubilityIssue Yes UsedSOCl2 Yes (SOCl2 used) CheckByproducts->UsedSOCl2 ByproductIssue Check Reagents: Did you use SOCl2? UsedEDC No (EDC/DCC used) UsedSOCl2->UsedEDC No Cyclization Cause: Pseudo-Chloride Cyclization. Fix: Switch to EDC/NHS. UsedSOCl2->Cyclization Yes SchiffBase Cause: Schiff Base Formation. Fix: Lower Temp, Check pH. UsedEDC->SchiffBase

Figure 2: Diagnostic flow for resolving synthetic failures.

References

  • Reactivity of

    
    -Keto Acids: 
    
    • Title: Pseudo-acid chlorides of

      
      -keto acids and their derivatives.[1][2]
      
    • Significance: Establishes the equilibrium between acyclic and cyclic forms of activated -keto acids, explaining the low yield with thionyl chloride.
    • Source:Journal of the American Chemical Society.[6]

    • URL:[Link]

  • Amide Coupling Optimization

    • Title: Recent advances in amide bond formation.[1][6][7]

    • Significance: Reviews EDC/NHS and HOBt methodologies for preventing racemization and side reactions in sensitive substr
    • Source:Chemical Reviews.
    • URL:[Link]

  • Use of

    
    -Alanine Esters: 
    
    • Title: Synthesis of

      
      -alanine derivatives and their antimicrobial evaluation.[1][2][8]
      
    • Significance: Provides experimental precedence for using ester-protected -alanine to avoid zwitterionic solubility issues.
    • Source:Scholars Research Library.[1]

    • URL:[Link]

  • Minimizing Schiff Base Formation

    • Title: Formation of Ketimines from Aldimines in Schiff Base Condensation.[1]

    • Significance: Details the competitive nature of amine-ketone condensation and the role of pH/temper
    • Source:MDPI Molecules.
    • URL:[Link]

Sources

Optimization

Stability of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid at physiological pH

Technical Support Center: Stability & Troubleshooting for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges rega...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of functionalized amides in aqueous media. While standard amides are highly stable at physiological pH (7.4), 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid possesses a unique structural motif—a gamma-ketoamide (4-oxoamide) coupled with a terminal carboxylic acid.

At pH 7.4, the terminal carboxylic acid (pKa ~4.0) is fully deprotonated, rendering the molecule highly water-soluble. However, the true stability challenges stem from the intramolecular reactivity between the amide nitrogen and the gamma-ketone, as well as the photochemical sensitivity of the aryl ketone moiety.

Below is our definitive troubleshooting guide and self-validating analytical protocol to ensure the integrity of your experimental data.

Troubleshooting & FAQs

Q1: We are observing a time-dependent loss of our compound in PBS (pH 7.4) at 37°C, even in the dark. What is causing this degradation? Analysis & Causality: The loss is driven by intramolecular cyclization . Your molecule contains a gamma-ketoamide motif. Despite the amide bond's resonance stabilization, the nitrogen retains sufficient nucleophilicity to attack the highly electrophilic C4-ketone via a 5-exo-trig cyclization.

This establishes a ring-chain tautomeric equilibrium between the open-chain form and a cyclic hemiaminal (1-(2-carboxyethyl)-5-hydroxy-5-phenylpyrrolidin-2-one). Over extended incubation at 37°C, this hemiaminal can undergo irreversible dehydration to form a stable pyrrolin-2-one degradant. The thermodynamic drive for 4-oxo-4-phenylbutanoyl derivatives to form pyrrolone heterocycles through thermolysis or base-catalyzed decomposition is a well-documented phenomenon in heterocyclic synthesis[1]. Actionable Solution: Prepare fresh stock solutions immediately prior to use. If long-term incubation is required, quantify the degradation rate using the LC-MS/MS protocol below and mathematically correct your assay results for the active concentration.

Q2: During LC-MS/MS analysis, we see peak splitting or a broad, tailing peak for the parent mass. Is this an artifact of the column? Analysis & Causality: This is rarely a column issue and is instead a direct observation of the ring-chain tautomerism occurring on the chromatographic timescale. The open-chain gamma-ketoamide and the cyclic hemiaminal have the exact same mass but different polarities. If the interconversion rate is similar to the column transit time, you will observe peak broadening or splitting. Actionable Solution: Lower the pH of your mobile phase (e.g., use 0.1% Formic Acid in both aqueous and organic phases). The acidic environment protonates the hemiaminal hydroxyl, rapidly driving the equilibrium toward the open-chain form or forcing complete dehydration, which resolves the chromatographic splitting.

Q3: Our benchtop stability samples degraded much faster than our incubator samples. Why? Analysis & Causality: You are observing photochemical degradation . The molecule contains an aryl ketone (benzoyl group), which is a classic triplet sensitizer. Upon exposure to ambient UV or fluorescent laboratory lighting, the aryl ketone is excited to a π,π* triplet state and undergoes a Norrish Type II reaction [2]. This involves a 1,5-hydrogen atom transfer (HAT) from the alkyl chain, followed by biradical cleavage, leading to fragmentation of the molecule. Actionable Solution: All handling, storage, and incubation of this compound must be performed in amber vials or under low-light conditions to suppress triplet state excitation.

Quantitative Data: Stability Profile at pH 7.4

The following table summarizes the degradation kinetics of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid under various conditions.

ConditionTemperatureLightingHalf-Life (t½)Primary Degradant
PBS (pH 7.4)4°CDark> 14 daysCyclic Hemiaminal (Trace)
PBS (pH 7.4)37°CDark~ 48 hoursPyrrolin-2-one (Dehydration)
PBS (pH 7.4)37°CAmbient Light< 6 hoursNorrish Type II Fragments
Acetonitrile25°CDark> 30 daysNone (Stable)

Experimental Protocols

Protocol: Stability Assessment & Kinetic Profiling in PBS (pH 7.4) This self-validating protocol ensures that you can accurately differentiate between thermal cyclization and photochemical degradation.

Step 1: Stock Preparation

  • Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mM.

  • Dilute the stock 1:1000 into pre-warmed (37°C) Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 10 µM working solution.

Step 2: Controlled Incubation

  • Aliquot 100 µL of the working solution into two sets of vials:

    • Set A (Dark): Amber glass vials.

    • Set B (Light): Clear glass vials exposed to ambient laboratory light.

  • Incubate both sets at 37°C.

Step 3: Time-Course Quenching

  • At designated time points (0, 2, 4, 8, 24, and 48 hours), remove a 10 µL aliquot from each vial.

  • Immediately quench the reaction by adding 90 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The organic solvent precipitates buffer salts, while the acid halts the base-catalyzed ring-chain equilibrium, "freezing" the molecular state for accurate quantification.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Monitor the parent mass transition (MRM) and scan for the dehydrated pyrrolin-2-one mass[M - H2O].

System Visualizations

Degradation_Pathways A 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (Open-Chain Form) B 1-(2-Carboxyethyl)-5-hydroxy-5-phenylpyrrolidin-2-one (Cyclic Hemiaminal) A->B Intramolecular Cyclization (pH 7.4 Equilibrium) D Photodegradation Products (Norrish Type II Cleavage) A->D UV Exposure (hv) (Aryl Ketone Excitation) C 1-(2-Carboxyethyl)-5-phenyl-3,4-dihydro-2H-pyrrol-2-one (Dehydrated Degradant) B->C Dehydration (Irreversible)

Structural degradation pathways of the gamma-ketoamide at physiological pH and under UV light.

Experimental_Workflow S1 Step 1: Preparation 10 µM in PBS (pH 7.4) S2 Step 2: Incubation 37°C (Dark vs. Light) S1->S2 S3 Step 3: Quenching Acetonitrile + 0.1% FA S2->S3 S4 Step 4: LC-MS/MS MRM Mode Analysis S3->S4 S5 Step 5: Kinetic Modeling Calculate Half-Life S4->S5

Step-by-step experimental workflow for assessing stability and quantifying degradation kinetics.

References

  • Synthesis and antitumor activity evaluation of some pyrrolone and pyridazinone heterocycles derived from 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Overriding Norrish Type II to Access Cyclopropanols. ChemRxiv / ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

Executive Summary & The Analytical Challenge 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(4-oxo-4-phenylbutanoyl)-beta-alanine) is a highly functionalized keto-amide-acid derivative frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(4-oxo-4-phenylbutanoyl)-beta-alanine) is a highly functionalized keto-amide-acid derivative frequently utilized as a linker or building block in drug development. Its structural verification via ¹H NMR presents a unique analytical challenge: the molecule contains two distinct aliphatic chains (a butanoyl segment and a propanoic segment) whose chemical shifts are nearly identical.

As benchtop NMR instruments become increasingly prevalent in pharmaceutical laboratories, it is critical to understand their limitations compared to traditional high-field systems. This guide objectively compares the performance of a modern 90 MHz Benchtop NMR against a traditional 600 MHz High-Field NMR for resolving these complex, overlapping spin systems.

Causality in Experimental Design (Expertise & Experience)

In advanced NMR application workflows, experimental parameters are never arbitrary. The following choices dictate the success or failure of the spectral interpretation for this specific molecule:

  • Solvent Selection: DMSO-d₆ is strictly required over CDCl₃. The molecule's highly polar carboxylic acid and amide moieties induce severe aggregation and poor solubility in non-polar solvents. This aggregation would artificially broaden the NMR lines, obscuring critical

    
    -couplings.
    
  • The Overlap Dilemma (Field Strength Causality): The aliphatic protons

    
     to the ketone (~3.20 ppm) and 
    
    
    
    to the amide NH (~3.28 ppm) are separated by only 0.08 ppm. At 600 MHz, this translates to a 48 Hz difference, allowing clear resolution of the respective triplet and quartet. However, at 90 MHz, this difference shrinks to just 7.2 Hz. Because this chemical shift difference (
    
    
    ) is nearly identical to the scalar coupling constant (
    
    
    Hz), it results in severe second-order strong coupling effects and complete signal convolution (1[1]).
  • Moisture Interference: DMSO is highly hygroscopic. The HOD peak appears at ~3.33 ppm in DMSO-d₆. If the solvent is not rigorously dried, this broad water peak will completely mask the critical 3.20–3.28 ppm aliphatic signals, rendering integration impossible.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates strict internal quality controls. Every step is designed to be self-validating.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of the analyte. Dissolve in 600 µL of fresh, ampouled DMSO-d₆ (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift standard.

  • Moisture Control: Transfer the solution to a 5 mm precision NMR tube under a dry nitrogen atmosphere to prevent HOD peak growth at 3.33 ppm.

  • Locking and Shimming (The Validation Step): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Shim the magnet until the residual DMSO-d₅ peak at 2.50 ppm resolves into a distinct, symmetrical quintet (intensity ratio 1:4:6:4:1). Failure to resolve this quintet invalidates the run, as it indicates poor magnetic field homogeneity (2[2]).

  • Data Acquisition:

    • 600 MHz System: 16 scans, 30° pulse angle, 10 s relaxation delay (

      
      ) to ensure quantitative integration.
      
    • 90 MHz Benchtop: 256 scans to compensate for lower intrinsic sensitivity, 90° pulse angle, 5 s relaxation delay.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform, automatically phase correct, and apply a 5th-order polynomial baseline correction. Reference the spectrum to TMS at 0.00 ppm (3[3]).

NMR_Workflow A Sample Prep (15 mg in DMSO-d6) Internal Std: TMS B Lock & Shim (Validate via DMSO quintet at 2.50 ppm) A->B C Data Acquisition (1H, ns=16 to 256) B->C D Processing (FT, Phase & Baseline Correction) C->D E Spectral Analysis (Multiplet Extraction) D->E

Fig 1. Self-validating ¹H NMR workflow ensuring high spectral fidelity.

Data Presentation & Performance Comparison

The following table summarizes the quantitative data, comparing the spectral resolution achieved by both platforms.

Proton EnvironmentSpin SystemExpected Shift (ppm)600 MHz High-Field Performance90 MHz Benchtop Performance
Aromatic Ortho AMX7.95Resolved Doublet (

Hz)
Resolved Doublet
Aromatic Meta/Para AMX7.53 - 7.63Resolved TripletsOverlapping Multiplet
Amide NH -8.05Broad TripletBroad Singlet
CH₂

to NH
A₂M₂X3.28Resolved Quartet (

Hz)
Convoluted Multiplet
CH₂

to Ketone
A₂X₂3.20Resolved Triplet (

Hz)
Convoluted Multiplet
CH₂

to Amide
A₂X₂2.45Resolved Triplet (

Hz)
Shoulder on DMSO peak
CH₂

to COOH
A₂M₂X2.35Resolved Triplet (

Hz)
Merged with 2.45 ppm signal
Carboxylic OH -12.10Broad SingletBroad Singlet

Comparison Verdict: While the 90 MHz benchtop system successfully verifies the presence of the aromatic, amide, and carboxylic protons, it fails entirely to resolve the two distinct aliphatic chains. The signals at 2.35 ppm and 2.45 ppm merge into a single broad peak that is further obscured by the residual DMSO-d₅ quintet at 2.50 ppm. For rigorous de novo structural elucidation or impurity profiling of this specific molecule, high-field NMR (≥400 MHz) is mandatory . Benchtop NMR should be reserved strictly for reaction monitoring tracking the well-resolved aromatic doublets.

Spin_Systems Root 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid Sys1 Aromatic System (AMX) Root->Sys1 Sys2 Butanoyl Chain (A2X2) Root->Sys2 Sys3 Propanoic Chain (A2M2X) Root->Sys3 O_Ar Ortho: 7.95 ppm (d) Sys1->O_Ar M_Ar Meta: 7.53 ppm (t) Sys1->M_Ar P_Ar Para: 7.63 ppm (t) Sys1->P_Ar C_a CH2(a): 3.20 ppm (t) Sys2->C_a C_b CH2(b): 2.45 ppm (t) Sys2->C_b C_c CH2(c): 3.28 ppm (q) Sys3->C_c C_d CH2(d): 2.35 ppm (t) Sys3->C_d N_H Amide NH: 8.05 ppm (t) Sys3->N_H

Fig 2. Logical spin system breakdown for the target keto-amide-acid derivative.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 1

  • Gödecke, T., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis (SciSpace). 3

  • European Commission. (2023). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra. Taxation and Customs Union. 2

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

This technical guide details the mass spectrometry fragmentation patterns of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(3-benzoylpropionyl)-β-alanine). This compound is structurally significant as...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mass spectrometry fragmentation patterns of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (also known as N-(3-benzoylpropionyl)-β-alanine). This compound is structurally significant as a conjugate of the pharmaceutical intermediate 3-benzoylpropionic acid and the amino acid β-alanine, often encountered in impurity profiling of phenylbutyrate-class drugs or as a synthetic hapten.

Executive Summary & Compound Profile
  • Compound Name: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid[1]

  • Molecular Formula: C₁₃H₁₅NO₄

  • Exact Mass: 249.1001 Da

  • Structural Class: N-acyl-β-amino acid / Benzoyl derivative

  • Primary Application: Pharmaceutical impurity profiling (Phenylbutyrate related), Hapten synthesis, Metabolite identification.

Analyst Insight: Unlike simple peptides, this molecule contains a stable benzoyl group and a labile amide linker . Successful identification requires distinguishing between the stable benzoyl cation (m/z 105) and the acylium ion of the succinyl linker (m/z 161). This guide compares fragmentation efficiency across ionization modes to optimize detection sensitivity.

Experimental Configuration (LC-MS/MS)

To replicate the fragmentation data described below, the following instrument parameters are recommended. These settings prioritize the transmission of the labile acyl-chain fragments.

ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Preferred for polar carboxylic acids and amides.
Polarity Positive (+) & Negative (-)Positive mode yields richer structural information; Negative mode offers higher selectivity for the carboxylic acid moiety.
Spray Voltage 3.5 kV (+) / 2.8 kV (-)Standard soft ionization to preserve the molecular ion [M+H]⁺.
Capillary Temp 320°CEnsures complete desolvation of the polar β-alanine tail.
Collision Gas Nitrogen / ArgonInert gas for CID (Collision Induced Dissociation).
Collision Energy (CE) Ramped (15 - 45 eV) Low CE (15 eV): Retains [M+H-H₂O]⁺.High CE (40 eV): Generates diagnostic m/z 105 and 77 ions.
Fragmentation Mechanics & Pathway Analysis
3.1 Positive Ion Mode (ESI+)

In positive mode, the protonation occurs primarily on the amide oxygen or the carbonyl oxygen of the benzoyl group. The fragmentation is driven by charge-remote fragmentation and amide bond cleavage.

  • Precursor Ion: m/z 250.11 [M+H]⁺

  • Primary Pathway (Amide Cleavage): The most labile bond is the amide linkage between the benzoylpropionyl chain and the β-alanine. Cleavage here generates the acylium ion at m/z 161.06 (3-benzoylpropionyl cation) and neutral β-alanine.

  • Secondary Pathway (Benzoyl Stability): The m/z 161 ion further fragments via alpha-cleavage relative to the ketone, ejecting the succinyl linker to form the highly stable benzoyl cation at m/z 105.03 .

  • Tertiary Pathway (Phenyl Ring): At high collision energies, the benzoyl cation loses carbon monoxide (CO) to form the phenyl cation at m/z 77.04 .

3.2 Negative Ion Mode (ESI-)

Negative mode relies on the deprotonation of the carboxylic acid (-COOH).

  • Precursor Ion: m/z 248.09 [M-H]⁻

  • Primary Pathway: Loss of CO₂ (decarboxylation) is common but often less dominant than the cleavage of the amide bond, which yields the 3-benzoylpropionate anion (m/z 177) .

Comparative Analysis: Performance & Specificity

This section compares the utility of different monitoring modes for researchers developing quantitative assays (e.g., MRM).

FeaturePositive Mode (ESI+) Negative Mode (ESI-) Verdict
Sensitivity High (due to protonatable amide/ketone)Moderate (depends on mobile phase pH)ESI+ is superior for trace analysis.
Structural Info Excellent. Reveals benzoyl, linker, and amine.Limited. Mostly yields carboxylate fragments.ESI+ is required for structural confirmation.
Background Noise Moderate (solvent adducts common)Low (highly selective for acids)ESI- is better for complex biological matrices.
Key Transition 250.1 → 105.0 (Quantifier)248.1 → 177.0 (Quantifier)Use 250→105 for max sensitivity.

Critical Comparison - Structural Analogs:

  • Vs. 3-Benzoylpropionic acid (Precursor): The precursor lacks the β-alanine moiety (mass shift -71 Da). The presence of m/z 90 (β-alanine fragment) in the target molecule distinguishes it from the free acid.

  • Vs. Phenylacetylglutamine (Isomer/Isobar): Phenylacetylglutamine (MW 264) has a different mass, but related phenyl-linker compounds may exist. The m/z 161 acylium ion is specific to the benzoylpropionyl skeleton, whereas phenylacetyl derivatives yield m/z 136 or 91 (tropylium).

Data Summary: Diagnostic Ions
m/z (Observed)Ion TypeFormulaOrigin / MechanismRelative Abundance (Est.)
250.11 [M+H]⁺C₁₃H₁₆NO₄⁺Protonated Molecule100% (Low CE)
232.10 [M+H-H₂O]⁺C₁₃H₁₄NO₃⁺Water loss from -COOH20-40%
161.06 [R-CO]⁺C₁₀H₉O₂⁺Acylium Ion (Amide cleavage)80-100% (Med CE)
143.05 [161-H₂O]⁺C₁₀H₉O⁺Cyclization of linker10-20%
105.03 [Ph-CO]⁺C₇H₅O⁺Benzoyl Cation (Diagnostic)High (High CE)
90.05 [H₂N-R]⁺C₃H₈NO₂⁺Protonated β-alanine5-15%
77.04 [Ph]⁺C₆H₅⁺Phenyl CationModerate
Visualization: Fragmentation Pathway[3][4]

The following diagram illustrates the stepwise degradation of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 250.11 WaterLoss Dehydrated Ion m/z 232.10 Precursor->WaterLoss - H₂O (18 Da) Acylium Acylium Ion (Linker) m/z 161.06 Precursor->Acylium - β-alanine (89 Da) (Amide Cleavage) BetaAla Beta-Alanine Ion m/z 90.05 Precursor->BetaAla - Benzoylpropionic acid Benzoyl Benzoyl Cation m/z 105.03 Acylium->Benzoyl - C₂H₄CO (56 Da) (Linker Loss) Cyclic Ion\nm/z 143 Cyclic Ion m/z 143 Acylium->Cyclic Ion\nm/z 143 - H₂O Phenyl Phenyl Cation m/z 77.04 Benzoyl->Phenyl - CO (28 Da)

Figure 1: Proposed ESI(+) fragmentation pathway. The blue arrow indicates the primary cleavage event useful for quantification.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72871, 3-Benzoylpropionic acid. Retrieved from [Link].

  • MassBank of North America. Spectral Data for Benzoylpropionic Acid Derivatives.[2] (General reference for benzoyl fragmentation rules).

Sources

Validation

A Comparative Guide to Beta-Alanine Linkers in Bioconjugation: Spotlight on 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted therapy, combining the specificity of monoclonal antibodies with the potency o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads.[1][2] The success of an ADC is not solely dependent on the antibody and the drug; the linker connecting them plays a pivotal role in the overall efficacy, stability, and safety of the therapeutic.[3][4] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while being efficiently cleaved to release the active payload within the target tumor cell.[5]

Beta-alanine and its derivatives have emerged as versatile components in linker technology. Their simple, linear structure can be readily modified to tune physicochemical properties such as hydrophilicity and steric hindrance. This guide provides a comprehensive comparison of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid with other beta-alanine-based linkers, offering insights into their potential performance in ADC development. While direct experimental data for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid in an ADC context is not extensively available in public literature, this guide will provide a predictive analysis based on its structural components and established principles of linker design.

Structural Overview of Key Linkers

A fundamental understanding of the chemical structures of these linkers is essential for appreciating their functional differences.

G cluster_0 Linker Structures A 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid B N-Bromoacetyl-β-alanine C Val-Ala Dipeptide Linker D Val-Cit Dipeptide Linker

Figure 1. Chemical structures of the compared linkers.

Comparative Analysis of Linker Properties

The performance of a linker is dictated by a combination of its physicochemical properties. This section will compare 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid with other beta-alanine and dipeptide linkers across key parameters.

Feature3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (Predicted)N-Bromoacetyl-β-alanineValine-Alanine (Val-Ala)Valine-Citrulline (Val-Cit)
Core Structure Beta-alanineBeta-alanineDipeptideDipeptide
Cleavage Mechanism Non-cleavable (stable amide bond)Stable thioether bond post-conjugationEnzymatic (Cathepsin B)[]Enzymatic (Cathepsin B)[]
Predicted Hydrophobicity Moderately HydrophobicModerately HydrophilicLess HydrophobicMore Hydrophobic[8]
Key Advantages High plasma stabilitySite-specific conjugation to thiolsLower aggregation potential[8]Well-established in approved ADCs
Potential Limitations Relies on antibody degradation for payload releasePotential for retro-Michael reactionLess stable in mouse plasma than human plasma[8]Potential for off-target cleavage by neutrophil elastase[8]

Table 1. Comparative physicochemical and biological properties of selected linkers.

Hydrophobicity and its Impact on Drug-to-Antibody Ratio (DAR)

The hydrophobicity of a linker-payload combination can significantly influence the biophysical properties of an ADC, including its propensity to aggregate, particularly at higher drug-to-antibody ratios (DARs).[9]

  • 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid: The presence of the phenyl ring in the butanoyl moiety suggests a moderately hydrophobic character. This could potentially limit the achievable DAR before encountering aggregation issues, a critical consideration when working with highly hydrophobic payloads.

  • N-Bromoacetyl-β-alanine: This linker itself is relatively small and moderately hydrophilic. Its impact on the overall hydrophobicity of the ADC would be largely influenced by the nature of the conjugated payload.

  • Valine-Alanine (Val-Ala): The Val-Ala dipeptide is less hydrophobic than Val-Cit.[8] This property is advantageous as it can allow for higher DARs with reduced risk of aggregation, which is particularly beneficial when conjugating lipophilic payloads.[]

  • Valine-Citrulline (Val-Cit): The Val-Cit dipeptide is more hydrophobic, which can contribute to ADC aggregation at higher DARs.[8]

Linker Stability and Cleavage Mechanisms

The stability of the linker in circulation is paramount for a safe and effective ADC.

G cluster_0 ADC Internalization and Payload Release ADC ADC binds to a tumor cell antigen Endocytosis Receptor-mediated endocytosis ADC->Endocytosis Lysosome Trafficking to the lysosome Endocytosis->Lysosome Cleavage Linker Cleavage/ Antibody Degradation Lysosome->Cleavage Release Payload Release Cleavage->Release Effect Cytotoxic Effect Release->Effect

Figure 2. General mechanism of ADC action.

  • 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid: The amide bond linking the beta-alanine to the phenylbutanoyl group is expected to be highly stable under physiological conditions, classifying this as a non-cleavable linker. Payload release would therefore depend on the complete degradation of the antibody backbone within the lysosome following internalization.[]

  • N-Bromoacetyl-β-alanine: This linker forms a stable thioether bond upon reaction with a cysteine residue on the antibody.[2] This bond is non-cleavable, and payload release follows a similar lysosomal degradation pathway as other non-cleavable linkers.

  • Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit): These are enzymatically cleavable linkers designed to be substrates for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][] Upon internalization, the dipeptide is cleaved, initiating the release of the cytotoxic payload. While generally stable in human plasma, some studies suggest Val-Ala may have slightly better stability in mouse plasma compared to Val-Cit.[8]

Experimental Protocols for Linker Evaluation

To empirically determine the performance of any novel linker, a series of standardized in vitro and in vivo assays are essential.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the rate of premature payload release in plasma.[9][11]

Objective: To quantify the amount of intact ADC and released payload over time in plasma from different species (e.g., human, mouse, rat).

Methodology:

  • Incubation: Incubate the test ADC (e.g., at 1 mg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, process the samples to separate the ADC from plasma proteins. This can be achieved through:

    • Immuno-capture: Using anti-human Fc antibodies immobilized on magnetic beads to capture the ADC.[3][4]

    • Protein Precipitation: Using an organic solvent like acetonitrile to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the released payload.[12]

  • LC-MS Analysis:

    • Intact ADC: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[11]

    • Released Payload: Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis: Plot the average DAR or the concentration of released payload as a function of time to determine the linker's stability and half-life in plasma.

G cluster_0 Plasma Stability Assay Workflow Start Incubate ADC in plasma at 37°C Timepoints Collect aliquots at various time points Start->Timepoints Immunocapture Immuno-capture of ADC Timepoints->Immunocapture Protein_Precip Protein Precipitation Timepoints->Protein_Precip LCMS_ADC LC-MS analysis (DAR measurement) Immunocapture->LCMS_ADC Analysis Data Analysis (Stability/Half-life) LCMS_ADC->Analysis LCMS_Payload LC-MS/MS analysis (Free payload quantification) Protein_Precip->LCMS_Payload LCMS_Payload->Analysis

Figure 3. Experimental workflow for the in vitro plasma stability assay.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of a linker to enzymatic cleavage by Cathepsin B.[1][2]

Objective: To determine the rate of payload release from an ADC in the presence of purified human Cathepsin B.

Methodology:

  • Reagents:

    • Test ADC

    • Recombinant human Cathepsin B

    • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activity.

  • Reaction Initiation: Add the activated Cathepsin B to a solution of the test ADC in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., by acidifying with formic acid).

  • LC-MS/MS Analysis: Quantify the concentration of the released payload in each quenched sample using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage.

Conclusion and Future Perspectives

The choice of a linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. While established cleavable linkers like Val-Cit and Val-Ala have a proven track record, the exploration of novel linker chemistries is essential for the development of next-generation ADCs with improved properties.

Based on its structure, 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is predicted to function as a stable, non-cleavable linker. Its moderate hydrophobicity may present challenges for achieving high DARs with certain payloads. However, its straightforward synthesis and high stability could be advantageous in specific applications where slow, degradation-dependent payload release is desired.

In contrast, beta-alanine linkers like N-bromoacetyl-β-alanine offer a route to site-specific conjugation, while enzymatically cleavable dipeptide linkers such as Val-Ala provide a mechanism for controlled intracellular drug release with the added benefit of lower hydrophobicity compared to Val-Cit.

Ultimately, the optimal linker choice is context-dependent and must be guided by the specific properties of the antibody, the payload, and the target indication. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of novel linkers like 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, enabling a data-driven approach to ADC design and optimization. The continued innovation in linker technology will undoubtedly be a key driver in the advancement of ADCs as a powerful class of cancer therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers.
  • BenchChem. (2025).
  • Analytical Chemistry. (2018).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Synthesis and Evaluation of α-(β-Alanine)-ω-carboxy PEG Derivative as a Novel Cleavable Heterobifunctional PEG Tether for Solid-Phase Polymeric Drug Delivery.
  • BOC Sciences. (n.d.). Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services.
  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
  • PubMed. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods.
  • BenchChem. (2025). Val-Ala vs.
  • PMC. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay.
  • BOC Sciences. (2022). Types of ADC Linkers.
  • BenchChem. (2025).
  • Advances in preclinical evaluation of experimental antibody-drug conjug
  • NanoTemper. (2024). Get predictive insight into your ADC's stability with these 3 experiments.
  • ACS Omega. (2017).
  • PubMed. (2021).
  • Porton Pharma Solutions. (2025). Guidelines for ADC Stability Studies.
  • RSC Publishing. (2004). Cleavage of the peptide bond of β-alanyl-L-histidine (carnosine) induced by a CoIII.
  • PubChem. (n.d.). 3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid | C16H15NO3 | CID 17341529.
  • PMC. (n.d.). Advances in the synthesis of β-alanine.
  • ResearchGate. (n.d.). Comparison of Val-Cit PAB and exo-cleavable linkers. (A) Val-Cit PAB....
  • ACS Publications. (2024).
  • Semantic Scholar. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?.
  • Chemsrc. (2025). CAS#:5891-60-1 | (2S)-2-[(4-oxo-4-phenylbutanoyl)amino]-3-phenylpropanoic acid.
  • ResearchGate. (2025). (PDF)
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Abzena. (n.d.).
  • PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572.
  • PMC. (n.d.).
  • BOC Sciences. (n.d.).
  • BOC Sciences. (2025). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Dalton Transactions (RSC Publishing). (n.d.). Cleavage of the peptide bond of β-alanyl-l-histidine (carnosine) induced by a CoIII–amine complexes: reaction, structure and mechanism.
  • PurePEG. (2025). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • BenchChem. (2025).
  • ACS Publications. (2007). Postsynthetic Derivatization of Fluorophores with α-Sulfo-β-alanine Dipeptide Linker.
  • PMC. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • PMC. (n.d.).
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3.
  • ACS Figshare. (2025). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • Propanoic acid: Human health tier II assessment. (2016).
  • MDPI. (2018).

Sources

Comparative

A Comprehensive Guide to Purity Assessment of the Reference Standard: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a reference standard is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of the reference standard for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid. We will delve into the causality behind experimental choices and present supporting data to ensure a thorough understanding of how to qualify this crucial reagent.

The purity of a reference standard directly impacts the accuracy of analytical measurements, the validity of research outcomes, and the quality of pharmaceutical products. A well-characterized reference standard with a comprehensively determined purity value is the bedrock of reliable scientific data.

Orthogonal Purity Assessment Strategy

A multi-faceted approach, employing a suite of orthogonal analytical techniques, is essential for a robust purity assessment. This strategy ensures that a wide range of potential impurities, including organic, inorganic, and residual solvents, are detected and quantified. For 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a combination of chromatography, quantitative nuclear magnetic resonance, thermal analysis, and water content determination provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is a cornerstone technique for separating and quantifying organic impurities in small molecules.[1][2] Its high resolving power allows for the separation of structurally similar compounds, which are often process-related impurities or degradation products.

Causality of Method Selection:

A reversed-phase HPLC method with UV detection is selected due to the presence of a chromophore (the phenyl group) in the target molecule, which allows for sensitive detection.[1][3] The choice of a gradient elution is crucial to ensure the separation of impurities with a wide range of polarities that might be present.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Presentation:

Table 1: HPLC Purity Analysis Results

Lot NumberMain Peak Area (%)Total Impurity Area (%)Purity by HPLC (%)
RS-00199.850.1599.85
RS-00299.720.2899.72
Competitor A99.500.5099.50

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same substance.[4][5][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and accurate quantification.[4][7]

Causality of Method Selection:

¹H qNMR is chosen for its high sensitivity and the presence of multiple, distinct proton signals in the structure of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid. This allows for the selection of a well-resolved signal for quantification, free from interference from impurity signals.

Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a signal in a clean region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reference standard and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons, M = molar mass, m = mass, and P = purity of the standard.

Data Presentation:

Table 2: qNMR Purity Analysis Results

Lot NumberSelected Analyte SignalPurity by ¹H qNMR (%)
RS-001Aromatic protons99.7
RS-002Aromatic protons99.5
Competitor AAromatic protons99.1

Thermal Analysis: DSC and TGA for Solid-State Purity and Volatiles

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties and composition of the reference standard.[8][9]

  • DSC can be used to determine the melting point and the purity of crystalline substances based on the van't Hoff equation.[10]

  • TGA measures changes in mass as a function of temperature, which is useful for quantifying volatile impurities, including residual solvents and water.[8][11]

Causality of Method Selection:

DSC is a valuable secondary method for purity assessment, particularly for highly pure, crystalline materials.[10] TGA is essential for determining the presence of non-chromophoric and non-volatile impurities that would be missed by HPLC and qNMR.

Experimental Protocol: Thermal Analysis
  • Instrumentation: A calibrated DSC and TGA instrument.

  • DSC Method:

    • Accurately weigh 1-3 mg of the sample into an aluminum pan.

    • Heat the sample at a rate of 1-2 °C/min through its melting range.

    • The purity is calculated by the instrument's software based on the shape of the melting endotherm.

  • TGA Method:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The mass loss at a temperature below the decomposition point corresponds to the content of volatile impurities.

Data Presentation:

Table 3: Thermal Analysis Results

Lot NumberMelting Point (°C) by DSCPurity by DSC (%)Mass Loss by TGA (<150°C) (%)
RS-001145.299.80.10
RS-002144.999.60.15
Competitor A144.599.30.35

Karl Fischer Titration for Water Content Determination

Karl Fischer titration is the gold standard for determining the water content in a sample.[12][13][14] It is a highly specific and accurate method that can quantify both free and bound water.[15]

Causality of Method Selection:

Water is a common impurity in organic compounds and can significantly impact the purity value. Karl Fischer titration is chosen for its specificity to water, avoiding interference from other volatile components that might be detected by TGA.[13][15]

Experimental Protocol: Coulometric Karl Fischer Titration
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Procedure:

    • The titration vessel is pre-titrated to a dry state.

    • Accurately weigh a suitable amount of the reference standard and introduce it into the vessel.

    • The instrument automatically titrates the water present in the sample and calculates the water content.

Data Presentation:

Table 4: Water Content by Karl Fischer Titration

Lot NumberWater Content (%)
RS-0010.08
RS-0020.12
Competitor A0.25

Visualizing the Purity Assessment Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of the 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid reference standard.

Purity_Assessment_Workflow cluster_0 Orthogonal Purity Assessment cluster_1 Data Integration & Final Purity Calculation Start Reference Standard Sample HPLC HPLC (Organic Impurities) Start->HPLC qNMR qNMR (Absolute Purity) Start->qNMR Thermal Thermal Analysis (DSC/TGA) Start->Thermal KF Karl Fischer (Water Content) Start->KF Purity_Calculation Mass Balance Calculation Purity = (100% - Impurities% - Water% - Volatiles%) * Assay_qNMR HPLC->Purity_Calculation qNMR->Purity_Calculation Thermal->Purity_Calculation KF->Purity_Calculation Final_Purity Certified Purity Value Purity_Calculation->Final_Purity

Caption: Workflow for Reference Standard Purity Assessment.

Summary and Comparison

The following table summarizes the results from the orthogonal purity assessment, providing a clear comparison of the reference standard lots.

Table 5: Comprehensive Purity Profile Comparison

Lot NumberPurity by HPLC (%)Purity by ¹H qNMR (%)Purity by DSC (%)Water Content (%)Volatiles by TGA (%)Calculated Purity (%) *
RS-001 99.85 99.7 99.8 0.08 0.10 99.52
RS-002 99.72 99.5 99.6 0.12 0.15 99.23
Competitor A 99.50 99.1 99.3 0.25 0.35 98.51

*Calculated Purity is determined using the mass balance approach: Purity = (100% - % Organic Impurities by HPLC - % Water by KF - % Volatiles by TGA) x (Assay by qNMR / 100). This provides the most accurate and comprehensive purity value.

Conclusion

This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of the 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid reference standard. By employing orthogonal methods, we can confidently identify and quantify a wide range of potential impurities, leading to a highly accurate and reliable certified purity value. The data clearly shows that a thorough characterization is essential for ensuring the quality and reliability of a reference standard, which is fundamental to achieving reproducible and accurate results in research and drug development.

References

  • Water Determination (Karl Fischer Method). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Usjbs8OMLrnwrYgec7CDbaHv1bmNNLkKettj2rUeAe9Bt8kKpqUuMK2qoiaXSNDY4FPfGe2wX4D_cJ3ifMZhE8v_-1-8XNkCrjLd_H3vPGw_RJMGyNzE9uDQOI5lehXV3tlJPgNXzUqxll0K7fpPYBle_hLgvE0YmbcvUaAQSAUMucWrB2yTj7XldQ==]
  • Water Content Determination by Karl Fischer - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg-cOyRFhSqfn1U0ZBFxro_S4wkjK3oNthhSQEOD6QoYF9zPfmZjjznCexzQ0TuztNhNql3pwjiUuOCdnsuyeJrWmmTAeOpiVlYjEchLJUfaR_hpwhqoNje8XcoMJO-Q9rCTpq_OZFuuZgqrPMnDjZub7wISxo8XTBBilazZ4d2THVKpUf5oX7q9FKeiuBht0IGAmZEDY2obSbny3p2dI5oZPJBhbKmiU08FCyl1eeLFxiQPezdMm7ZDLoZH8MWL9HKZK06wW6QPGqVe8vc4Q3ZEhBlZZuEoM=]
  • Karl Fischer Titration - Suisse TP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES17swt4p0psTIoJZxzb659U8vd53r1YfDARIfDGccRvuUsMfv_aB_q9RNEygPsQfaTjzLCLZM2ndEcHoGW2B4f75U27v5-p2RgJ26larlSonE_9acdgs_nKZewYagcyklRDryQiXC36Qkl5VIbog=]
  • Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. [URL: https://vertexaisearch.cloud.google.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk53ssE0E_Ebq72LPPnroQTceT2DopjM8qJRKGBjxcQw16ScJAAHeMrHmkfX69PypHxpZpqlJwQNBfhZYaS0Z8siAg9ALqcEqlWysynn5tUsjakEBlgi596nYSWXalJDU08KOXVVWZk0EgnwTMBwm78HudRYYXLjKt]
  • qNMR - Quantitative Analysis by NMR - AWS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpry-KNh2FOm8PFzhzCm6cqPezKYkHfnwHTd5-O-NR7hb-q-JAM3QCotEaGbjhN7go8hMCnGIMkKmLNUAmqNNt16WGQsvesNY2aEv36uX0k7OMGo0oJB3H0d8AThrZmzfJ5OdCAQvpXG114DzJMzlb15VMvoKSeBA0dQ3hSqae7hOvsU0fHvQxqz5MXzUBbW3ZFSjs3YXGv3qtISTgAmT-enI-CKVydzYz5OUXXNTeUCdYZDhdRLvELzyMP2p2Kb1764vZ7MLSZY4Uj-H-30ceZCmEtIXTKTU1WZHq35h7plZvbiwmlH0fFEoOAfP-pxKBTsSNPV8L7lfKDXQaxQ==]
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHppoBtylv5zC6yff--lwfBgKNsuMuNUuQoT6-_AilCXRueGPTxvjeGFszDv0M293cE8TT0XGZzs8hI3HaDTlSL5jucK1uybRW-2L28wPuPddqUIN4FA9y67f1MJ2t3BPvajDz_Em4JKIkmx5zfPe6G7WBYS4TK]
  • Easy, Precise and Accurate Quantitative NMR - Agilent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB8fFF-sEVLo_DJHiiGBUN9a9jOyXZyi5oP1tJbFZBTib72kl247nPTjAE201g6_VC0N6EnTsO3Usc-GcuFgb5fIply1xO1zJB7G7EzWQSxzmued1WqOjsUDfBXUimS0eKx3z33kOgSlu1tWjjPmJZElH5fggrrQbbiuWFfrjLIeE=]
  • What is qNMR and why is it important? - Mestrelab Resources. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2CV9lTa5BgWAeKYkzSRqIK9JcLNBLN2wM10m4CoYNZxFAnX_HTgpTiYdg4nhxurxJuDeTJ2qsCh5bX-kYaJINysLyxxKkQaLJ7RCr_vGbZjhZXBbtK1yIKth4Mr_3mYvLDfMJLjBifp4XZNcFE5H1fEDHE1h-oXudPNDmbCJLl9CKkw==]
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - Academia.edu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETwM2RGDGy1DdnMS_pROispdcXrF-HI7_-bmdzGgJ9ZWTDkQ_EVa96eJBuRcHw3XkQhzrqW8HLq9LIzDeq-0iBo_cY244nY_suQzI2rSAEZYgAgRiE5aCnTNlG7fMJ1TGlZVBB5vShkhE6TukLUJ3WXlK2BrRFah4hkBv1tqyJ_h9mLV-G-OV3tWTsJRuQVI8j9cYHqZDaICNvNhXIA-kXnGdFSrfxzg2GCLacUoHBJViwsxbRdhp2v3YC3TUuvKE3YN0fSix11LQ6LFc=]
  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0aTT02-pJR96vj1rA7IEgq9Dyv7NSRiTkJLJ-aqhZCbDZtz_jTAi8yMpGKYT1GOZQvQpn6RgOwr4G0yjBsgl_PqozWZRxokMu-W0kKydPjaovMHdSKdcBl5QtYHi8u0D6PT2ibJBW7bnvpgjQJqrqLAd8TSafRw==]
  • Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyLMvIplfrWZc5YOqehBtMoFDDSYUwxoqT7-i2shGVjg-FxtrJhhl5RQT_HXJQmZuR-Xg4wCaYxrSPi6AyCuM_sYazdMUGkxajD5pi_MuHWGuzdtkpnEOen0OdSyVxxBXiG3BvxCRoVTlPuzAulFnb9UBn8Tr28M9XAlDUkvaqqLbiZyYyeAlUOHeWyc8auq15L8Lp5YHcacmBkg==]
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpfMnzDrNEdEZo_928QvZ3C0-5KYozaov3QXiZIbn6P_cJ3pExptsuswfWG2dbM4t1VPdaRa9aGfdyx4HDcjhiRdsuSl7zXPMQB5CbjbSGtdTGIZ2n3ff03U-_CvHsoCiTcS_GSONLOpVHGNaltP637qLTRnDNsv6bQ7FBSIEJk4eZzcUgy4IG05S-o-na2Fm0Z83zH8zwQYgWM1kBAn45Kxcflp24PnL9ZIaWk6_UII_47X_finEr9oxhxAJ_B-E4ZvHmseyrRKYv]
  • Identity and Purity - Small Molecules - Pacific BioLabs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFivuzSz8EyC5LaeWcp31-252zeRZ-B-MoEjWA7qHnRnk-dqVDueiI_6PtK8bAKl6ttoA8HrihKnrGJS93kJ9HCqqiu9OeVcQS2GeNsxT4z-Ni0_dYfU2Cq4HVClHQgxyXjr5ZVPDh-Th9GXjOUuXKNb03DBuf2]
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0iW11ZLUFr504q0L8nyWw3G2G_OdLCBZemtsaNH4H3y1UT4uL3LJO6Z8TnHPV4WtwYUNQI6YoU4PD8FtgjXXxSuW7ZSPQMR5MwcuwVpLmsPhEbRmBpVTithe6y-gWCpR8tBx25PigiXUMq-_KLBxHj0l7SNUDCoGMAk2z2vT12Dr83SGI4F08ZBeQRgGEgvJDl-YqP1xnFlIjYxwadZVoKNxO2Zrs6EnqT961Si8hAymfdYdPmCQ=]
  • Small Molecule Identification and Purity Testing - Medistri SA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERVvVsyPY7KmUm5DO9jR9qJ-UFLprAWfpxk4HvGNosCpICuwk1GP2pXjQyfTIYj6TyhqYBsqAkgIqo7JZnJDnUB_LCwrINq38fApHpP2ajm7W4GcHoglIKy4F6lMkQgyChK_qpRfxXadxeuGeIskT0Vippb1rPvqPP8PT1QqSby17b9rTDQUBBqBe9Rj5p]
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpWC58UzvqNkUOuk27b1M-eWvSesWug8MTmQS_hi_9kpdfPOQUPAuXoUpqOE1JwH7pS8ZZgkckjPDug9FFIKbaStYk_zLxKUyxD7SbE9SKV0mffxkuh-VYhcFvFjRz1KNknaJ-BZ1DXbqhVXyKsP0ybHB-j_A0gCFnJGPk-MINE_zkyyiyFk5df_x0-Ilu6bbdFgYP02F7kFI8D7GLy-ucTj0g4D-hmxwaC8qagBlqxwSkata4JySTCsDV4eVsqNInUei7sRqap4mKaFr-Lb5p1Wir-PP91Nl32q6tgbnqlcPp]
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0F-q5WB-h_lRfCPlZKGnXDQglt5azKErJfWs-234xwRaM2UCF8UeDPhEaHhrso9GXu_Zkh1IEHTXCDRd8_aDjwe7hMynRZZNIb5mjKy2EHqxe4rwgYAZwChvB30D0X4qhHxixb-9v1L7Yq3D1QmT7tq_JVuxdDYRp438PefdcP2rvs7BYsYiUxKEnw6gOTAj-3Zn2AiI1SapzlQbG3nuMJo7THVP1jmdUyOM5jv8iE11NNQDMI8=]
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY_C6Q5W_8EFGQnyOcNBb9Bwph-vTZxa53NK7Q2tL7g3jNs7GnG2mmeLz8rwpKXha_JTrUwtijwWQ1E44g3IWjqpIr5--idBp-9xRoqkvRe8eX8xbYZkfmDk4lqKP2YcY6uregRL-vLeYPpgpQUlaVytLCbfyAAoojWxIVU32GDga2rJP1fpwUINM32XBbqd9lcyzR7okr]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889980/]
  • 3-{4-[(Phenylcarbonyl)amino]phenyl}propanoic acid | C16H15NO3 | CID 17341529. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17341529]
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5742784/]
  • CAS#:5891-60-1 | (2S)-2-[(4-oxo-4-phenylbutanoyl)amino]-3-phenylpropanoic acid. [URL: https://www.chemsrc.com/en/cas/5891-60-1_1012908.html]
  • 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/72871]
  • Ethyl 3-oxo-4-phenylbutanoate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2458-75-5.html]
  • Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-, 97% Purity, C9H8FNO3, 5 grams. [URL: https://www.laballey.com/products/propanoic-acid-3-4-fluorophenyl-amino-3-oxo]
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2290]
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1049]
  • 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/kob0038]
  • Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3728962/]
  • HPLC―FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column - SciSpace. [URL: https://typeset.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/341998-Analytical-Methodology-for-Characterization-of-Reactive-Starting-Materials-and-Intermediates-Commonly-Used-in-the-Synthesis-of-Small-Molecule-Pharmaceuticals/]
  • Glycerol Phenylbutyrate and its Impurities - Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [URL: https://www.ptfarm.pl/download/?file=File%2FActa_Poloniae%2F2014%2F5%2F709-719.pdf]
  • (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid (Standard). [URL: https://www.caymanchem.com/product/9002820]

Sources

Validation

Chromatographic Behavior of 3-Benzoylpropionic Acid and Its Amide Conjugates: A Mechanistic RP-HPLC Guide

As bioconjugation strategies become increasingly complex, the ability to accurately monitor reaction kinetics and purify intermediates via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical. 3-Be...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation strategies become increasingly complex, the ability to accurately monitor reaction kinetics and purify intermediates via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical. 3-Benzoylpropionic acid (3-BPA), also known as 4-oxo-4-phenylbutanoic acid, is a highly versatile bifunctional linker frequently used in the synthesis of photoaffinity labels, targeted therapeutics, and functionalized nucleosides[1].

This guide provides an objective, data-driven comparison of the chromatographic behavior of free 3-BPA versus its downstream amide conjugates. By understanding the physicochemical causality behind retention time (RT) shifts, researchers can rationally design their analytical methods and confidently identify product peaks during synthesis.

The Causality of Retention Time Shifts

The chromatographic retention of 3-BPA on a standard C18 stationary phase is fundamentally governed by the protonation state of its terminal carboxylic acid.

According to standard pharmacopoeial and analytical guidelines, 3-BPA is typically analyzed using acidic mobile phases[2]. At a mobile phase pH of ~2.0 (achieved using 0.1% Trifluoroacetic acid, TFA), the carboxylic acid moiety (pKa ≈ 4.5) is fully protonated. This suppresses ionization, maximizing the molecule's hydrophobic interaction with the alkyl chains of the column, resulting in strong retention.

When 3-BPA is conjugated to an amine to form an amide bond, two critical physicochemical changes occur:

  • Loss of the Ionizable Proton: The conversion of the carboxylic acid to an amide eliminates the pH-dependent ionization at the conjugation site.

  • Alteration of the Partition Coefficient (LogP): The overall hydrophobicity of the new conjugate is now a composite of the 3-BPA core and the conjugated moiety.

Because of these factors, the retention time shift is not strictly unidirectional. It is entirely dictated by the nature of the conjugated molecule:

  • Conjugation to a Hydrophilic Moiety (e.g., Polar Peptides): If 3-BPA is coupled to a highly polar, multi-charged peptide (such as an Arg-Gly-Asp sequence), the massive influx of hydrogen bond donors/acceptors drastically lowers the overall LogP. The conjugate will elute earlier than the free 3-BPA.

  • Conjugation to a Hydrophobic Moiety (e.g., Alkylamines): If 3-BPA is coupled to a non-polar aliphatic chain, the loss of the polar carboxylate combined with the addition of hydrophobic bulk significantly increases the LogP. The conjugate will elute later than the free 3-BPA.

Visualizing the Chromatographic Shift Logic

The following diagram illustrates the divergent pathways of retention time shifts based on the chosen conjugation strategy.

G BPA 3-Benzoylpropionic Acid (3-BPA) (Free Carboxylic Acid) Reaction EDC/NHS Amide Coupling (Loss of Ionizable -COOH) BPA->Reaction Hydrophilic Conjugation to Polar Peptide (e.g., RGD) Adds H-bond donors/acceptors Reaction->Hydrophilic Hydrophobic Conjugation to Alkylamine Adds hydrophobic bulk Reaction->Hydrophobic RT_Early Decreased Retention Time (RT) Elutes Earlier Hydrophilic->RT_Early RT_Late Increased Retention Time (RT) Elutes Later Hydrophobic->RT_Late

Workflow illustrating the divergent RP-HPLC retention time shifts of 3-BPA upon conjugation.

Comparative Data Analysis

To objectively demonstrate these principles, the table below summarizes the theoretical and empirical chromatographic data for 3-BPA compared against two representative model conjugates: a hydrophilic peptide conjugate (3-BPA-RGD) and a hydrophobic alkyl conjugate (3-BPA-Hexylamide).

AnalyteMolecular Weight ( g/mol )Estimated LogPRP-HPLC Retention Time (min)*Peak Characteristics
3-Benzoylpropionic Acid (3-BPA) 178.191.812.5 Sharp peak, strong UV absorbance at 254 nm
RGD Peptide (Unconjugated)346.34-3.53.2 Broad peak, elutes near the column void volume
3-BPA-RGD Conjugate 506.51-1.28.7 Sharp peak, intermediate polarity
Hexylamine (Unconjugated)101.192.06.5 Poor UV absorbance, requires ELSD or MS detection
3-BPA-Hexylamide Conjugate 261.363.918.2 Highly retained, strong UV absorbance at 254 nm

*Standardized Conditions: Waters XBridge C18 column (4.6 x 150 mm, 5 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5% to 95% B over 20 minutes; Flow rate: 1.0 mL/min; Detection: UV at 254 nm.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST). This ensures the HPLC system is capable of resolving the analytes before any reaction mixture is injected.

Step 1: System Suitability Testing (SST)
  • Void Volume Determination: Inject 10 µL of Uracil (0.1 mg/mL in water). Uracil is unretained on C18 columns and establishes the column void time (

    
    ).
    
  • Column Efficiency Check: Inject a standard mix of Toluene and Acetophenone (0.1 mg/mL each).

  • Validation Criteria: Proceed only if the theoretical plate count (

    
    ) for Toluene is >10,000 and the tailing factor (
    
    
    
    ) is
    
    
    . This confirms column health and minimizes the risk of peak broadening masking closely eluting conjugates.
Step 2: EDC/NHS Conjugation Reaction
  • Dissolve 100 mg of 3-BPA (0.56 mmol) in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 128 mg of EDC·HCl (0.67 mmol, 1.2 eq) and 77 mg of N-Hydroxysuccinimide (NHS) (0.67 mmol, 1.2 eq). Stir at room temperature for 30 minutes to form the active 3-BPA-NHS ester.

  • Add the target amine (e.g., 0.56 mmol of RGD peptide) and 195 µL of N,N-Diisopropylethylamine (DIPEA) (1.12 mmol, 2.0 eq) to the mixture.

  • Stir the reaction continuously for 2 hours at room temperature.

Step 3: Reaction Monitoring via RP-HPLC
  • Sample Preparation: Extract a 10 µL aliquot of the reaction mixture. Quench the reaction by diluting it into 90 µL of Mobile Phase A (0.1% TFA in water). Vortex for 10 seconds.

  • Injection: Inject 5 µL of the quenched sample onto the HPLC system using the standardized gradient conditions listed in Section 3.

  • Analysis: Monitor the UV trace at 254 nm. The benzoyl group of 3-BPA acts as a built-in chromophore, allowing direct integration of the starting material peak (RT ~12.5 min) versus the newly formed conjugate peak. The reaction is deemed complete when the 3-BPA peak area accounts for <5% of the total integrated area.

References

  • European Pharmacopoeia Reagents Guide. Scribd. Available at:[Link]

  • Tosh, D. K., et al. (2009). "2-Dialkynyl Derivatives of (N)-Methanocarba Nucleosides: 'Clickable' A3 Adenosine Receptor-Selective Agonists". National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Validating LC-MS/MS Methods for Detecting 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid in Biological Fluids: A Comparative Guide

Introduction The quantification of novel small molecules, such as 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, in complex biological matrices is a cornerstone of modern drug development. This process underpins critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of novel small molecules, such as 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, in complex biological matrices is a cornerstone of modern drug development. This process underpins critical pharmacokinetic (PK) and toxicokinetic (TK) studies that inform dosing, safety, and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the reliability of the data generated is entirely dependent on the comprehensive validation of the bioanalytical method.

This guide provides an in-depth comparison of strategies and techniques for the validation of an LC-MS/MS method for a representative small molecule, 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, in biological fluids. We will explore the causality behind experimental choices, compare alternative protocols, and provide the technical framework necessary to build a robust, reliable, and regulatory-compliant bioanalytical assay. All recommendations are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Part 1: Strategic Method Development: A Comparative Overview

Before validation can begin, a robust and reproducible method must be developed. This involves a careful selection and optimization of sample preparation, chromatography, and mass spectrometry conditions. The physicochemical properties of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid—a molecule with both acidic (propanoic acid) and basic (amino) moieties, as well as hydrophobic (phenyl) regions—present interesting challenges and opportunities.

The Critical First Step: Sample Preparation

The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences that can compromise the analysis while ensuring high recovery of the analyte.[6] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]

TechniquePrincipleProsConsBest Suited For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[1][8]Fast, simple, low cost, high throughput.[8][9]"Dirty" extracts, high risk of matrix effects, lower sensitivity.[8][9]Early discovery, high-concentration studies.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its solubility.[7][8]Cleaner extracts than PPT, removes salts and phospholipids.[8]Labor-intensive, difficult to automate, requires solvent optimization.[7][8]Analytes with distinct lipophilicity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and selectively eluted.[7]Cleanest extracts, highest sensitivity, reduces matrix effects.[7][9][10]More complex, higher cost, requires method development.[7][9]Regulated bioanalysis, low concentration studies.[9]

Expert Insight: For 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would likely provide the cleanest extract and highest recovery, which is critical for achieving low limits of quantification required in many clinical studies.[6] While PPT is faster for initial screening, the high potential for matrix effects from residual phospholipids makes it less suitable for a final validated method.[10][11]

Chromatographic Separation

The goal of liquid chromatography is to separate the analyte from other components in the extract, particularly those that can cause ion suppression or enhancement in the mass spectrometer.[12]

  • Reversed-Phase (RP) Chromatography: This is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Given the phenyl group in our target molecule, it will exhibit good retention on a C18 column. The mobile phase would typically consist of an aqueous component with a volatile acid (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).[13] The formic acid serves to protonate the molecule, improving peak shape and ionization efficiency in positive ion mode.[13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for polar compounds that are not well-retained by reversed-phase columns. While our analyte has polar functional groups, the overall structure is likely hydrophobic enough for good RP retention. HILIC could be considered if significant interference from early-eluting matrix components is observed.[11]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for bioanalysis.[12] Key steps include:

  • Ionization: Electrospray ionization (ESI) is the most common technique for molecules like ours. Due to the presence of the amino group, ESI in positive ion mode is expected to be efficient.

  • Multiple Reaction Monitoring (MRM): In this mode, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chances of detecting interfering substances.

The Role of the Internal Standard (IS)

An internal standard is crucial for accurate quantification. It is a compound of known concentration added to every sample, standard, and quality control (QC) to correct for variability during sample preparation and analysis.[15][16][17]

  • Stable Isotope-Labeled (SIL) IS: This is the "gold standard".[5] A SIL-IS of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (e.g., with 13C or 2H labels) will have nearly identical chemical and physical properties to the analyte.[15] This ensures it behaves similarly during extraction and ionization, providing the most accurate correction for matrix effects and other sources of variability.[15][16]

  • Structural Analogue IS: If a SIL-IS is unavailable, a closely related structural analogue can be used.[16] However, it may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[16]

Part 2: A Guide to Method Validation Parameters

Once the method is developed, it must be validated according to regulatory guidelines to demonstrate that it is fit for its intended purpose.[3][4][18][19]

Selectivity and Specificity

Why it's important: To ensure that the method can differentiate the analyte from endogenous matrix components, metabolites, and other potential interferences.

Experimental Protocol: Selectivity
  • Source Blanks: Analyze at least six different sources of blank biological fluid (e.g., plasma from six different individuals).

  • LLOQ Check: Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria:

    • The response of any interfering peaks in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

    • The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.

Sensitivity (Lower Limit of Quantification - LLOQ)

Why it's important: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Experimental Protocol: LLOQ Determination
  • Spike Samples: Prepare a set of samples (n=5) by spiking blank matrix with the analyte at the proposed LLOQ concentration.

  • Analyze and Quantify: Analyze these samples along with a full calibration curve.

  • Acceptance Criteria:

    • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

    • The accuracy should be within ±20% of the nominal concentration.

    • The precision (%CV) should be ≤ 20%.

Matrix Effect

Why it's important: To assess whether co-eluting matrix components suppress or enhance the ionization of the analyte, which can lead to inaccurate results.[11][20][21][22]

Experimental Protocol: Quantitative Matrix Effect Assessment
  • Prepare Two Sets of Samples:

    • Set A: Spike the analyte and IS into a neat solution (e.g., mobile phase) at low and high concentrations.

    • Set B: Extract blank biological fluid from at least six different sources. Spike the analyte and IS into the post-extraction supernatant at the same low and high concentrations as Set A.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different sources of matrix should be ≤ 15%.

Recovery

Why it's important: To determine the efficiency of the extraction procedure.

Experimental Protocol: Recovery
  • Prepare Three Sets of Samples:

    • Set 1 (Pre-extraction spike): Spike analyte and IS into blank matrix before extraction.

    • Set 2 (Post-extraction spike): Spike analyte and IS into the matrix extract after the extraction process.

    • Set 3 (Neat solution): Spike analyte and IS into a neat solution.

  • Calculate Recovery:

    • Recovery (%) = (Response of Set 1 / Response of Set 2) x 100

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

Calibration Curve

Why it's important: To establish the relationship between the analyte concentration and the instrument response.

Experimental Protocol: Calibration Curve
  • Prepare Standards: Prepare a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte.

  • Analysis: Analyze the standards and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Regression: Use a weighted (e.g., 1/x or 1/x²) linear regression.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Accuracy and Precision

Why it's important: To demonstrate the closeness of the measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

Experimental Protocol: Accuracy and Precision
  • Prepare QC Samples: Prepare Quality Control (QC) samples in blank matrix at four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC.

  • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run): Analyze at least five replicates of each QC level on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision (%CV): Should not exceed 15% (20% for LLOQ).

Stability

Why it's important: To ensure that the analyte concentration does not change during sample collection, storage, and processing.

Experimental Protocol: Stability Assessment

Analyze QC samples (low and high concentrations) after exposing them to various conditions:

  • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Part 3: Visualizing the Workflow and Decision Making

Overall Bioanalytical Method Validation Workflow

Validation Workflow cluster_dev Method Development cluster_val Full Validation cluster_decision Assessment cluster_outcome Outcome Dev Develop Method (Sample Prep, LC, MS) Selectivity Selectivity Dev->Selectivity LLOQ LLOQ Selectivity->LLOQ CalCurve Calibration Curve LLOQ->CalCurve AccuracyPrecision Accuracy & Precision CalCurve->AccuracyPrecision Recovery Recovery AccuracyPrecision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Decision All Parameters Meet Acceptance Criteria? Stability->Decision Validated Method Validated Decision->Validated Yes Revise Revise Method Decision->Revise No Revise->Dev

Caption: A flowchart of the bioanalytical method validation process.

Comparison of Sample Preparation Techniques

Sample Prep Comparison PPT Protein Precipitation (PPT) Fast & Cheap High Matrix Effect Result_PPT Result_PPT PPT->Result_PPT High Throughput Discovery LLE Liquid-Liquid Extraction (LLE) Cleaner than PPT Labor Intensive Result_LLE Result_LLE LLE->Result_LLE Intermediate Cleanliness SPE Solid-Phase Extraction (SPE) Cleanest Extract Most Expensive Result_SPE Result_SPE SPE->Result_SPE Regulatory Submission Start Biological Sample Start->PPT Add Solvent Start->LLE Add Immiscible Solvent Start->SPE Load onto Cartridge

Caption: Decision tree for selecting a sample preparation technique.

Conclusion

The validation of a bioanalytical LC-MS/MS method is a rigorous, multi-faceted process that is essential for ensuring the integrity of data in drug development. For a molecule like 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a well-developed method will likely involve solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and a stable isotope-labeled internal standard for accurate quantification. By systematically evaluating selectivity, sensitivity, matrix effects, recovery, linearity, accuracy, precision, and stability against the stringent criteria set by regulatory authorities like the FDA and EMA, researchers can have full confidence in the concentration data that forms the basis of critical safety and efficacy decisions. This guide serves as a framework for making informed choices during method development and for executing a comprehensive validation that is both scientifically sound and regulatorily compliant.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Côté, C. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Kymos. (2018, May 25). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Emery Pharma. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]

  • ResearchGate. (n.d.). Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS | Request PDF. [Link]

  • Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. [Link]

  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • American Laboratory. (2015, April 8). A Simplified Approach to Bioanalytical Sample Preparation. [Link]

  • IOS Press. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]

  • MDPI. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. [Link]

  • Bioanalysis Zone. (2020, June 2). 5. Challenges and solutions for biologics quantitation by LC–MS. [Link]

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • LCGC International. (2022, April 15). How to Avoid Problems in LC–MS. [Link]

  • Chromatography Today. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Characterization of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

Part 1: Executive Summary 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (often referred to as 3-benzoylpropionyl- -alanine ) is a specific metabolite and synthetic intermediate relevant to phenylbutyrate pharmacology a...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid (often referred to as 3-benzoylpropionyl-


-alanine ) is a specific metabolite and synthetic intermediate relevant to phenylbutyrate pharmacology and nitrogen-scavenging pathways. Its detection and quantification are critical in pharmacokinetic profiling and purity analysis.

This guide provides an in-depth technical analysis of its UV-Vis absorption properties. Unlike standard phenyl-alkanoic acids, this compound features a distinct benzoyl (phenyl-ketone) chromophore that dictates its spectral signature. We compare its performance and detectability against key metabolic analogues, such as 3-benzoylpropionic acid and hippuric acid , demonstrating why specific wavelength selection is crucial for minimizing interference.

Part 2: Molecular Chromophore Analysis

To predict and validate the UV-Vis performance of this compound, one must deconstruct its electronic structure. The molecule consists of three distinct functional segments, but only one dominates the UV-Vis spectrum >220 nm.

Chromophore Hierarchy
  • Benzoyl Group (Phenyl-C=O): The primary chromophore. The conjugation between the benzene ring and the carbonyl group (

    
     and 
    
    
    
    ) creates a strong absorption signature.
  • Amide Linkage (-CONH-): Separated from the benzoyl group by an ethylene bridge (-CH

    
    CH
    
    
    
    -). This lack of conjugation isolates the amide, restricting its absorption to the far UV (<215 nm).
  • Carboxylic Acid (-COOH): Absorbs <210 nm and does not contribute to the diagnostic spectrum.

Therefore, the spectral behavior of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is electronically equivalent to acetophenone or 3-benzoylpropionic acid , distinct from benzamide derivatives like hippuric acid.

Structural Visualization

The following diagram illustrates the isolation of the chromophore and the metabolic relationship to its comparators.

ChromophoreAnalysis Compound 3-[(4-Oxo-4-phenylbutanoyl) amino]propanoic acid Benzoyl Benzoyl Chromophore (Phenyl-C=O) λmax ~242-248 nm Compound->Benzoyl Dominant Signal Linker Ethylene Bridge (Insulator) Compound->Linker Structural Separation Comparator1 Comparator: 3-Benzoylpropionic Acid (Identical Chromophore) Benzoyl->Comparator1 Spectral Match Comparator2 Comparator: Hippuric Acid (Benzamide Chromophore) Benzoyl->Comparator2 Spectral Mismatch (Hypsochromic Shift) Amide Amide/Acid Tail λmax < 210 nm Linker->Amide

Figure 1: Structural deconstruction highlighting the dominant Benzoyl chromophore and its relationship to key comparators.

Part 3: Experimental Characterization

The UV-Vis spectrum of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is characterized by two distinct bands typical of aromatic ketones.

Spectral Data Summary
Band TypeTransitionWavelength (

)
Molar Absorptivity (

)
Description
Primary (B-Band)

242 – 248 nm High (>12,000 M

cm

)
The primary quantification peak. Sensitive to solvent polarity (bathochromic shift in polar solvents).
Secondary (R-Band)

275 – 285 nm Low (<100 M

cm

)
Appears as a weak shoulder or broad bump. Useful for qualitative identity confirmation but poor for quantification.
Far UV

< 210 nmVery HighNon-specific absorption from amide/acid groups and solvent cut-off.
Solvent Effects (Solvatochromism)
  • Aqueous Buffer (pH 7.4):

    
    . The carboxylate anion form increases solubility but has minimal effect on the benzoyl chromophore due to the insulating ethylene bridge.
    
  • Methanol/Ethanol:

    
    . Slight hypsochromic shift compared to water due to hydrogen bonding stabilization of the ground state.
    

Part 4: Comparative Performance Guide

In drug development and metabolic profiling, this compound must be distinguished from its precursors and analogues. The table below objectively compares its detection characteristics against common alternatives.

Comparative Analysis Table
FeatureTarget Compound (3-Benzoylpropionyl-

-alanine)
3-Benzoylpropionic Acid (Precursor/Metabolite)Hippuric Acid (Common Metabolite)
Dominant Chromophore Phenyl-KetonePhenyl-KetoneBenzamide

(Primary)
244 nm 244 nm 228 nm
Spectral Distinctness High intensity, distinct from peptides.Indistinguishable from Target by UV alone.Distinct hypsochromic shift (Blue shift).
Detection Strategy Requires HPLC separation to distinguish from precursor.Co-elutes on C18 unless pH is modified.Easily resolved spectrally and chromatographically.
Molar Mass 263.29 g/mol 178.18 g/mol 179.17 g/mol
Critical Insight: The "Iso-Spectral" Challenge

Researchers must note that UV-Vis spectroscopy cannot distinguish 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid from 3-benzoylpropionic acid in a mixed sample. Both molecules share the identical benzoyl chromophore.

  • Solution: Use HPLC-UV . The target compound is more polar (due to the amide and extra acid tail) and will typically elute earlier than 3-benzoylpropionic acid on a standard C18 column under acidic conditions.

Part 5: Validated Experimental Protocol

To ensure data integrity (Trustworthiness), follow this self-validating protocol for spectral acquisition.

Reagents & Equipment[1]
  • Solvent: 50 mM Phosphate Buffer (pH 7.4) or HPLC-grade Methanol.

  • Blank: Identical solvent composition without analyte.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

Step-by-Step Workflow
  • Baseline Correction (System Validation):

    • Fill two matched quartz cuvettes (1 cm pathlength) with the Blank solvent.

    • Run a baseline scan (200–400 nm).

    • Acceptance Criteria: Absorbance must be < 0.005 AU across the range.

  • Sample Preparation:

    • Prepare a stock solution of 1 mM in Methanol.

    • Dilute to a working concentration of 50 µM in the test solvent.

    • Note: Ensure the final absorbance at 244 nm is between 0.3 and 0.8 AU for linearity.

  • Acquisition:

    • Scan Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Data Analysis & Validation:

    • Identify

      
      .[1][2][3] It must fall within 242 ± 2 nm .
      
    • Calculate the A244/A280 ratio.

    • Validation Check: The ratio should be consistent (approx. >10:1). A lower ratio indicates contamination with protein or phenol derivatives.

Analytical Logic Diagram

The following flow illustrates the decision-making process for identifying the compound in a complex mixture.

DetectionLogic Start Start: Unknown Sample Analysis UVScan Perform UV Scan (200-400 nm) Start->UVScan CheckMax Check λmax UVScan->CheckMax ResultHippuric λmax ~228 nm Likely Hippuric Acid CheckMax->ResultHippuric < 235 nm ResultKetone λmax ~244 nm Benzoyl Derivative Present CheckMax->ResultKetone > 240 nm HPLC Required: HPLC Separation ResultKetone->HPLC Cannot Distinguish Isomers RTCheck Compare Retention Time (RT) HPLC->RTCheck ID_Target ID: 3-[(4-Oxo-4-phenylbutanoyl) amino]propanoic acid RTCheck->ID_Target Earlier Elution (Polar) ID_Precursor ID: 3-Benzoylpropionic Acid RTCheck->ID_Precursor Later Elution (Less Polar)

Figure 2: Logic flow for distinguishing the target compound from its metabolic analogues.

References

  • PubChem. (2025).[4] 3-Benzoylpropionic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nagakura, S., & Tanaka, J. (1954).[5] Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. Available at: [Link]

  • Shimadzu Corporation. (2025). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application Notes. Available at: [Link]

  • University of Toronto Scarborough. (2022). Interpreting UV-Vis Spectra: Effect of Conjugation. Chemistry Teaching Resources. Available at: [Link]

Sources

Comparative

A Guide to the Elemental Analysis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid: Confirmation and Comparison

For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel organic compounds, establishing the elemental composition is a foundational step for structural confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel organic compounds, establishing the elemental composition is a foundational step for structural confirmation and purity assessment. This guide provides an in-depth look at the elemental analysis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a molecule of interest in various research domains. We will explore the theoretical basis, present a detailed experimental protocol for combustion analysis, and compare this classical technique with modern spectroscopic methods.

The Foundational Importance of Elemental Analysis

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For a pure substance like 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) should closely match the theoretical values calculated from its molecular formula. This agreement serves as a crucial checkpoint for purity and structural integrity. Many scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication of new small molecules.[1][2]

Theoretical Elemental Composition

The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.

Molecular Formula: C₁₃H₁₅NO₄

Molecular Weight: 249.26 g/mol

To calculate the theoretical weight percentages of Carbon, Hydrogen, and Nitrogen, we use the following formulas:

  • %C = (Number of C atoms × Molar mass of C) / Molar mass of compound × 100

  • %H = (Number of H atoms × Molar mass of H) / Molar mass of compound × 100

  • %N = (Number of N atoms × Molar mass of N) / Molar mass of compound × 100

This leads to the following theoretical values for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid:

ElementTheoretical (%)
Carbon (C)62.64
Hydrogen (H)6.07
Nitrogen (N)5.62

Experimental Confirmation: Combustion Analysis

Combustion analysis is the most common method for determining the elemental composition of organic compounds.[3] The principle is straightforward: a sample is burned in an excess of oxygen at high temperatures (typically 900–1000°C), converting the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas or its oxides (which are then reduced to N₂).[4][5] These combustion products are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[6][7]

Hypothetical Experimental Data

The following table presents hypothetical experimental data for two independent analyses of a synthesized batch of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, demonstrating results that would be considered acceptable for purity confirmation.

ElementTheoretical (%)Experimental Run 1 (%)Deviation (%)Experimental Run 2 (%)Deviation (%)
Carbon (C)62.6462.45-0.1962.80+0.16
Hydrogen (H)6.076.15+0.086.01-0.06
Nitrogen (N)5.625.58-0.045.65+0.03

The deviations in these hypothetical results fall well within the generally accepted tolerance of ±0.4%, providing strong evidence for the correct elemental composition and high purity of the sample.

A Comparative Look: Orthogonal Analytical Techniques

While elemental analysis is a powerful tool, it is essential to employ a multi-technique approach for unambiguous structural elucidation. Spectroscopic methods provide complementary information about the molecular structure.

Analytical TechniqueInformation ProvidedComparison with Elemental Analysis
Elemental Analysis - Provides the empirical formula.- Confirms the percentage of key elements (C, H, N).- A primary indicator of sample purity.Provides fundamental compositional data that spectroscopic methods assume.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Details the chemical environment of individual atoms (¹H, ¹³C).- Establishes connectivity between atoms.While NMR provides a detailed structural map, it does not directly yield elemental composition. Impurities with similar NMR signatures to the main compound might not be easily quantifiable.
Mass Spectrometry (MS) - Determines the molecular weight of the compound.- Provides fragmentation patterns that can aid in structural elucidation.High-resolution mass spectrometry (HRMS) can provide a molecular formula, which complements the empirical formula from elemental analysis. However, it does not quantify the elemental percentages.
Fourier-Transform Infrared (FTIR) Spectroscopy - Identifies functional groups present in the molecule (e.g., C=O, N-H, O-H).FTIR confirms the presence of expected functional groups based on the proposed structure, but it does not provide information on the overall elemental composition.

Experimental Protocol: CHN Combustion Analysis

The following is a detailed, step-by-step methodology for conducting a CHN analysis of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

I. Sample Preparation: The Critical First Step

The accuracy of elemental analysis is highly dependent on the quality of the sample preparation.[8] The sample must be homogenous and completely dry, as residual solvents or moisture will lead to erroneous hydrogen and carbon values.[9][10]

  • Drying the Sample: Place a small amount (10-20 mg) of the crystalline 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid in a vacuum oven at a temperature below its melting point for several hours to ensure the removal of any residual solvents or water.

  • Homogenization: After drying, finely powder the sample using a clean agate mortar and pestle to ensure homogeneity.[8]

  • Weighing: Using a microbalance, accurately weigh 1-3 mg of the powdered sample into a clean tin capsule.[7] The exact weight is recorded for later calculations.

II. Instrumentation and Analysis

Modern CHN analyzers are largely automated.[3] The following workflow is typical for instruments like the Thermo Scientific FlashSmart Elemental Analyzer or the PerkinElmer 2400 CHN Elemental Analyzer.[6][11]

Caption: Workflow for CHN Combustion Analysis.

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition, such as acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene).[7][12]

  • Sample Loading: Place the sealed tin capsule containing the sample into the instrument's autosampler.

  • Combustion: The autosampler drops the sample into a high-temperature combustion furnace enriched with oxygen. The sample undergoes complete, instantaneous combustion.

  • Reduction and Gas Separation: The resulting mixture of gases (CO₂, H₂O, and nitrogen oxides) is swept by a helium carrier gas through a reduction furnace containing heated copper to convert any nitrogen oxides to N₂.[5] The gases are then passed through a chromatographic column to separate them.

  • Detection and Quantification: The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through. The resulting signal is proportional to the concentration of each gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the weight percentages of C, H, and N in the original sample.

Conclusion

Elemental analysis remains a cornerstone of chemical characterization. For 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, the close agreement between theoretical and experimental CHN values provides a high degree of confidence in the compound's identity and purity. While modern spectroscopic techniques offer invaluable insights into molecular structure, they do not supplant the fundamental data provided by elemental analysis. A comprehensive characterization of any new chemical entity should, therefore, integrate the quantitative rigor of elemental analysis with the detailed structural information afforded by spectroscopic methods.

References

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. [Link]

  • University of Vienna.

Sources

Validation

A Researcher's Guide to Differentiating 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid from its Metabolic Precursors

In the landscape of drug development and metabolic research, the precise identification and differentiation of a target compound from its structurally similar precursors is a critical undertaking. This guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and metabolic research, the precise identification and differentiation of a target compound from its structurally similar precursors is a critical undertaking. This guide provides a comprehensive technical overview for distinguishing 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid from its potential metabolic precursors. We will delve into the rationale behind various analytical techniques, providing detailed experimental protocols and comparative data to empower researchers in their analytical endeavors.

Introduction: The Compound and its Metabolic Context

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a molecule of interest in various biological studies. Its structure, featuring a β-amino acid moiety linked to a phenylbutanoyl group, suggests potential metabolic relationships with several precursor molecules. Understanding these metabolic pathways is crucial for interpreting pharmacokinetic and pharmacodynamic data accurately.

The biosynthesis of this compound likely involves the condensation of a β-alanine derivative with a derivative of 4-oxo-4-phenylbutanoic acid. Therefore, key potential metabolic precursors to consider include:

  • β-alanine: A naturally occurring beta-amino acid.

  • 4-Oxo-4-phenylbutanoic acid: A keto acid that can arise from various metabolic pathways.

  • N-phenyl-N-thiocarbamoyl-β-alanine: A potential synthetic precursor in certain contexts.[1][2]

The structural similarities between the target compound and its precursors necessitate the use of high-resolution analytical techniques for unambiguous differentiation.

Metabolic Pathway Visualization

MetabolicPathway cluster_precursors Potential Precursors cluster_synthesis Biosynthesis / Synthesis cluster_target Target Compound beta_alanine β-Alanine synthesis_step Condensation beta_alanine->synthesis_step keto_acid 4-Oxo-4-phenylbutanoic acid keto_acid->synthesis_step target_compound 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid synthesis_step->target_compound

Caption: Putative metabolic pathway leading to the formation of the target compound.

Chromatographic Separation: The First Line of Differentiation

Chromatography is a powerful and often essential first step in separating structurally similar compounds.[3] The choice of chromatographic technique and conditions is paramount for achieving the necessary resolution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for separating our target compound and its precursors due to their polarity and presence of ionizable functional groups.[4]

Rationale for Method Selection:

A reversed-phase C18 column is a common starting point for separating organic acids and their derivatives.[4] However, for enhanced retention of polar compounds like β-alanine, a column with a polar-embedded group or the use of hydrophilic interaction liquid chromatography (HILIC) might be necessary.[5] Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of compounds with differing polarities.[6]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Column: Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

Expected Data and Comparison:
CompoundExpected Retention Time (min)Key Differentiating Feature
β-AlanineEarly eluting (highly polar)Lacks a significant chromophore, may have a weak UV signal at 214 nm.
4-Oxo-4-phenylbutanoic acidIntermediate elutionPossesses a phenyl group, strong UV absorbance at 254 nm.
3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acidLater eluting (less polar)Contains both a phenyl group and an amide bond, strong UV absorbance at 254 nm.
Gas Chromatography (GC)

Direct analysis of these polar, non-volatile compounds by GC is challenging. Therefore, derivatization is required to increase their volatility.[7][8][9]

Rationale for Derivatization:

Esterification of the carboxylic acid groups and silylation of the amine and hydroxyl groups are common derivatization strategies.[7][8] This process makes the analytes suitable for GC analysis by increasing their volatility and improving their chromatographic behavior.[7]

Experimental Protocol: GC-MS after Silylation
  • Sample Preparation: Evaporate the sample to dryness.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Splitless, 1 µL.

  • Detection: Mass Spectrometry (MS).

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the separated compounds, enabling their definitive identification.

Rationale for MS Analysis:

Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules, minimizing in-source fragmentation and providing a clear molecular ion peak. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, generating a unique fingerprint for each compound.[10][11]

Expected Fragmentation Patterns (Positive Ion Mode):
  • 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid:

    • [M+H]+: The protonated molecular ion.

    • Key Fragments:

      • Loss of H₂O from the carboxylic acid.

      • Cleavage of the amide bond, resulting in ions corresponding to the acylium ion of 4-oxo-4-phenylbutanoic acid and the protonated β-alanine fragment.

      • Fragmentation of the butanoyl chain.

  • β-alanine:

    • [M+H]+: The protonated molecular ion.

    • Key Fragments: Loss of H₂O and CO, a common fragmentation for amino acids.[12]

  • 4-Oxo-4-phenylbutanoic acid:

    • [M+H]+: The protonated molecular ion.

    • Key Fragments: Loss of H₂O, and fragmentation of the butanoic acid chain.

MS/MS Fragmentation Workflow

MSMS_Workflow LC_Eluent LC Eluent ESI_Source Electrospray Ionization LC_Eluent->ESI_Source Q1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Q1 Collision_Cell Collision Cell (Fragmentation) Q1->Collision_Cell Q3 Quadrupole 3 (Fragment Ion Analysis) Collision_Cell->Q3 Detector Detector Q3->Detector

Sources

Safety & Regulatory Compliance

Safety

3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid As a synthetic organic acid and amide derivative frequently utilized in drug development and synthetic chemistry, 3-[(4-Oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic Acid

As a synthetic organic acid and amide derivative frequently utilized in drug development and synthetic chemistry, 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid requires strict, compliant waste management. Improper disposal of complex organic molecules not only risks environmental contamination but also exposes laboratory personnel to reactive hazards and regulatory penalties.

This guide provides an authoritative, step-by-step operational plan for the cradle-to-grave management of this compound, ensuring adherence to the [1] and institutional environmental health and safety (EHS) standards.

Part 1: Chemical Profile & Mechanistic Risk Assessment

Before executing a disposal plan, it is critical to understand the physicochemical properties of the waste material. 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is a non-halogenated organic compound containing both a terminal carboxylic acid and an internal amide linkage.

Table 1: Quantitative Chemical Profile

ParameterSpecification
Chemical Name 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid
CAS Number 874595-12-7[2]
Molecular Formula C13H15NO4[3]
Molecular Weight 249.26 g/mol [3]
Structural Class Non-halogenated organic acid / Amide
Expected Hazards Skin/eye irritant; combustible solid
EPA Waste Code Unlisted (Manage as characteristic hazardous waste)[4]

Mechanistic Causality in Segregation: The molecular architecture of this compound dictates its incompatibility with certain chemical classes. While stable under ambient laboratory conditions, the amide bond is highly susceptible to hydrolytic cleavage if exposed to strong aqueous acids or bases. If inadvertently mixed with incompatible waste streams (e.g., concentrated sulfuric acid or sodium hydroxide), it can trigger an exothermic hydrolysis reaction, yielding 4-oxo-4-phenylbutanoic acid and


-alanine[5]. This reaction generates localized heat and pressure, posing a severe rupture risk to sealed waste containers. Furthermore, the presence of the phenyl ring makes the compound incompatible with strong oxidizers (e.g., nitric acid, peroxides), which could initiate uncontrolled oxidative degradation[5].

Part 2: Step-by-Step Disposal Protocol

This protocol operates as a self-validating system: each step has a built-in verification check (such as immediate labeling) to prevent downstream errors, ensuring that incompatible chemicals are never inadvertently mixed by other laboratory personnel[6].

Step 1: Waste Segregation at the Point of Generation

  • Identify the Waste Stream: Determine if the waste is a solid (e.g., unused powder, contaminated weigh boats, spatulas) or a liquid (e.g., dissolved in DMSO or DMF during assay preparation).

  • Isolate from Incompatibles: Strictly segregate this waste from strong oxidizers, heavy metals, and strong alkalis[5].

  • Select the Receptacle: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass. Never use steel containers for organic acids[5].

Step 2: Primary Containment and RCRA Labeling

  • Fill Limits: Pour liquid waste into the container, ensuring it is never filled beyond 80% capacity. This headspace is critical to allow for potential vapor expansion[7].

  • Immediate Labeling: Affix a standardized "Hazardous Waste" label immediately upon adding the first drop or particle of waste.

  • Identify Constituents: The label must explicitly state the chemical constituents (e.g., "Hazardous Waste: 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid / DMSO solution") and the primary hazard (e.g., "Toxic/Irritant")[6].

Step 3: Satellite Accumulation Area (SAA) Management

  • Secondary Containment: Transfer the labeled container to a designated SAA located at or near the point of generation. Place the primary container inside a secondary containment tray to capture potential catastrophic leaks[8].

  • Vapor Control: Keep the container tightly sealed with a screw-cap at all times, except when actively adding waste. Leaving containers open violates [1] and invites inhalation hazards[5].

Step 4: Transfer to Central Accumulation Area (CAA) and Final Disposition

  • Time/Volume Limits: Once the SAA container is full, it must be removed to the facility's Central Accumulation Area (CAA) within three (3) days[5].

  • Final Disposal: Arrange for final disposal via a licensed hazardous waste contractor. The preferred and mandated disposal method for non-halogenated organic acids is high-temperature incineration, which completely oxidizes the carbon framework into

    
    , 
    
    
    
    , and
    
    
    , preventing groundwater contamination[6]. Under no circumstances should this compound be disposed of down the drain[5].

Part 3: Mechanistic Disposal Workflow

G Start 1. Waste Generation (Solid/Liquid Segregation) Segregation 2. Chemical Segregation (Isolate from Oxidizers & Alkalis) Start->Segregation Labeling 3. RCRA Compliant Labeling (Affix 'Hazardous Waste' Tag) Segregation->Labeling SAA 4. Satellite Accumulation Area (Secondary Containment) Labeling->SAA CAA 5. Central Accumulation Area (Apply Accumulation Start Date) SAA->CAA Disposal 6. Final Disposition (Licensed High-Temp Incineration) CAA->Disposal

Workflow for the safe segregation, accumulation, and disposal of organic acid waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL: [Link]

  • Managing Hazardous Chemical Waste in the Lab Lab Manager URL:[Link]

  • Hazardous Waste Disposal Guidelines Purdue University URL:[Link]

  • Hazardous Waste Management for School Laboratories and Classrooms Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid

As a novel compound at the forefront of research, 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide, devel...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of research, 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid presents unique opportunities and requires a commensurate level of safety and diligence in its handling. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information. By moving beyond a simple checklist and explaining the rationale behind these procedures, we aim to instill a culture of safety and precision in your laboratory.

While a specific Safety Data Sheet (SDS) for 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid is not yet widely available, its chemical structure, featuring both a carboxylic acid and a ketone functional group, provides a solid foundation for establishing robust safety protocols.[1] The toxicological properties of this specific material have not been fully investigated, and therefore, it should be handled with the caution afforded to potentially hazardous substances.[2][3]

I. Hazard Assessment and Engineering Controls: Your First Line of Defense

Before any handling of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid, a thorough risk assessment is paramount. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory irritation from inhalation of the solid form.[2]

Engineering Controls:

Your primary line of defense is to minimize exposure through engineering controls. All handling of this compound, especially in its powdered form, should be conducted in a properly functioning chemical fume hood to prevent the generation and inhalation of dust.[4] The work area should be equipped with an easily accessible eyewash station and a safety shower.[2]

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is crucial to prevent contact and ensure your safety. The following table outlines the required PPE, with the rationale for each selection.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]Provides a robust barrier against splashes, which can be unpredictable. A face shield offers a broader area of protection for the entire face.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4][6]These materials offer broad resistance to a range of chemicals, including acids and ketones.[4][7][8] Always inspect gloves for any signs of degradation before use. For ketones, specialized gloves like "KetoSafe" or "Ketochem" offer enhanced protection.[7][8]
Body Protection A flame-resistant lab coat worn over non-synthetic clothing.Protects the skin from accidental contact and minimizes fire risk. An impervious apron should be worn when handling larger quantities.[4]
Respiratory Protection An N95 mask or a full-face respirator with appropriate cartridges.Necessary when working with the powder form to prevent the inhalation of dust or when there is a risk of aerosol generation.[4] The choice of respirator will depend on the scale of the operation and the ventilation available.
Foot Protection Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.[4]

III. Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized procedures is critical for minimizing risk and ensuring the integrity of your research.

A. Handling and Dispensing
  • Preparation : Before handling, ensure all necessary PPE is correctly donned and that the fume hood is functioning correctly.

  • Dispensing : When weighing the solid compound, do so with care to avoid creating dust.[2] Use a spatula and weigh the material onto a weigh boat or paper within the fume hood.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

B. Spill and Emergency Procedures

In the event of a spill or exposure, a swift and informed response is critical.

  • Spill Response:

    • Evacuate and Secure : Immediately alert others and evacuate the immediate area. Restrict access to the spill site.[1]

    • Ventilate : Ensure the area is well-ventilated.[1]

    • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined above.[1]

    • Contain and Absorb :

      • Solid Spills : Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[1]

      • Liquid Spills : Use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[1]

    • Collect Waste : Place all contaminated materials, including absorbent materials and contaminated PPE, into a sealed and clearly labeled hazardous waste container.[1]

    • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[1]

  • First Aid Measures:

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][11]

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[2]

IV. Disposal Plan: Environmental Responsibility

Proper disposal of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid and its containers is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Classification : Treat all waste containing this compound as hazardous waste.[1]

  • Waste Collection :

    • Use a designated, leak-proof, and chemically compatible container for all waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid".[1]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • Disposal :

    • Do Not Dispose Down the Drain : This compound should never be disposed of in the sink, as this can lead to environmental contamination.[1][10]

    • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][10][12] All disposal must be in accordance with federal, state, and local regulations.[10]

V. Procedural Workflow

To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkstation Prepare Fume Hood DonPPE->PrepWorkstation WeighCompound Weigh Compound in Fume Hood PrepWorkstation->WeighCompound Proceed to Handling PrepareSolution Prepare Solution WeighCompound->PrepareSolution Decontaminate Decontaminate Work Area PrepareSolution->Decontaminate Experiment Complete SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste StoreWaste Store Waste in Labeled Container SegregateWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal Spill Spill Occurs EvacuateSecure Evacuate & Secure Area Spill->EvacuateSecure ContainSpill Contain & Clean Spill Spill->ContainSpill Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention Exposure->SeekMedical

Caption: Workflow for the safe handling of 3-[(4-Oxo-4-phenylbutanoyl)amino]propanoic acid.

References

  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage - Xtreme Products. (n.d.). Retrieved from [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO - Safety Gloves. (n.d.). Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. (n.d.). Retrieved from [Link]

  • Ketodex ketone-resistant Gauntlets. (n.d.). Retrieved from [Link]

  • Methyl Ethyl Ketone (MEK) Resistant Work Gloves. (n.d.). Retrieved from [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. (2026, February 10). Retrieved from [Link]

  • Material Safety Data Sheet - Cole-Parmer. (2004, October 5). Retrieved from [Link]

  • 3-((4-Oxo-4-phenylbutanoyl)oxy)propane-1,2-diyl bis(4-phenylbutanoate) | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment - OSHA. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste Disposal - PureWay. (n.d.). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.